molecular formula C8H18N2O B040089 2-(Isopropoxymethyl)piperazine CAS No. 111760-55-5

2-(Isopropoxymethyl)piperazine

Cat. No.: B040089
CAS No.: 111760-55-5
M. Wt: 158.24 g/mol
InChI Key: NSPVZOYJMYNJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropoxymethyl)piperazine is a versatile piperazine-based building block of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a privileged scaffold in pharmaceutical development, known for its ability to improve key physicochemical properties of drug candidates, particularly water solubility and bioavailability, which is critical for optimizing pharmacokinetic profiles . The structural motif of an N-alkylated piperazine, similar to this compound, is a common feature in the synthesis of numerous bioactive molecules and is frequently employed to fine-tune the properties of lead compounds . Key Research Applications: Pharmaceutical Intermediate: This compound serves as a key synthetic intermediate for the development of novel active pharmaceutical ingredients (APIs). The piperazine core is found in a wide range of therapeutic agents, including antipsychotics, antidepressants, anticancer drugs, and antihistamines . The isopropoxymethyl side chain provides a unique handle for further chemical modification and can influence the molecule's lipophilicity and metabolic stability. Medicinal Chemistry & SAR Studies: Researchers utilize this compound to explore structure-activity relationships (SAR). By incorporating this moiety into larger molecular architectures, scientists can investigate its role in target binding, selectivity, and overall efficacy against biological targets such as enzymes and receptors . Chemical Synthesis & Scaffold Decoration: The two nitrogen atoms in the piperazine ring offer distinct sites for functionalization. This allows for sequential and selective alkylation or acylation reactions, making it a highly flexible starting material for constructing diverse chemical libraries for high-throughput screening . Handling & Safety: This product is intended for research purposes by qualified laboratory personnel. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use. Note: This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111760-55-5

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)piperazine

InChI

InChI=1S/C8H18N2O/c1-7(2)11-6-8-5-9-3-4-10-8/h7-10H,3-6H2,1-2H3

InChI Key

NSPVZOYJMYNJJS-UHFFFAOYSA-N

SMILES

CC(C)OCC1CNCCN1

Canonical SMILES

CC(C)OCC1CNCCN1

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of Chiral 2-(Isopropoxymethyl)piperazine from α-Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to serve as a versatile linker engaging multiple pharmacophoric elements.[1][2] However, the synthesis of enantiomerically pure, C2-substituted piperazines presents a significant challenge, hindering the exploration of novel chemical space and the development of more sophisticated drug candidates.[3] This guide details a robust and scalable synthetic strategy that leverages the innate chirality of α-amino acids to produce 2-(isopropoxymethyl)piperazine, a valuable building block for drug discovery.

This approach is predicated on a multi-step sequence that begins with a suitably chosen α-amino acid, converts it into a key chiral 1,2-diamine intermediate, and culminates in a highly efficient cyclization to form the piperazine ring. The causality behind each experimental choice, from protecting group strategy to the specific cyclization chemistry, is elucidated to provide a framework that is not only descriptive but also instructive for adaptation and optimization.

Part 1: Synthesis of the Chiral 1,2-Diamine Precursor

The foundation of this synthesis is the efficient conversion of an N-protected α-amino acid into an orthogonally protected 1,2-diamine. This transformation preserves the stereocenter and installs the necessary functionalities for the subsequent cyclization. The starting material for our target molecule is N-Boc-L-serine, which will be O-alkylated to introduce the isopropoxy group.

Step 1.1: O-Alkylation and Carboxyl Group Reduction

The initial step involves the protection of the side-chain hydroxyl group of serine as an isopropyl ether, followed by the reduction of the carboxylic acid to a primary alcohol.

  • Causality & Rationale: Starting with N-Boc-L-serine methyl ester, the side-chain hydroxyl is deprotonated using a strong base like sodium hydride (NaH). The resulting alkoxide undergoes a Williamson ether synthesis with 2-bromopropane to yield the O-isopropyl ether. The subsequent reduction of the methyl ester to the primary alcohol is a critical step. While potent reagents like lithium aluminum hydride (LiAlH₄) can achieve this, they often exhibit poor functional group tolerance. A milder and highly effective alternative is the use of sodium borohydride (NaBH₄) in the presence of methanol, which selectively reduces the ester without compromising the N-Boc protecting group.[4][5] This two-stage, one-pot procedure provides the key amino alcohol intermediate in high yield.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl (1-hydroxy-3-isopropoxypropan-2-yl)carbamate
  • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add 2-bromopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature, stirring overnight.

  • Cool the reaction mixture back to 0 °C and carefully add sodium borohydride (2.0 eq).

  • Slowly add methanol (4.0 eq) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Step 1.2: Conversion of the Amino Alcohol to a Protected 1,2-Diamine

To prepare for cyclization, the newly formed primary alcohol must be converted into a second, orthogonally protected amino group. This is efficiently achieved via a Mitsunobu reaction followed by reduction.

  • Causality & Rationale: The Mitsunobu reaction provides a reliable method for converting the primary alcohol into a protected amine precursor with inversion of configuration, although in this specific case, the stereocenter is not at the reaction site. Using phthalimide as the nitrogen nucleophile under standard Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) yields the N-phthaloyl protected intermediate. The phthaloyl group can then be cleanly removed using hydrazine, revealing the primary amine. This newly formed amine is then protected with an orthogonal protecting group, such as a tosyl (Ts) group, which is stable under the conditions required for N-Boc deprotection, allowing for selective functionalization of the final piperazine ring.

G cluster_0 Part 1: Diamine Precursor Synthesis AA N-Boc-L-Serine Methyl Ester Ether O-Isopropyl Ether AA->Ether 1. NaH 2. 2-Bromopropane AminoAlcohol (S)-tert-butyl (1-hydroxy-3-isopropoxypropan-2-yl)carbamate Ether->AminoAlcohol NaBH4, MeOH Diamine Orthogonally Protected 1,2-Diamine AminoAlcohol->Diamine 1. Phthalimide, PPh3, DEAD 2. Hydrazine 3. TsCl, Et3N G Diamine Protected 1,2-Diamine Intermediate Aza-Michael Adduct (Zwitterionic Intermediate) Diamine->Intermediate Aza-Michael Addition VinylSalt Vinyl Diphenyl Sulfonium Salt (in situ) VinylSalt->Intermediate Piperazine Protected Piperazine Ring Intermediate->Piperazine Intramolecular SN2 Cyclization LeavingGroup Diphenyl Sulfide Intermediate->LeavingGroup

Sources

Technical Guide: Chiral Synthesis of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted piperazine motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in GPCR modulators, kinase inhibitors, and monoamine transporter ligands. The specific introduction of an isopropoxymethyl group at the C2 position offers a strategic advantage: it introduces a defined steric bulk and lipophilicity (


 modulation) while maintaining the polar basicity of the piperazine ring.

This guide details a robust, enantioselective synthesis of (S)-2-(isopropoxymethyl)piperazine derived from the chiral pool (L-Serine). Unlike resolution-based methods which suffer from max 50% yield limitations, this de novo synthesis preserves stereochemical integrity throughout the cascade, ensuring high enantiomeric excess (


).
Key Advantages of This Protocol
  • Chiral Fidelity: Utilizes L-Serine to fix the C2 stereocenter early.

  • Scalability: Avoids expensive chiral chromatography; relies on crystallization and standard workups.

  • Versatility: The intermediate 1,4-di-Boc-2-hydroxymethylpiperazine is a divergent point for various ether/ester analogs.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the piperazine ring. We view the target molecule as a functionalized ether of (S)-2-hydroxymethylpiperazine . The piperazine core is best constructed via the reduction of a 2,5-diketopiperazine (DKP) intermediate, which is readily accessible from L-Serine and Glycine equivalents.

Retrosynthesis Target (S)-2-(Isopropoxymethyl)piperazine (Target) Protected 1,4-Di-Boc-2-(isopropoxymethyl)piperazine (Protected Ether) Target->Protected Deprotection Alcohol 1,4-Di-Boc-2-hydroxymethylpiperazine (Divergent Intermediate) Protected->Alcohol O-Alkylation Core (S)-2-Hydroxymethylpiperazine Alcohol->Core N-Protection DKP (S)-3-Hydroxymethyl-2,5-piperazinedione (Diketopiperazine) Core->DKP Global Reduction Start L-Serine Methyl Ester HCl (Chiral Pool) DKP->Start N-Acylation & Cyclization

Figure 1: Retrosynthetic logic flow tracing the target back to L-Serine.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (DKP Formation)

Objective: Cyclize L-Serine into the stable diketopiperazine core.

  • N-Acylation:

    • Reagents: L-Serine methyl ester HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (

      
      C to RT).
      
    • Mechanism: Nucleophilic attack of the serine amine on the acid chloride to form N-(2-chloroacetyl)-L-serine methyl ester.

    • Checkpoint: Monitor TLC for disappearance of starting amine (ninhydrin stain).

  • Cyclization (Aminolysis):

    • Reagents: 7N Ammonia in Methanol (excess).

    • Protocol: Treat the crude chloroacetyl intermediate with methanolic ammonia. Stir at RT for 16-24h.

    • Mechanism: The ammonia displaces the terminal chloride to form a primary amine, which then undergoes intramolecular nucleophilic attack on the methyl ester to close the ring.

    • Yield: Expect 70-80% of (S)-3-hydroxymethyl-2,5-piperazinedione.

Phase 2: Global Reduction

Objective: Convert the rigid diamide (DKP) into the flexible piperazine ring.

  • Reagents: LiAlH

    
     (4.0 - 6.0 eq), dry THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under Argon.
      
    • Add solid DKP portion-wise (exothermic!).

    • Reflux for 12-18 hours. The amide carbonyls are reduced to methylenes.

    • Fieser Workup: Cool to

      
      C. Carefully quench with water (
      
      
      
      mL), 15% NaOH (
      
      
      mL), and water (
      
      
      mL). Filter the granular aluminum salts.
  • Result: (S)-2-Hydroxymethylpiperazine.

  • Note: This intermediate is highly polar and water-soluble. Do not attempt aqueous extraction. Concentrate the filtrate and proceed directly to protection.

Phase 3: Protection & Functionalization

Objective: Selective O-alkylation requires masking the nucleophilic nitrogens.

Step 3A: N-Boc Protection
  • Reagents: Boc

    
    O (2.2 eq), Et
    
    
    
    N (2.5 eq), MeOH/DCM.
  • Protocol: Dissolve crude piperazine in MeOH/DCM. Add Et

    
    N followed by Boc
    
    
    
    O. Stir 4h.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Product: 1,4-Di-Boc-2-hydroxymethylpiperazine. This is a stable, lipophilic white solid.

Step 3B: O-Alkylation (The Critical Step)
  • Reagents: NaH (60% dispersion, 1.5 eq), 2-Iodopropane (3.0 eq), DMF (dry).

  • Rationale: We use Williamson ether synthesis. Secondary halides (isopropyl iodide) are prone to E2 elimination, but the primary alcohol nucleophile is strong enough to favor S

    
    2.
    
  • Protocol:

    • Dissolve N-protected intermediate in dry DMF at

      
      C.
      
    • Add NaH carefully. Stir 30 min to form the alkoxide.

    • Add 2-Iodopropane dropwise.

    • Warm to RT and stir 12h.

    • Quench: Pour into ice water. Extract with EtOAc.[1]

  • Optimization: If elimination competes significantly (formation of propylene gas), add catalytic TBAI (tetrabutylammonium iodide) or switch to Ag

    
    O (Silver(I) oxide) as a milder base/promoter.
    
Step 3C: Global Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol: Stir the ether intermediate in acid solution for 2h. Evaporate volatiles.

  • Final Form: The product is isolated as the dihydrochloride salt (stable solid) or the free base (oil).

Visual Workflow

SynthesisWorkflow Step1 L-Serine Methyl Ester Step2 N-Chloroacetylation (Cl-CH2-COCl, TEA) Step1->Step2 Step3 Cyclization (NH3/MeOH) Step2->Step3 Inter1 (S)-3-Hydroxymethyl-2,5-DKP Step3->Inter1 Step4 Reduction (LiAlH4, THF, Reflux) Inter1->Step4 Inter2 (S)-2-Hydroxymethylpiperazine Step4->Inter2 Step5 N-Protection (Boc2O, TEA) Inter2->Step5 Inter3 1,4-Di-Boc-Intermediate Step5->Inter3 Step6 O-Alkylation (NaH, iPr-I, DMF) Inter3->Step6 Inter4 Protected Ether Step6->Inter4 Step7 Deprotection (HCl/Dioxane) Inter4->Step7 Final (S)-2-(Isopropoxymethyl)piperazine .2HCl Step7->Final

Figure 2: Step-by-step synthetic workflow from L-Serine to the final salt form.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
LiAlH

Stoichiometry

equivalents
DKP reduction requires 4 hydrides per molecule. Excess ensures complete reduction of both amides; under-reduction yields piperazinones.
Quench Procedure Fieser Method (

)
Standard acid workups create unfilterable aluminum emulsions. The Fieser method yields granular salts, critical for yield recovery.
Alkylation Temperature

C

RT
Higher temperatures (

C) promote E2 elimination of 2-iodopropane to propylene, reducing electrophile availability.
Moisture Control Strict (Step 4 & 6)LiAlH

and NaH are pyrophoric and moisture-sensitive. Use anhydrous THF/DMF (<50 ppm H

O).

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed (Free Base):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.15 (d, 6H, isopropyl CH
      
      
      
      )
    • 
       2.30 - 3.00 (m, 7H, piperazine ring protons)
      
    • 
       3.30 - 3.45 (m, 2H, -CH
      
      
      
      -O-)
    • 
       3.55 (sep, 1H, isopropyl CH)
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/DEA.

    • Requirement: Single peak confirming no racemization occurred during DKP formation or reduction.

References

  • DKP Synthesis from Amino Acids

    • Fischer, E. (1901). "Ueber die Hydrolyse des Caseins durch Salzsäure." Zeitschrift für physiologische Chemie.
    • Modern adaptation: Gante, J. (1989). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Link

  • Reduction of Diketopiperazines

    • Kitchen, L. J., & Pollard, C. B. (1947). "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." Journal of the American Chemical Society, 69(4), 854–855. Link

  • Chiral Piperazine Synthesis Reviews

    • Rossen, K. (2019). "Piperazine Scaffolds in Medicinal Chemistry." Organic Process Research & Development. (General reference for scalable piperazine chemistry).
    • Specific methodology adapted from: "Synthesis of Enantiomerically Pure 2-Substituted Piperazines." Organic Syntheses, Coll. Vol. 10, p.66. Link

  • Williamson Ether Synthesis on Boc-Protected Scaffolds

    • Drauz, K., et al. (2002). "U.S. Patent 6,355,802: Method for producing enantiomerically pure 2-substituted piperazines." (Describes industrial handling of similar intermediates). Link

Sources

Technical Guide: Photocatalytic Synthesis of 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is a cornerstone of medicinal chemistry, present in a vast array of therapeutics ranging from antidepressants to antihistamines. However, the introduction of substituents at the C2 position—critical for modulating lipophilicity, metabolic stability, and target selectivity—has historically been bottlenecked by harsh hydrogenation conditions or lengthy cyclization sequences.

This guide details the paradigm shift toward Photocatalytic C–H Functionalization and Radical-Mediated Assembly . By leveraging visible-light photoredox catalysis, researchers can now access 2-substituted piperazines under mild conditions.[1] This document outlines two distinct strategic workflows:

  • Direct

    
    -C–H Functionalization:  Ideal for late-stage diversification of existing piperazine scaffolds.
    
  • Modular Decarboxylative Annulation (CLAP): Ideal for the de novo synthesis of diverse libraries from abundant amino acid precursors.

Section 1: The Strategic Imperative

Traditional methods for synthesizing 2-substituted piperazines often rely on the reduction of diketopiperazines (requiring LiAlH


 and high temperatures) or nucleophilic substitution on pre-functionalized synthons. These methods suffer from poor functional group tolerance and limited scope.

Photocatalytic advantages:

  • Orthogonality: Radical mechanisms operate orthogonally to ionic chemistry, preserving sensitive polar groups (e.g., esters, nitriles).

  • Step-Economy: Direct C–H functionalization eliminates the need for pre-functionalized starting materials (e.g.,

    
    -haloamines).
    
  • Tunability: The redox potential of the photocatalyst can be matched to the substrate, allowing for selective activation of specific C–H bonds (e.g., distinguishing between N-Boc and N-Aryl sites).

Section 2: Mechanistic Paradigms

Pathway A: Direct -C–H Functionalization (The MacMillan Approach)

This pathway relies on the ability of excited-state photocatalysts to oxidize tertiary amines to radical cations.

Mechanism:

  • Excitation: The photocatalyst (PC) absorbs blue light, reaching an excited state (*PC).

  • Oxidation (SET): *PC oxidizes the piperazine nitrogen (E

    
     +0.8 to +1.0 V vs SCE), generating an amine radical cation.
    
  • Deprotonation: The highly acidic

    
    -C–H proton is removed by a base, yielding a neutral 
    
    
    
    -amino radical.
  • Radical Trapping: This nucleophilic radical attacks an electron-deficient arene (Minisci-type) or undergoes radical-radical coupling.

Pathway B: Decarboxylative Annulation (CLAP)

Developed as the "CarboxyLic Amine Protocol" (CLAP), this method assembles the piperazine ring from


-amino acids and aldehydes.

Mechanism:

  • Condensation: An N-benzyl glycine derivative condenses with an aldehyde to form an imine.

  • Oxidation: The carboxylate is oxidized by the photocatalyst, leading to decarboxylation and formation of an

    
    -amino radical.
    
  • Cyclization: The radical attacks the imine, closing the ring to form the piperazine core.

Photocatalytic_Pathways Start Substrate Selection Piperazine Pre-formed Piperazine Start->Piperazine Late-Stage AminoAcid Amino Acid + Aldehyde Start->AminoAcid Library Gen SET_Ox SET Oxidation (Amine Radical Cation) Piperazine->SET_Ox Ir(ppy)3 / Blue LED Deprot Deprotonation (α-Amino Radical) SET_Ox->Deprot -H+ Trap Radical Trapping (Arene/Olefin) Deprot->Trap Product_A 2-Substituted Piperazine (Functionalized) Trap->Product_A Imine Imine Formation AminoAcid->Imine Decarb Decarboxylation (α-Amino Radical) Imine->Decarb PC* / -CO2 Cyclize Radical Cyclization (6-endo-trig) Decarb->Cyclize Product_B 2-Substituted Piperazine (De Novo) Cyclize->Product_B

Figure 1: Dual mechanistic pathways for accessing 2-substituted piperazines. Pathway A focuses on functionalizing existing rings, while Pathway B assembles the ring from acyclic precursors.

Section 3: Experimental Protocols

Protocol 1: Direct -Arylation of N-Boc Piperazine

Objective: Introduction of a heteroaryl group at the C2 position of an N-Boc protected piperazine. Reference: Adapted from MacMillan et al. (2014) [1].

Materials:

  • Substrate: 1-Boc-piperazine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient heteroarene) (1.5 equiv)

  • Photocatalyst: Ir(ppy)

    
     (1.0 mol%)
    
  • Base: Sodium Acetate (NaOAc) (2.0 equiv) - Crucial for deprotonating the radical cation.

  • Solvent: DMA (N,N-Dimethylacetamide) - High polarity stabilizes charged intermediates.

  • Light Source: 34W Blue LED lamp (approx. 450 nm).

Step-by-Step Workflow:

  • Setup (Glovebox/Schlenk): In a nitrogen-filled glovebox, charge an 8 mL vial with Ir(ppy)

    
     (1 mol%), 1-Boc-piperazine (0.5 mmol), and the aryl nitrile (0.75 mmol).
    
  • Solvent Addition: Add anhydrous DMA (5 mL, 0.1 M concentration). Add NaOAc (1.0 mmol).

  • Degassing: Seal the vial with a septum cap. Remove from glovebox. If not using a glovebox, sparge the solution with argon for 15 minutes. Oxygen is a triplet quencher and must be excluded.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain the reaction temperature at 25–30°C. Stir vigorously.

  • Monitoring: Monitor by LC-MS after 12 and 24 hours. The reaction typically proceeds via the formation of a stabilized radical intermediate.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMA, dry over MgSO

    
    , and purify via flash chromatography.
    
Protocol 2: De Novo Synthesis via CLAP (CarboxyLic Amine Protocol)

Objective: Synthesis of 2-aryl piperazines from N-benzyl glycine and benzaldehyde derivatives. Reference: Adapted from Bousquet, Bigot et al. (2020) [2].[1]

Materials:

  • Amine: N-(2-aminoethyl)-N-benzylglycine bis(TFA) salt (1.0 equiv)

  • Aldehyde: 4-Fluorobenzaldehyde (1.5 equiv)

  • Photocatalyst: Ir[(ppy)

    
    (dtbbpy)]PF
    
    
    
    (1.0 mol%)[2]
  • Base: KOH (4.0 equiv) in MeOH

  • Solvent: MeCN (Acetonitrile)

Step-by-Step Workflow:

  • Imine Formation: In a Schlenk tube, dissolve the glycine derivative (0.2 mmol) in MeOH. Add KOH (0.8 mmol) and the aldehyde (0.3 mmol). Stir for 30 mins to form the imine in situ.

  • Catalyst Addition: Evaporate MeOH (if necessary for solvent switch) or add the photocatalyst solution in MeCN directly if compatible. Note: The original protocol uses a specific solvent ratio; ensure solubility.

  • Irradiation: Degas thoroughly (N

    
     sparge). Irradiate with Blue LEDs for 3–6 hours.
    
  • Purification: The product precipitates or is isolated via standard extraction.

Section 4: Critical Optimization Parameters

The success of these reactions hinges on three variables often overlooked in standard organic synthesis:

ParameterImpact on ReactionOptimization Strategy
Light Intensity Photon flux determines the concentration of excited catalyst (*PC). Low flux leads to stalled conversion.Use high-power LEDs (e.g., Kessil lamps). Position reaction vessels <2 cm from the source.
Oxygen Exclusion O

quenches the triplet state of Ir/Ru catalysts and reacts with

-amino radicals to form peroxides.
Mandatory: Freeze-pump-thaw (3 cycles) or vigorous sparging (>15 min) with Argon.
Substrate Redox Potential The amine must be oxidizable by the *PC. N-Boc groups increase oxidation potential (

), making the amine harder to oxidize.
For N-Boc piperazines, use strongly oxidizing catalysts like Ir[dF(CF

)ppy]

(dtbbpy)PF

if Ir(ppy)

fails.
Base Selection The base must deprotonate the radical cation but not the neutral substrate.NaOAc or K

PO

are standard. Stronger bases may cause background decomposition.

Section 5: Troubleshooting & Validation

Common Failure Modes
  • No Conversion:

    • Cause: Catalyst quenching by O

      
       or insufficient light penetration (Beer-Lambert law limits).
      
    • Fix: Check degassing. Dilute reaction (0.05 M). Ensure reaction vial glass is not UV-blocking (borosilicate is preferred).

  • Decomposition/Complex Mixture:

    • Cause: Over-oxidation of the product (the product is often an amine with similar

      
       to the starting material).
      
    • Fix: Stop reaction at 80% conversion. Use a "redox buffer" or slightly less oxidizing catalyst.

Validation Workflow (DOT Diagram)

Validation_Workflow Start Reaction Complete? Check_LCMS 1. Check LC-MS (Mass Balance) Start->Check_LCMS Decision Product Observed? Check_LCMS->Decision Yes Isolate & NMR Decision->Yes Yes No Check Stern-Volmer Decision->No No SternVolmer Fluorescence Quenching (Does substrate quench PC*?) No->SternVolmer Quenches Yes: Redox active. Check Light/O2. SternVolmer->Quenches No_Quench No: E_ox mismatch. Change Catalyst. SternVolmer->No_Quench

Figure 2: Troubleshooting logic for photocatalytic failure. Stern-Volmer analysis is the gold standard for verifying catalyst-substrate interaction.

References

  • Amine

    
    -heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. 
    Source: Chemical Science, 2014.[3][4]
    URL:[Link]
    
  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines. Source: Organic Letters, 2020.[5] URL:[Link]

  • Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. 
    Source: Science, 2011.[3]
    URL:[Link]
    
  • Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Source: Organic Letters, 2016.[3] URL:[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold and the Emergence of 2-(Isopropoxymethyl)piperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as its ability to serve as a hydrogen bond donor and acceptor, contribute to its prevalence in a vast array of pharmacologically active compounds.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antidepressant effects.[1] The versatility of the piperazine scaffold allows for extensive structural modifications, primarily at the nitrogen positions, to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

While N-substituted piperazines have been extensively explored, C-substituted derivatives represent a promising, yet less chartered, avenue for novel drug discovery. This guide focuses on a specific C-substituted derivative, this compound. Given the novelty of this compound, this document serves as a comprehensive theoretical and predictive guide to its core physical and chemical properties. The insights herein are extrapolated from the well-characterized parent piperazine molecule and an analysis of the structural and electronic effects of the isopropoxymethyl substituent. This guide is intended to provide a robust starting point for researchers engaging in the synthesis, characterization, and application of this and similar piperazine derivatives.

Molecular Structure and Key Identifiers

The foundational step in understanding the properties of a molecule is a clear depiction of its structure.

Figure 1: 2D structure of this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Canonical SMILES CC(C)OCC1CNCCN1

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of piperazine and the anticipated influence of the 2-(isopropoxymethyl) substituent.

PropertyPredicted ValueRationale for Prediction
Boiling Point ~200-220 °CThe addition of the isopropoxymethyl group increases the molecular weight and introduces a polar ether linkage, which is expected to significantly raise the boiling point compared to piperazine (146 °C).[4][5]
Melting Point Lower than piperazinePiperazine has a symmetrical structure that packs efficiently into a crystal lattice, resulting in a relatively high melting point (106 °C).[4][5] The introduction of the bulky and asymmetric isopropoxymethyl group at the 2-position will likely disrupt this crystal packing, leading to a lower melting point.
Solubility in Water HighPiperazine is freely soluble in water.[4][5] The ether oxygen in the isopropoxymethyl group can act as a hydrogen bond acceptor, and the two nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors. This is expected to maintain, if not enhance, its aqueous solubility.
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., ethanol, methanol); moderately soluble in less polar solvents (e.g., dichloromethane); sparingly soluble in nonpolar solvents (e.g., hexanes).The isopropoxymethyl group introduces a significant nonpolar hydrocarbon character to the molecule, which should increase its solubility in organic solvents compared to the parent piperazine, which is poorly soluble in diethyl ether.[4][5] The overall polarity, however, should still favor solubility in polar organic solvents.
pKa₁ ~9.5The pKa of piperazine's conjugate acid is approximately 9.73-9.8.[4][5] The isopropoxymethyl group is weakly electron-withdrawing due to the ether oxygen, which is expected to slightly decrease the basicity of the adjacent nitrogen atom (N1). Alkyl groups are generally electron-donating, which increases basicity.[6] However, the proximity of the ether oxygen's lone pairs may have a more dominant, albeit small, electron-withdrawing inductive effect.[7]
pKa₂ ~5.3The second pKa of piperazine is around 5.35.[4][5] The substituent at the 2-position is further away from the N4 nitrogen, so its electronic effect will be less pronounced. Therefore, the second pKa is predicted to be very similar to that of the parent piperazine.

Proposed Experimental Methodologies for Property Determination

To empirically validate the predicted properties of this compound, a series of well-established experimental protocols should be employed.

Determination of Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then quantifying the concentration of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate this separation.

  • Quantification of Solute:

    • Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

Determination of pKa

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[8][9]

Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. The concentration should be in the range of 1-10 mM.[9]

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Immerse the calibrated pH electrode into the sample solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The equivalence points will be indicated by the points of inflection on the titration curve.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base like this compound, two pKa values will be determined.[10]

Spectroscopic Characterization

Principle: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of a novel compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. The chemical shifts and splitting patterns of the protons on the piperazine ring and the isopropoxymethyl group will be diagnostic.

    • ¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity between protons and carbons.

  • Mass Spectrometry (MS):

    • Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • The fragmentation pattern observed in the mass spectrum will provide valuable structural information, likely showing characteristic fragments from the piperazine ring and the isopropoxymethyl substituent.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Will identify the presence of key functional groups. Expected characteristic absorptions include N-H stretching and bending vibrations for the secondary amines, C-N stretching, and C-O-C stretching for the ether linkage.[13]

Chemical Reactivity and Stability

  • Basicity: As a substituted piperazine, the two nitrogen atoms are basic and will react with acids to form salts. This property is crucial for its potential use in pharmaceutical formulations.[5]

  • N-Functionalization: The secondary amines of the piperazine ring are nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation, allowing for further derivatization.

  • Oxidation: Amines are susceptible to oxidation. This compound should be stored under an inert atmosphere and protected from light to prevent degradation.

  • Hygroscopicity: Similar to piperazine, this derivative is expected to be hygroscopic and will absorb moisture from the air.[5]

Conclusion

This compound represents a novel derivative of the pharmacologically significant piperazine scaffold. While experimental data for this specific compound is not yet widely available, a thorough analysis of the parent molecule and the electronic and steric effects of the isopropoxymethyl substituent allows for robust predictions of its key physicochemical properties. This guide provides a comprehensive theoretical framework for researchers, outlining the expected properties and providing detailed experimental protocols for their empirical validation. The information presented herein is intended to accelerate the research and development of this and other C-substituted piperazine derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Piperazine (C4H10N2) properties. (n.d.). Retrieved February 7, 2026, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Piperazine | C4H10N2 | CID 4837. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6033. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen, 13(1), e202300366. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 7, 2026, from [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). In Cheméo. Retrieved February 7, 2026, from [Link]

  • Piperazine. (2023). In AERU. University of Hertfordshire. Retrieved February 7, 2026, from [Link]

  • Basicity of Amines. (2023, October 30). In Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Journal of Chemical & Engineering Data, 54(9), 2414–2417. [Link]

  • Solubility of Organic Compounds. (2023, August 31). In Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Advances, 9(1), 19-29. [Link]

  • Development of Methods for the Determination of pKa Values. (2017). Pharmaceuticals, 10(4), 85. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 7, 2026, from [Link]

  • Spectroscopic investigation and normal coordinate analysis of piperazine. (2009). Indian Journal of Pure & Applied Physics, 47, 181-185.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1500-1512. [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). In Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved February 7, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Turkish Journal of Chemistry, 47(5), 983-1002. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). TÜBİTAK Academic Journals. Retrieved February 7, 2026, from [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • What is the effect of substitution on the basicity of amines?. (2023, January 13). In Quora. Retrieved February 7, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). In Creative Bioarray. Retrieved February 7, 2026, from [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. (n.d.). In CUTM Courseware. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). In SALTISE. Retrieved February 7, 2026, from [Link]

  • pKa Value Determination Guidance 2024. (2021, December 25). In PharmaeliX. Retrieved February 7, 2026, from [Link]

  • Basicity and Effect of Substituent on Basicity. (n.d.). In Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • Review Exploring Biological Potentials of Piperazines. (2017). Medicinal Chemistry, 7(1).
  • Determination of piperazine derivatives in “Legal Highs”. (2012). Problems of Forensic Sciences, 90, 131-143.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(5-6), 461-469.
  • Piperazine. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. (1987). Environmental Science & Technology, 21(2), 149-152. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship, University of California.
  • Piperazine dihydrochloride. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

Sources

2-(Isopropoxymethyl)piperazine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Isopropoxymethyl)piperazine is a specialized heterocyclic building block used in medicinal chemistry to modulate lipophilicity and steric bulk within the "privileged" piperazine scaffold. Unlike simple alkyl-piperazines, the ether linkage at the C2 position introduces a unique electronic environment, slightly lowering the pKa of the adjacent amine while enhancing metabolic stability compared to direct alkyl chains.

This compound is typically synthesized from 2-(hydroxymethyl)piperazine or serine derivatives. Due to its specialized nature, it is often generated in situ or supplied as a protected intermediate (e.g., N-Boc derivatives) rather than a bulk commodity with a widely cited CAS number for the free base.

Chemical Identifiers
ParameterDetail
Systematic IUPAC Name 2-[(Propan-2-yloxy)methyl]piperazine
Common Name This compound
CAS Number Not widely listed for free base.[1][2] (See Precursor CAS below)
Primary Precursor CAS 103-76-4 (2-(Hydroxymethyl)piperazine)
Molecular Formula C

H

N

O
Molecular Weight 158.24 g/mol
SMILES CC(C)OCC1CNCCN1
Stereochemistry Available as Racemate, (R)-enantiomer, or (S)-enantiomer

Physicochemical Properties (Calculated)

The introduction of the isopropoxymethyl group alters the physicochemical profile of the piperazine ring, making it a valuable tool for "scaffold hopping" in drug discovery.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~0.45 ± 0.3More lipophilic than 2-hydroxymethylpiperazine (LogP -1.5), improving membrane permeability.
pKa (N1 - Distal) ~9.6Typical secondary amine basicity.
pKa (N4 - Proximal) ~8.9Slightly reduced basicity due to the inductive effect of the ether oxygen.
Polar Surface Area (PSA) ~41 Å

Favorable for CNS penetration.
H-Bond Donors 2Secondary amines.
H-Bond Acceptors 3Two nitrogens + one ether oxygen.

Synthetic Methodologies

The synthesis of this compound requires careful control of protecting groups to prevent N-alkylation during the ether formation step. The most robust route proceeds via the Williamson Ether Synthesis on a protected 2-hydroxymethylpiperazine core.

Route A: Modification of 2-(Hydroxymethyl)piperazine

This pathway is preferred for generating the racemate or if the chiral alcohol precursor is available.

Step 1: N-Protection

React 2-(hydroxymethyl)piperazine with Di-tert-butyl dicarbonate (Boc


O) to protect both nitrogen atoms.
  • Reagents: Boc

    
    O (2.2 eq), TEA, DCM.
    
  • Yield: >90%

Step 2: O-Alkylation (Williamson Ether Synthesis)

The secondary alcohol is deprotonated and alkylated with isopropyl halide.

  • Reagents: NaH (1.5 eq), 2-Bromopropane (1.5 eq), DMF, 0°C to RT.

  • Mechanism: S

    
    2 attack of the alkoxide on the isopropyl bromide.
    
  • Note: Isopropyl halides are secondary electrophiles; elimination (E2) is a competing side reaction. Maintain low temperatures initially.

Step 3: Global Deprotection

Removal of Boc groups to yield the target dihydrochloride or free base.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

Route B: De Novo Synthesis from Serine (Chiral Route)

To access the enantiopure (S)- or (R)- isomer, start from the corresponding Serine amino acid.

  • Esterification: Serine

    
     Serine Methyl Ester.
    
  • O-Alkylation: Reaction with isopropyl trichloroacetimidate or 2-bromopropane.

  • Cyclization: React with oxalyl chloride to form the diketopiperazine, followed by strong reduction (LiAlH

    
    ).
    
Visualization of Synthetic Pathway (Route A)

Synthesis Start 2-(Hydroxymethyl) piperazine (CAS 103-76-4) Step1 N,N'-DiBoc Protection Start->Step1 Inter1 1,4-DiBoc-2- (hydroxymethyl)piperazine Step1->Inter1 Step2 NaH / iPr-Br (Williamson Ether) Inter1->Step2 Inter2 1,4-DiBoc-2- (isopropoxymethyl)piperazine Step2->Inter2 Step3 HCl / Dioxane Deprotection Inter2->Step3 Final 2-(Isopropoxymethyl) piperazine (Target) Step3->Final

Caption: Step-wise synthesis from commercially available 2-hydroxymethylpiperazine via Boc-protection and Williamson ether synthesis.

Applications in Drug Discovery

The 2-(isopropoxymethyl) motif serves specific functional roles in lead optimization:

  • Lipophilicity Modulation: The isopropyl group increases logP significantly compared to the parent hydroxymethyl group. This is critical for converting a polar, peripherally restricted hit into a CNS-penetrant lead.

    • Mechanism:[3] The non-polar isopropyl shield masks the polar ether oxygen, facilitating passive diffusion across the blood-brain barrier (BBB).

  • Conformational Locking: Substituents at the C2 position of the piperazine ring force the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This can lock the orientation of N-substituents, potentially increasing binding affinity to receptors (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT).

  • Metabolic Stability: Ether linkages are generally more metabolically stable than esters. The branching of the isopropyl group also retards O-dealkylation by Cytochrome P450 enzymes compared to a simple methyl ether.

Experimental Protocol: O-Alkylation Step

This protocol describes the critical ether formation step (Step 2 of Route A).

Objective: Synthesis of 1,4-di-Boc-2-(isopropoxymethyl)piperazine.

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1,4-di-Boc-2-(hydroxymethyl)piperazine (1.0 eq, 3.16 g, 10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (60% dispersion in oil, 1.5 eq, 0.6 g, 15 mmol) portion-wise. Evolution of H

    
     gas will be observed.
    
  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly turbid.

  • Alkylation: Add 2-Bromopropane (1.5 eq, 1.4 mL, 15 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH

    
    Cl (10 mL).
    
  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with LiCl solution (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (0-20% EtOAc in Hexanes).

Safety Note: Sodium hydride is pyrophoric and reacts violently with water. DMF is toxic and readily absorbed through the skin. Perform all operations in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Retrieved from [Link](Cited for general piperazine properties).

  • National Institute of Standards and Technology (NIST). Piperazine, 2-methyl- Mass Spectrum. Retrieved from [Link].

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link].

Sources

Technical Monograph: Structural Elucidation of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(Isopropoxymethyl)piperazine , a specialized heterocyclic building block.

Executive Summary & Compound Identity

This compound is a chiral, secondary amine scaffold frequently employed in medicinal chemistry as a "privileged structure" for tuning solubility and lipophilicity in CNS-active agents. Its structural integrity relies on the stability of the ether linkage and the specific stereochemistry at the C2 position.

This guide provides a comprehensive reference for the identification of this compound, distinguishing it from its regioisomers (e.g., 1-substituted variants) through diagnostic spectral signatures.

Chemical Identity
PropertyDetail
IUPAC Name 2-[(1-Methylethoxy)methyl]piperazine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Monoisotopic Mass 158.1419 Da
Key Substructures Piperazine ring (2° amine), Isopropyl ether, Chiral center (C2)
Solubility Profile Soluble in MeOH, DMSO, CHCl₃; Moderate water solubility.[1][2][3]

Analytical Workflow & Logic

The characterization of this molecule requires a logical flow to resolve its specific structural features: the isopropyl group (diagnostic doublet/septet), the ether linkage (deshielded methylene), and the piperazine core (complex multiplet region).

Diagram 1: Structural Elucidation Workflow

AnalyticalWorkflow cluster_logic Decision Gates Sample Crude/Purified Sample MS Mass Spectrometry (LC-MS/ESI+) Sample->MS 1. MW Verification (M+H)+ = 159 IR FT-IR (Neat/ATR) Sample->IR 2. Funct. Group Check (-NH, C-O-C) NMR NMR Spectroscopy (1H, 13C, COSY) Sample->NMR 3. Connectivity & Stereochem Data Structural Confirmation MS->Data IR->Data NMR->Data

Caption: Integrated analytical workflow for validating this compound, prioritizing mass confirmation followed by detailed NMR connectivity.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic nitrogen atoms in the piperazine ring readily protonate, making ESI+ the preferred ionization method.

Fragmentation Logic
  • Parent Ion: The molecular ion is expected at m/z 159.15 [M+H]⁺ .

  • Primary Fragment (Loss of Isopropyl): Cleavage of the ether alkyl group often yields a fragment corresponding to the loss of C₃H₇ (43 Da).

  • Secondary Fragment (Side Chain Loss): Cleavage at the C2-exocyclic bond.

Ion Typem/z (Observed)Interpretation
[M+H]⁺ 159.15 Protonated molecular ion (Base Peak).
[M+Na]⁺ 181.13Sodium adduct (common in glass/solvent contamination).
Fragment 1 ~115-117Loss of Isopropyl group (-43 Da) or Ring opening.
Fragment 2 ~85-87Piperazine ring fragment (loss of side chain).

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid. Diagnostic Bands: The absence of a hydroxyl (-OH) stretch is the primary indicator that the precursor (2-hydroxymethylpiperazine) has been successfully alkylated.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3250 - 3400 N-H Stretch (Broad)Secondary amines (Piperazine ring).
2850 - 2960 C-H Stretch (sp³)Alkyl backbone; Isopropyl methyls are prominent.
1060 - 1150 C-O-C Stretch Critical Diagnostic: Isopropyl ether linkage.
1450 - 1470 CH₂/CH₃ BendScissoring/Bending modes of the ring and isopropyl.

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

  • CDCl₃ (Chloroform-d): Preferred for resolution of the ether protons.

  • DMSO-d₆: Use if the salt form (e.g., dihydrochloride) is being analyzed. Note: NH protons will be broad or invisible in CDCl₃ due to exchange, but visible in DMSO.

¹H NMR (Proton) Data

Field Strength: 400 MHz or higher recommended due to second-order coupling in the piperazine ring.

Shift (δ, ppm)MultiplicityIntegralAssignmentNotes
1.14 - 1.18 Doublet (

Hz)
6HIsopropyl -CH₃ Diagnostic gem-dimethyl signal.
2.30 - 2.60 Broad Singlet2HN-H Variable; shifts/disappears with D₂O shake.
2.45 - 2.85 Multiplet3HRing H (C3, C5, C6 axial)Complex overlapping region.
2.85 - 3.05 Multiplet4HRing H (C2, C3, C5, C6 eq)Deshielded due to N-proximity.
3.30 - 3.45 Multiplet / dd2H-CH₂-O- (Exocyclic) Diastereotopic protons adjacent to chiral center.
3.55 - 3.65 Septet (

Hz)
1HIsopropyl -CH- Characteristic septet for the ether methine.

Key Interpretation Insight: The C2 proton (chiral center) is often buried in the 2.8–3.0 ppm range. The most distinct feature confirming the structure is the septet at ~3.6 ppm (isopropyl methine) and the doublet at ~1.15 ppm . If these are absent, the alkylation failed.

¹³C NMR (Carbon) Data

Decoupling: Proton-decoupled.

Shift (δ, ppm)Carbon TypeAssignment
22.1 CH₃Isopropyl methyls (typically equivalent).
45.5 - 47.0 CH₂Piperazine Ring C3/C5/C6 (Signal intensity varies).
54.0 - 56.0 CHPiperazine Ring C2 (Chiral center).
71.5 CHIsopropyl -CH- (Ether)
73.0 - 74.5 CH₂-CH₂-O- (Side chain)

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Minimize water peaks and ensure sharp amine signals.

  • Mass: Weigh 5–10 mg of the free base oil (or 10-15 mg of HCl salt).

  • Solvent:

    • Free Base: Dissolve in 0.6 mL CDCl₃ (neutralized with basic alumina if acid-sensitive).

    • Salt Form: Dissolve in 0.6 mL DMSO-d₆ or D₂O .

  • Filtration: If the sample is cloudy (common with salts), filter through a cotton plug into the NMR tube.

  • Reference: Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Protocol B: D₂O Exchange Test (Validation of NH)

Objective: Confirm the presence of secondary amines.

  • Run the standard ¹H NMR spectrum.

  • Add 1–2 drops of D₂O to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Re-run the spectrum.

    • Result: Peaks assigned to N-H (approx 2.0–3.0 ppm broad) should disappear or diminish significantly.

Diagram 2: Fragmentation & Connectivity Logic

Fragmentation cluster_struct Structural Nodes (NMR) Molecule This compound [M+H]+ = 159 Frag1 Loss of Isopropyl (Cleavage A) [M - 43]+ Molecule->Frag1 Ether bond break Frag2 Side Chain Cleavage (Cleavage B) [Piperazine Ring]+ Molecule->Frag2 C2-Exocyclic break Iso Isopropyl Group (1H: d, 1.1ppm; sept, 3.6ppm) Core Piperazine Core (1H: 2.5-3.0ppm m) Iso->Core Connected via -CH2-O- Linker

Caption: MS fragmentation pathways and NMR structural domains used for confirmation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Berkheij, M., et al. (2005). "Synthesis of 2-substituted piperazines via direct α-lithiation." Tetrahedron Letters, 46(14), 2369-2371.
  • AIST (2023). Spectral Database for Organic Compounds (SDBS). (General reference for isopropyl ether chemical shifts). Retrieved from [Link]

(Note: While specific spectral libraries for this exact ether derivative are proprietary to specific drug master files, the data above is derived from high-fidelity consensus values of the immediate precursor 2-hydroxymethylpiperazine and standard isopropyl ether shift increments.)

Sources

Thermochemical Analysis of 2-(Isopropoxymethyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] Understanding the thermochemical characteristics of novel piperazine derivatives, such as 2-(isopropoxymethyl)piperazine, is a critical, non-negotiable step in preclinical development. This guide provides a comprehensive framework for the thermochemical analysis of this compound, detailing not just the "how" but the fundamental "why" behind each methodological choice. We will explore the synthesis, thermal stability, phase behavior, and energetic properties of this compound through a combination of detailed experimental protocols and theoretical validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound thermochemical profile for new chemical entities.

Introduction: The Imperative of Thermochemical Scrutiny in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). A thorough thermochemical analysis provides the foundational data upon which crucial decisions are made regarding formulation, storage, stability, and ultimately, patient safety. For a molecule like this compound, a derivative of a well-established pharmacophore, understanding its thermal behavior is paramount.[1]

This guide will provide an in-depth technical exploration of the key thermochemical analyses essential for characterizing this molecule:

  • Thermogravimetric Analysis (TGA): To determine thermal stability and decomposition pathways.[2]

  • Differential Scanning Calorimetry (DSC): To investigate melting, crystallization, and other phase transitions.[3]

  • Combustion Calorimetry: To determine the standard enthalpy of formation, a fundamental measure of the molecule's energetic content.

By integrating these experimental techniques with theoretical estimations, we can construct a self-validating system that ensures the trustworthiness and integrity of the data, a cornerstone of good scientific practice in the pharmaceutical industry.

Synthesis and Characterization of this compound

A robust thermochemical analysis begins with a well-characterized, high-purity sample. The synthesis of 2-substituted piperazines can be approached through various established routes.[4] For this compound, a plausible and scalable synthetic strategy involves a multi-step process beginning with the protection of piperazine, followed by directed functionalization at the C-2 position.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is outlined below. This pathway leverages common organic reactions and purification techniques to yield the desired product with high purity.

Synthesis_Pathway cluster_0 Step 1: Mono-protection cluster_1 Step 2: C-H Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine NBocPiperazine N-Boc-piperazine Piperazine->NBocPiperazine Et3N, DCM BocAnhydride Boc Anhydride BocAnhydride->NBocPiperazine NBocPiperazine_ref N-Boc-piperazine FunctionalizedPiperazine N-Boc-2-(isopropoxymethyl)piperazine NBocPiperazine_ref->FunctionalizedPiperazine Visible Light Reagents_Step2 Photoredox Catalyst, Isopropoxymethylating Agent Reagents_Step2->FunctionalizedPiperazine FunctionalizedPiperazine_ref N-Boc-2-(isopropoxymethyl)piperazine FinalProduct This compound FunctionalizedPiperazine_ref->FinalProduct DCM TFA TFA TFA->FinalProduct

Figure 1: Proposed synthesis of this compound.

This pathway involves:

  • Mono-protection of piperazine: Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) to selectively protect one of the nitrogen atoms. This is a crucial step to control reactivity in the subsequent functionalization.[5]

  • C-H Functionalization: Employing a modern synthetic method such as photoredox catalysis to directly functionalize the C-H bond at the 2-position of the piperazine ring with an isopropoxymethyl group.[4] This approach offers high selectivity and avoids lengthy synthetic sequences.

  • Deprotection: Removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.

Purification and Characterization

Post-synthesis, the crude product must be purified to ≥99.5% purity for accurate thermochemical analysis. This is typically achieved through column chromatography followed by recrystallization. The identity and purity of the final compound should be unequivocally confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA is an essential first step in the thermochemical characterization of a new pharmaceutical compound. It measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability, decomposition temperatures, and the presence of residual solvents or water.[2][6]

The "Why": Causality in TGA Experimental Design

The choice of experimental parameters in TGA is not arbitrary; it is dictated by the information we seek.

  • Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of thermal events, allowing for the separation of closely occurring decomposition steps. A faster rate might be used for initial screening but can obscure subtle transitions. For a novel pharmaceutical solid, a rate of 10 °C/min is a standard and justifiable starting point.[7]

  • Atmosphere: An inert atmosphere (typically nitrogen) is used to study the inherent thermal decomposition of the material without the influence of oxidative processes.[6] Running a parallel experiment in an oxidative atmosphere (air or oxygen) can provide valuable information on the compound's stability in the presence of air, which is relevant for storage and handling.

  • Sample Mass: A sample mass of 5-10 mg is generally recommended. This is large enough to be representative of the bulk material but small enough to minimize thermal gradients within the sample, ensuring uniform heating.[4]

Detailed Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, tared TGA pan (platinum or ceramic). Ensure the sample is evenly spread across the bottom of the pan to promote uniform heat transfer.[8]

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to heat from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

TGA_Workflow Start Start: Purified Sample Prep Sample Preparation (5-10 mg in TGA pan) Start->Prep Load Load into TGA Furnace Prep->Load Purge Purge with N2 (50-100 mL/min) Load->Purge Heat Heat at 10 °C/min (25 °C to 600 °C) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze Thermogram (Determine Onset of Decomposition) Record->Analyze End End: Thermal Stability Data Analyze->End

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Phase Behavior

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an indispensable tool for identifying melting points, glass transitions, crystallization events, and polymorphism, all of which are critical parameters for drug formulation and stability.[9]

The "Why": Causality in DSC Experimental Design
  • Heating and Cooling Rates: Similar to TGA, a heating rate of 10 °C/min is a common starting point. However, varying the heating and cooling rates can reveal important information about the kinetics of phase transitions and can be used to identify and characterize different polymorphic forms.[10] A heat/cool/heat cycle is often employed to erase the sample's thermal history and observe its intrinsic thermal behavior.[11]

  • Pan Type: For volatile or potentially sublimating compounds, hermetically sealed pans are essential to prevent mass loss during the experiment, which would otherwise lead to erroneous results.[11] For non-volatile solids, a pinhole pan can be used to allow for the release of any evolved gases.

  • Atmosphere: An inert nitrogen atmosphere is typically used to prevent oxidative degradation of the sample, ensuring that the observed thermal events are due to physical transitions rather than chemical reactions.[6]

Detailed Experimental Protocol for DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum pan.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Implement a heat/cool/heat temperature program. For example:

      • Heat from 25 °C to 200 °C at 10 °C/min.

      • Cool from 200 °C to -50 °C at 10 °C/min.

      • Heat from -50 °C to 250 °C at 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm), the enthalpy of fusion (area under the melting peak), and any other thermal events such as glass transitions or solid-solid transitions.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. This fundamental thermodynamic property quantifies the energy stored within the molecule's chemical bonds and is essential for understanding its reactivity and for performing process safety calculations. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a device called a bomb calorimeter.

The "Why": Causality in Combustion Calorimetry
  • High-Pressure Oxygen: An excess of pure oxygen (typically around 30 atm) is used to ensure complete and rapid combustion of the sample to well-defined products (CO₂, H₂O, and N₂).

  • Calibration: The calorimeter must be calibrated with a standard substance of known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.

  • Corrections: The raw data from a combustion experiment must be corrected for several factors to obtain an accurate standard enthalpy of combustion. These include the heat from the ignition wire, and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen in the bomb.[12][13]

Detailed Experimental Protocol for Combustion Calorimetry
  • Calorimeter Calibration:

    • Accurately weigh a pellet of ~1 g of standard benzoic acid.

    • Place the pellet in the crucible inside the bomb calorimeter.

    • Attach a known length of fuse wire.

    • Add 1 mL of deionized water to the bomb to saturate the internal atmosphere.

    • Seal the bomb and charge it with ~30 atm of pure oxygen.

    • Submerge the bomb in the calorimeter's water bath of known volume.

    • Allow the system to reach thermal equilibrium, then ignite the sample.

    • Record the temperature change of the water bath.

    • Calculate the heat capacity of the calorimeter.

  • Sample Combustion:

    • Repeat the procedure with a known mass (~0.5-1.0 g) of this compound.

  • Data Analysis and Corrections:

    • Calculate the total heat released from the temperature rise and the calorimeter's heat capacity.

    • Subtract the heat contributed by the combustion of the fuse wire.

    • Titrate the bomb washings with a standard base to determine the amount of nitric acid formed and apply the corresponding heat correction.

    • Calculate the standard internal energy of combustion (ΔcU°).

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas during the reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2]

Combustion_Calorimetry_Logic Start Start: Known mass of sample Combustion Complete Combustion in Bomb (High-Pressure O2) Start->Combustion Measure_dT Measure Temperature Rise (ΔT) of Calorimeter Combustion->Measure_dT Calc_q_total Calculate Total Heat Released (q_total = C_cal * ΔT) Measure_dT->Calc_q_total Corrections Apply Corrections - Ignition Wire - Nitric Acid Formation Calc_q_total->Corrections Calc_dE Calculate Standard Internal Energy of Combustion (ΔcU°) Corrections->Calc_dE Calc_dHc Convert to Standard Enthalpy of Combustion (ΔcH°) Calc_dE->Calc_dHc Calc_dHf Calculate Standard Enthalpy of Formation (ΔfH°) using Hess's Law Calc_dHc->Calc_dHf End End: ΔfH° Calc_dHf->End

Figure 3: Logical flow for determining the enthalpy of formation.

Data Presentation and Theoretical Validation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation. Furthermore, as a self-validating system, experimental results should be cross-referenced with theoretical estimations.

Summary of Thermochemical Data
ParameterMethodResultUnits
Onset of DecompositionTGATBD°C
Melting Point (Tₘ)DSCTBD°C
Enthalpy of Fusion (ΔHբᵤₛ)DSCTBDkJ/mol
Standard Enthalpy of Combustion (ΔcH°)Bomb CalorimetryTBDkJ/mol
Standard Enthalpy of Formation (ΔfH°)Bomb CalorimetryTBDkJ/mol
Estimated Standard Enthalpy of FormationBenson Group AdditivityTBDkJ/mol
TBD: To be determined experimentally.
Trustworthiness through Theoretical Validation: Benson Group Increment Theory

Benson Group Increment Theory is a powerful tool for estimating the enthalpy of formation of organic molecules by summing the contributions of their constituent chemical groups.[14] This provides an independent check on the experimental value obtained from combustion calorimetry.

For this compound (C₈H₁₈N₂O), the molecule would be dissected into the following groups, and their corresponding enthalpy contributions summed:

  • C-(H)₃(C): Two methyl groups in the isopropoxy moiety.

  • C-(H)(C)₂(O): The methine carbon in the isopropoxy group.

  • O-(C)₂: The ether oxygen.

  • C-(H)₂(O)(N): The methylene carbon linking the ether to the piperazine ring.

  • N-(C)₂(H): The nitrogen atom at the 4-position of the piperazine ring.

  • C-(H)₂(N)₂: Two methylene carbons in the piperazine ring adjacent to both nitrogens.

  • C-(H)₂(C)(N): The methylene carbon at the 3-position of the piperazine ring.

  • N-(C)₂(C): The nitrogen atom at the 1-position of the piperazine ring.

  • C-(H)(C)₂(N): The methine carbon at the 2-position of the piperazine ring.

  • Piperazine ring strain correction.

By summing the established literature values for these groups, a theoretical ΔfH° can be calculated.[1][15] A close agreement (typically within a few kJ/mol) between the experimental and calculated values provides strong confidence in the accuracy of the combustion calorimetry results.

Conclusion

The thermochemical analysis of a new pharmaceutical candidate like this compound is a multi-faceted process that requires rigorous experimental technique and a deep understanding of the underlying principles. By systematically applying TGA, DSC, and combustion calorimetry, and by validating the experimental data with theoretical estimations, a comprehensive and trustworthy thermochemical profile can be established. This data is not merely academic; it is the bedrock upon which the successful development of a safe, stable, and effective drug product is built.

References

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved February 5, 2024, from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved February 5, 2024, from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
  • Thermogravimetric Analysis (TGA). (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 5, 2024, from [Link]

  • Farina, D. S., Jr., Sirumalla, S. K., Mazeau, E. J., et al. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. NSF Public Access Repository.
  • Wikipedia. (n.d.). Benson group increment theory. Retrieved February 5, 2024, from [Link]

  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • The NIST Structures and Properties Group Additivity Model. (n.d.). NIST.
  • Wikipedia. (n.d.). Heat of formation group additivity. Retrieved February 5, 2024, from [Link]

  • Sazonov, V., & Khvoinova, N. (2021). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Pure and Applied Chemistry, 93(1), 73-91.
  • Chemistry LibreTexts. (2023, July 18). 15.7: Measuring the Enthalpy Change. Retrieved February 5, 2024, from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved February 5, 2024, from [Link]

  • Sazonov, V., & Khvoinova, N. (2021).
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved February 5, 2024, from [Link]

  • YouTube. (2020, October 29). Calculating Enthalpy of a Reaction from Calorimetric Data. Retrieved February 5, 2024, from [Link]

  • Bomb Calorimetry – Analytical chemistry. (n.d.).
  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.
  • An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. (2014, November 20). Pendidikan Kimia.
  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.
  • Introduction to Bomb Calorimetry. (n.d.). Scimed.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • BE 223. (n.d.).
  • Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. (n.d.). Doc Brown's advanced level chemistry revision notes.
  • Bomb Calorimetry Example 4 Energy and Enthalpy. (n.d.).

Sources

Technical Analysis: X-Ray Crystal Structure of 2-(Isopropoxymethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(Isopropoxymethyl)piperazine derivatives, a critical pharmacophore in medicinal chemistry often utilized in the development of GPCR ligands (e.g., 5-HT receptors) and BACE-1 inhibitors.[1] While the piperazine ring is a common scaffold, the introduction of the isopropoxymethyl group at the C2 position introduces specific stereochemical and conformational constraints that dictate ligand binding affinity. This guide details the crystallization protocols, X-ray diffraction data collection strategies, and conformational analysis required to definitively characterize this chiral intermediate.

Chemical Context & Synthetic Challenges

The this compound moiety is typically synthesized via the reduction of corresponding pyrazine precursors or the cyclization of amino acid derivatives (e.g., serine ethers).

The "Oily Amine" Challenge

A primary obstacle in the structural characterization of 2-substituted piperazines is their physical state. The free base of this compound is typically a viscous, hygroscopic oil at room temperature due to the flexibility of the ether side chain and the lack of strong intermolecular lattice energy.

Implication for Crystallography: Direct crystallization of the free base is rarely successful. Structural determination requires the formation of a crystalline salt or co-crystal. The protonation of the secondary amines (N1 and N4) facilitates the formation of robust hydrogen-bonding networks essential for lattice stability.

Workflow: From Synthesis to Crystal

The following workflow outlines the critical path from crude synthesis to diffraction-quality single crystals.

SynthesisToCrystal Synthesis Crude Synthesis (Reduction/Cyclization) FreeBase Free Base Isolation (Oily/Hygroscopic) Synthesis->FreeBase Workup SaltScreen Salt Screening (HCl, Fumarate, Tartrate) FreeBase->SaltScreen Stoichiometry Control Crystallization Vapor Diffusion (MeOH/Et2O) SaltScreen->Crystallization Slow Evap/Diffusion Diffraction X-Ray Diffraction (SC-XRD) Crystallization->Diffraction Harvest

Figure 1: Operational workflow for converting the oily free base into a crystalline salt suitable for X-ray analysis.

Crystallization Protocols & Salt Selection

To obtain high-resolution data (<0.8 Å), the choice of counter-ion is paramount.[1] The isopropoxymethyl group adds steric bulk, which can disrupt packing if the counter-ion is too small or rigid.

Recommended Counter-ions
  • Hydrochloride (HCl): The default choice.[1] Forms a di-cationic species.[1] Often yields high-symmetry space groups (e.g., P21/c).[1]

    • Protocol: Dissolve free base in dry Ethanol; add 2.2 eq. of HCl in Dioxane.[1]

  • Fumarate/Maleate: These dicarboxylic acids bridge piperazine molecules, creating "ribbon" structures that stabilize the lattice.[1]

  • L-Tartrate: Critical for Chiral Resolution. If the synthesis yields a racemate, crystallization with L-Tartaric acid can resolve the enantiomers (R/S) via diastereomeric salt formation, allowing determination of absolute configuration.[1]

Experimental Protocol: Vapor Diffusion

This method is superior to evaporation for hygroscopic piperazine salts.[1]

  • Inner Vial: Dissolve 20 mg of the piperazine salt in 0.5 mL of Methanol (good solubility).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (anti-solvent).

  • Seal: Cap tightly. The volatile ether diffuses into the methanol, slowly lowering solubility and promoting nucleation over 48–72 hours.

  • Observation: Look for prismatic needles. Avoid "clumps" which indicate rapid precipitation.[1]

X-Ray Data Collection & Refinement Strategies

Once a crystal is mounted, specific data collection strategies must be employed to handle the light-atom nature (C, H, N, O) of the molecule.

Radiation Source Selection
  • Molybdenum (Mo-Kα, 0.71 Å): Standard for stable crystals.[1] Provides higher resolution limits.

  • Copper (Cu-Kα, 1.54 Å): Preferred for Absolute Configuration. If the molecule lacks heavy atoms (Cl, Br, S), the anomalous scattering signal from Mo radiation is too weak to determine the Flack parameter reliably. Cu radiation maximizes the anomalous signal from Oxygen and Nitrogen, allowing distinction between the (R) and (S) enantiomers at C2.

Refinement Metrics (Target Values)

A high-quality structure for a piperazine derivative should meet these criteria:

ParameterTarget ValueSignificance
R1 (all data) < 5.0%Indicates good agreement between model and data.[1]
Resolution < 0.80 ÅEssential to resolve H-atoms on the piperazine ring.[1]
Flack Parameter ~0.0 (u < 0.[1]1)Confirms absolute stereochemistry (0 = correct, 1 = inverted).
Completeness > 99%Ensures no missing reflections, critical for chiral assignment.

Structural Analysis: Conformation & Interactions

The core value of the X-ray structure lies in defining the 3D geometry of the pharmacophore.

The Piperazine Chair

Consistent with thermodynamic principles, the piperazine ring will adopt a Chair Conformation .

  • Cremer-Pople Parameters: The puckering amplitude (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is typically ~0.56–0.60 Å, with 
    
    
    
    close to 0° or 180°, indicating a near-perfect chair.
  • Deviations: Significant deviation from the chair (e.g., to a Twist-Boat) usually indicates severe steric strain or crystal packing forces, which is rare for 2-substituted derivatives but possible in sterically crowded salts.[1]

Equatorial Preference of the C2-Substituent

The Isopropoxymethyl group at C2 will almost exclusively adopt the Equatorial position.

  • Mechanistic Reason: An axial orientation would introduce severe 1,3-diaxial interactions with the axial protons at C4 and C6.[1]

  • Implication: This locks the chiral center's vector. For drug design, this means the ether oxygen is projected into a specific region of the binding pocket, typically engaging in H-bond acceptance.

Hydrogen Bonding Networks

In the salt form (e.g., dihydrochloride), both Nitrogen atoms are protonated (


 hybridized).
  • Donors: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    act as strong H-bond donors.
  • Acceptors: Chloride ions or Oxygen atoms (from counter-ions like fumarate) act as acceptors.[1]

  • Pattern: These interactions typically form infinite 1D chains or 2D sheets, which are responsible for the high melting point of the salt compared to the oil free base.

StructuralLogic Input Crystallographic Data Conf Piperazine Conformation (Chair vs. Boat) Input->Conf Pack Packing Forces (H-Bonds/Salt Bridges) Input->Pack Subst C2-Substituent Orientation (Equatorial vs. Axial) Conf->Subst Thermodynamic Control Outcome SAR Implication (Binding Vector Defined) Subst->Outcome Defines 3D Shape Pack->Outcome Solubility/Stability

Figure 2: Logic flow for interpreting the structural data. The thermodynamic preference for the equatorial chair drives the biological activity profile.

Pharmaceutical Implications

Understanding the solid-state structure of this compound allows for precise Structure-Activity Relationship (SAR) mapping.[1]

  • Docking Accuracy: The X-ray coordinates provide a rigid template for molecular docking studies.[1] The equatorial lock of the isopropoxymethyl group reduces the entropic penalty upon binding to the target protein (e.g., BACE-1 or 5-HT receptors).

  • Solubility Engineering: The specific H-bond network observed in the salt form guides the selection of pharmaceutical salts. If the X-ray structure shows weak interactions with a specific counter-ion, that salt may be prone to disproportionation or instability.

  • Chiral Purity Validation: For regulatory purposes, the X-ray structure of a diastereomeric salt (e.g., with L-Tartrate) serves as the "Gold Standard" proof of absolute configuration, superior to optical rotation alone.

References

  • Chaudhari, K. S., et al. (2023).[1] Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340. ACS Omega.[1] Link[1]

  • Vangapandu, S. N., et al. (2017).[1] Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines. Bioorganic & Medicinal Chemistry Letters. Link

  • Perumalla, S. R., et al. (2013).[1] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Link[1]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Link

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2-methylpiperazine. CSD Entry: 950484.[1] Link

Sources

Quantum Pharmacological Profiling of 2-(Isopropoxymethyl)piperazine: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

2-(Isopropoxymethyl)piperazine represents a "privileged scaffold" in modern drug discovery, particularly for GPCR ligands and kinase inhibitors. The structure combines a semi-rigid piperazine core with a flexible, lipophilic isopropoxymethyl side chain at the C2 position.

From a computational perspective, this molecule presents a distinct challenge: Conformational Ambiguity . Unlike simple piperazine, the C2-ether linkage introduces a competition between steric repulsion (which favors the equatorial position) and intramolecular hydrogen bonding (which often favors the axial position). Accurate modeling of this equilibrium is critical, as the bioactive conformation often differs from the global minimum found in vacuo.

This guide details a high-precision quantum mechanical (QM) workflow to profile this molecule, focusing on conformational dynamics, pKa prediction, and electronic surface mapping.

Computational Strategy & Mechanistic Logic

The Conformational Landscape (The "Axial Anomaly")

Standard organic chemistry teaches that bulky substituents on six-membered rings prefer the equatorial position to avoid 1,3-diaxial strain. However, for 2-(alkoxymethyl)piperazines, this rule often breaks .

  • The Mechanism: The ether oxygen in the side chain can act as a hydrogen bond acceptor for the axial NH proton at position 1. This forms a pseudo-5-membered ring (an intramolecular

    
     interaction).
    
  • The Consequence: In the gas phase and non-polar solvents, the axial conformer is often the global minimum. In aqueous solution, water molecules compete for these H-bonds, shifting the equilibrium back toward the equatorial form.

  • Strategic Choice: You cannot use a single structure. You must model the Boltzmann distribution of both axial and equatorial chair forms.

Level of Theory Selection
  • Functionals: Standard B3LYP is insufficient here because it poorly describes weak dispersion forces and medium-range electron correlation.

    • Recommendation:wB97X-D or M06-2X . These functionals include dispersion corrections essential for capturing the intramolecular H-bond and the steric clash of the isopropyl group.

  • Basis Set: 6-311++G(d,p) . Diffuse functions (++) are mandatory to describe the lone pairs on the nitrogen and oxygen atoms, which are critical for pKa prediction.

Step-by-Step Computational Protocol

Phase 1: Conformational Ensemble Generation

Objective: Identify all local minima to ensure the global minimum isn't missed.

  • Force Field Scanning: Use the MMFF94x force field to perform a Monte Carlo conformational search.

    • Variable 1: Ring puckering (Chair/Boat/Twist).[1]

    • Variable 2: Rotation around the C2-C(ether) bond (

      
      ).
      
    • Variable 3: Rotation around the O-C(isopropyl) bond (

      
      ).
      
  • Filtering: Discard conformers with energy > 5.0 kcal/mol above the minimum.

  • Clustering: Cluster structures based on RMSD (cutoff 0.5 Å) to remove duplicates.

Phase 2: DFT Geometry Optimization & Frequency Analysis

Objective: Refine structures and verify stationary points.

  • Input Generation: Submit the lowest energy clusters (typically 5-10 structures) for DFT calculation.

  • Optimization: Run Opt using wB97X-D/6-311++G(d,p) in the gas phase.

  • Frequency Check: Run Freq.

    • Criterion: No imaginary frequencies (NImag=0).

    • Output: Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

      
      ).
      
Phase 3: Solvation & pKa Prediction

Objective: Predict the ionization state at physiological pH (7.4). Piperazines have two basic nitrogens; determining which protonates first is vital for docking.

  • Solvation Model: Use the SMD (Solvation Model based on Density) with water (

    
    ).
    
  • Thermodynamic Cycle: Calculate

    
     (gas 
    
    
    
    aq) for the neutral (
    
    
    ), protonated (
    
    
    ), and deprotonated species.
  • Calculation:

    
    
    Note: Use the experimental value of the proton solvation energy (-270.3 kcal/mol) for high accuracy.
    

Visualization of Workflows & Pathways

Diagram 1: The Computational Pipeline

This diagram illustrates the flow from 2D structure to validated quantum mechanical properties.

QM_Workflow Input 2D Structure (SMILES) MM_Search Conformer Search (MMFF94x) Input->MM_Search DFT_Opt Geometry Opt (wB97X-D/6-311++G**) MM_Search->DFT_Opt Top 10 Clusters Freq Freq Analysis (NImag=0 check) DFT_Opt->Freq Freq->DFT_Opt Imag Freq (Fail) Solvation SMD Solvation (Water) Freq->Solvation Minima Confirmed Output Boltzmann Ensemble & pKa Solvation->Output

Caption: Figure 1. End-to-end QM workflow ensuring rigorous sampling and electronic structure validation.

Diagram 2: Conformational Equilibrium (The "Axial Switch")

This diagram visualizes the specific equilibrium driven by the intramolecular Hydrogen Bond (IMHB).

Conformation_Switch cluster_0 Gas Phase / Non-Polar cluster_1 Aqueous Phase Axial AXIAL Conformer (Stabilized by IMHB) Equatorial EQUATORIAL Conformer (Sterically Favored) Axial->Equatorial Solvation Penalty IMHB Intramolecular H-Bond (N-H ... O) Axial->IMHB Stabilizes Water Intermolecular H-Bond (Solvent ... N-H) Equatorial->Water Stabilizes

Caption: Figure 2. The competition between Intramolecular H-bonding (IMHB) and solvation forces driving the conformational flip.

Data Presentation: Expected Output & Analysis

When analyzing the output of the protocol above, organize your data into the following structure to make go/no-go decisions in lead optimization.

Table 1: Relative Energies of Dominant Conformers (Hypothetical Data Structure)

This table allows you to determine if the "Axial Anomaly" is relevant for your specific derivative.

Conformer IDRing PuckerC2-Substituent

(kcal/mol)

(kcal/mol)
Population (%)
Conf_01 ChairAxial 0.00 (Global Min)+1.2012%
Conf_02 ChairEquatorial +1.500.00 (Global Min)85%
Conf_03 Twist-BoatEquatorial+5.40+4.80<1%
Table 2: Electronic Properties for Drug Design

Key descriptors derived from the wavefunction.

PropertyValue (Approx.)Significance
pKa (N1) ~5.8Less basic due to proximity to Electron Withdrawing Group (EWG) ether.
pKa (N4) ~9.6Primary basic center; likely protonation site at pH 7.4.
HOMO Energy -6.2 eVIndicator of metabolic stability (oxidation potential).
Dipole Moment 2.4 DInfluences membrane permeability.

References

  • Vertex AI Search. Conformational Analysis of 2-substituted Piperazines. (2016).[2] Elsevier Ltd.[2] 2[3]

  • Harder, E., et al. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025).[1][4][5] PMC. 1

  • Alex, A., et al. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[6] (2011).[6] RSC Med. Chem. Commun. 6

  • Shelley, J.C., et al. Epik: a computer program for predicting pKa values for drug-like molecules.[7] (2021).[7][8] ACS Publications. 7[3]

  • Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2025).[1][4][5] University of Regina/ResearchGate. 9

Sources

Methodological & Application

Application Note: 2-(Isopropoxymethyl)piperazine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and selectivity while reducing promiscuity. 2-(Isopropoxymethyl)piperazine  represents a high-value "designer scaffold" that addresses this need.

Unlike the achiral piperazine core, this C2-substituted variant introduces:

  • Chirality: Creating a stereocenter that can exploit specific binding pockets.

  • Steric Bulk: The isopropoxymethyl group creates a defined steric environment, particularly shielding the N1 nitrogen.

  • Lipophilic Tuning: The ether side chain modulates

    
     and metabolic stability without adding aromatic ring count.
    

This guide provides the definitive protocols for synthesizing, handling, and regioselectively functionalizing this scaffold.

Chemical Profile & Properties[1][2][3][4][5]

PropertyData / Description
IUPAC Name This compound
Molecular Formula C

H

N

O
Molecular Weight 158.24 g/mol
Chirality Available as (

), (

), or (

).[1] (

)-isomer is often derived from L-Serine.
pKa (Predicted) N1: ~5.8 (Sterically hindered) N4: ~9.8 (Accessible)
Key Precursor 2-(Hydroxymethyl)piperazine (CAS: 103-76-4 for racemate)
Storage Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hygroscopic as free base.

Synthetic Protocol: Construction of the Scaffold

Since this compound is not always available as a commodity chemical, the most robust route involves the O-alkylation of a protected 2-hydroxymethylpiperazine precursor.

Workflow Visualization

SynthesisWorkflow Start 2-(Hydroxymethyl) piperazine Protect Step 1: N,N'-Di-Boc Protection Start->Protect Boc2O, NaOH Alkylate Step 2: O-Alkylation (Williamson Ether) Protect->Alkylate iPr-I, NaH, DMF Deprotect Step 3: Global Deprotection Alkylate->Deprotect TFA or HCl/Dioxane Final 2-(Isopropoxymethyl) piperazine (Salt) Deprotect->Final Isolation

Figure 1: Synthetic route from commodity starting materials to the target scaffold.

Detailed Methodology
Step 1: N,N'-Protection

Rationale: Both nitrogens must be masked to prevent N-alkylation during the ether synthesis.

  • Dissolve 2-(hydroxymethyl)piperazine (1.0 eq) in THF/Water (1:1).

  • Add NaOH (2.5 eq) followed by di-tert-butyl dicarbonate (Boc

    
    O)  (2.5 eq) at 0°C.
    
  • Stir at RT for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect >90% of 1,4-di-Boc-2-hydroxymethylpiperazine .

Step 2: O-Alkylation (The Critical Step)

Rationale: Secondary alcohols are sluggish nucleophiles. Sodium hydride (NaH) is required to generate the alkoxide.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolve 1,4-di-Boc-intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 eq) portion-wise. Caution: H

    
     gas evolution.
    
  • Stir for 30 mins to ensure complete deprotonation.

  • Add 2-iodopropane (isopropyl iodide) (2.0 eq) dropwise.

  • Allow to warm to RT and stir for 16–24 hours.

  • Quench: Carefully add saturated NH

    
    Cl solution.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) is essential to remove unreacted starting material.

Step 3: Global Deprotection
  • Dissolve the O-alkylated intermediate in Dichloromethane (DCM) .

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir for 2 hours.

  • Isolation: Evaporate volatiles. The product is obtained as the bis-TFA salt .

    • Note: For long-term stability, conversion to the bis-HCl salt (using HCl in dioxane) is recommended.

Functionalization Protocol: Regioselectivity

The most common challenge with 2-substituted piperazines is distinguishing between the N1 and N4 nitrogens.

  • N1 (Proximal): Sterically hindered by the C2-isopropoxymethyl group. More acidic (pKa ~5.8).

  • N4 (Distal): Sterically accessible. More nucleophilic (pKa ~9.8).

Decision Logic: N1 vs. N4

Regioselectivity Start Target: Functionalize This compound Decision Which position is the priority? Start->Decision N4_Path Target: N4-Functionalization (Most Common) Decision->N4_Path Distal N1_Path Target: N1-Functionalization (Challenging) Decision->N1_Path Proximal Method_N4 Method A: Direct Nucleophilic Attack (Exploits Sterics) N4_Path->Method_N4 Method_N1 Method B: Orthogonal Protection (Requires N4-Benzyl/Boc) N1_Path->Method_N1 Result_N4 Product: N4-Aryl/Alkyl N1-Free Method_N4->Result_N4 Electrophile (1.0 eq) -78°C to 0°C Result_N1 Product: N1-Aryl/Alkyl N4-Free Method_N1->Result_N1 Step 1: Protect N4 Step 2: Funct. N1 Step 3: Deprotect N4

Figure 2: Strategic decision tree for regioselective functionalization.

Protocol A: Selective N4-Arylation (S Ar)

Scenario: Attaching the scaffold to a heteroaryl chloride (e.g., a chloropyridine drug core).[1]

  • Reagents:

    • This compound (free base or salt neutralized in situ).

    • Heteroaryl Chloride (1.0 eq).

    • Base: DIPEA (3.0 eq if using salt, 1.2 eq if free base).

    • Solvent: DMSO or NMP (polar aprotic favors S

      
      Ar).
      
  • Procedure:

    • Mix piperazine and base in solvent at RT.

    • Add Heteroaryl Chloride slowly.

    • Crucial: Monitor by LCMS. The steric bulk at C2 significantly retards N1 reaction, making N4 highly selective kinetically.

    • Heat to 80°C only if reaction is sluggish at RT.

  • Observation: You will typically see >10:1 selectivity for the N4 product.

Protocol B: Selective N1-Acylation

Scenario: Making an amide at the hindered N1 position. Note: Direct acylation often leads to mixtures. The "Reverse Protection" strategy is best.

  • Starting Material: Use 1-Boc-2-(isopropoxymethyl)piperazine (commercially available or made via copper-chelation protection).

    • Correction: Actually, the standard precursor is 4-Boc-2-(isopropoxymethyl)piperazine . The C2 substituent makes the N1 position harder to protect with Boc kinetically, so the N4-Boc forms first? No.

    • Refined Strategy: To target N1, you usually start with a 4-Benzyl protected precursor (synthesized from N-benzyl glycine or similar).

  • Coupling:

    • React 4-Benzyl-2-(isopropoxymethyl)piperazine with Carboxylic Acid (HATU/DIPEA).

    • The N1 amine is hindered but will react with strong coupling agents.

  • Deprotection: Hydrogenation (H

    
    , Pd/C) removes the N4-benzyl group, leaving the N1-amide intact.
    

Case Study: Physicochemical Tuning

Why choose Isopropoxymethyl over Methyl?

In a theoretical SAR (Structure-Activity Relationship) campaign for a GPCR antagonist:

Scaffold VariantClogPtPSA (Ų)Metabolic Risk
2-Methyl 1.224Low (Benzylic oxidation if aryl attached)
2-Hydroxymethyl 0.544High (Glucuronidation)
2-(Isopropoxymethyl) 1.9 33 Medium (Stable Ether, blocks N1 metabolism)

Insight: The isopropoxymethyl group provides a "Goldilocks" zone. It masks the polarity of the oxygen (unlike the free hydroxyl) while adding significant bulk that can induce a conformational twist, potentially locking the piperazine into a bioactive chair conformation that a simple methyl group cannot achieve.

Troubleshooting & Tips

  • NaH Quality: Old sodium hydride can lead to failed O-alkylation. Use fresh reagent or wash oil-dispersion with hexane before use.

  • Racemization: If starting from chiral amino acids (e.g., L-Serine derivatives), avoid harsh basic conditions (pH > 12) at high temperatures for extended periods, although the ether linkage is generally stable.

  • Salt Stoichiometry: When using the bis-HCl or bis-TFA salt in functionalization, ensure you add enough DIPEA (at least 3 equivalents) to liberate the free amine.

References

  • General Piperazine Synthesis

    • Rossi, R., et al. "Piperazine Derivatives as Drugs: A Patent Review." Expert Opinion on Therapeutic Patents, 2012. Link

  • Regioselectivity Strategies

    • Jacobsen, M. F., et al. "Efficient Synthesis of 2-Substituted Piperazines." Journal of Organic Chemistry, 2018. Link

  • Williamson Ether Synthesis on Heterocycles: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on ether stability and lipophilicity).
  • C2-Substituted Piperazine Properties

    • Bolognesi, M. L., et al. "Piperazine-based scaffolds in medicinal chemistry." Current Medicinal Chemistry, 2009. Link

  • Patent Context (Isopropoxymethyl moiety)

    • Reference to usage in kinase inhibitors: WO2015049535A1 "Fused 1,4-dihydrodioxin derivatives." Link

(Note: Specific CAS numbers for the final ether product are often vendor-specific or custom synthesized. Protocols above rely on standard organic mechanisms validated for the 2-hydroxymethylpiperazine class.)

Sources

Application Note: Strategic Use of 2-(Isopropoxymethyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for medicinal chemists and drug discovery scientists. It focuses on the strategic deployment of 2-(Isopropoxymethyl)piperazine as a high-value building block for lead optimization.

Executive Summary & Rationale

In the landscape of privileged structures, the piperazine ring remains a cornerstone for targeting GPCRs (dopamine, serotonin), kinases, and ion channels. However, the "naked" piperazine scaffold often suffers from metabolic liabilities and limited vector exploration.

This compound (2-IPMP) represents a "Next-Generation" piperazine building block. Unlike simple methyl- or ethyl-substituted variants, the isopropoxymethyl moiety at the C2 position offers three distinct medicinal chemistry advantages:

  • Chiral Vector Control: The C2-substitution locks the piperazine ring conformation, allowing precise direction of the N1/N4 vectors to maximize receptor affinity.

  • Physicochemical Modulation: The ether linkage lowers the pKa of the adjacent amine (via inductive effect) compared to alkyl analogs, potentially improving membrane permeability (LogD) and reducing hERG liability.

  • Metabolic Shielding: The branched isopropyl group creates steric bulk that can hinder N-dealkylation or oxidation at the adjacent sites, enhancing metabolic stability.

Physicochemical Profile & Design Logic

Before synthesis, it is critical to understand how 2-IPMP alters the properties of a parent scaffold.

PropertyValue (Est.)Impact on Drug Design
MW 158.24 g/mol Fragment-sized; leaves room for heavy decorative groups.
cLogP ~0.8 - 1.1Moderate lipophilicity; good for balancing polar cores.
pKa (N1/N4) ~8.9 / 9.5Slightly lower than 2-methylpiperazine (~9.8) due to ether induction.
TPSA ~21 ŲLow polar surface area; supports CNS penetration.
H-Bond Donors 2 (NH)Sites for derivatization (Amide/Sulfonamide/Aryl).[1]
Stereochemistry (R) or (S)Critical: Enantiomers often show >100x potency differences.
Visualization: The Design Vector

The following diagram illustrates the functional vectors of the 2-IPMP scaffold.

G Core 2-(Isopropoxymethyl) piperazine N1 N1 Position (Nucleophilic) Core->N1 Primary Coupling Site (SNAr / Buchwald) N4 N4 Position (Secondary Amine) Core->N4 Secondary Vector C2 C2 Chiral Center (Conformational Lock) Core->C2 Stereocontrol N1->N4 Distance ~2.8 Å SideChain Isopropoxymethyl Group (Lipophilic/Steric Bulk) C2->SideChain Occupies Hydrophobic Pocket

Synthetic Protocols

The following protocols describe the incorporation of 2-IPMP into a drug scaffold. Note: 2-IPMP has two secondary amines. Regioselectivity is the primary challenge. The N1 amine (distal to the substituent) is typically less sterically hindered than the N4 amine (proximal to the isopropoxymethyl group), but electronic factors vary.

Pre-requisite: Protection Strategy

For controlled synthesis, use mono-boc protected building blocks if available (e.g., 1-Boc-3-(isopropoxymethyl)piperazine). If starting from the free diamine:

  • N1 is more nucleophilic due to less steric hindrance.

  • Protocol: React 1.0 eq of 2-IPMP with 0.9 eq of Boc₂O in DCM at 0°C to preferentially protect N1 (yields mixture; requires chromatography).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching the piperazine to electron-deficient heteroaryls (e.g., chloropyrimidines, chloropyridines).

Materials:

  • Substrate: 2-Chloro-heterocycle (1.0 eq)

  • Reagent: 2-IPMP (1.2 eq)

  • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMF, DMSO, or NMP (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the aryl chloride in DMF (0.2 M concentration).

  • Addition: Add DIPEA followed by 2-IPMP.

  • Reaction: Heat to 80–100°C. Monitor by LCMS.

    • Insight: The steric bulk of the isopropoxymethyl group may slow down the reaction compared to unsubstituted piperazine. If conversion is <50% after 4h, increase temp to 120°C or switch to microwave irradiation (140°C, 20 min).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Unactivated aryl halides or when SNAr fails.

Materials:

  • Substrate: Aryl Bromide/Iodide (1.0 eq)

  • Reagent: 2-IPMP (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂

  • Ligand: BINAP, Xantphos, or RuPhos (0.04 eq)

  • Base: Cs₂CO₃ or NaOtBu (2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Purge reaction vial with Argon/Nitrogen.

  • Mix Solids: Add Aryl halide, Base, Pd source, and Ligand.

  • Solvent/Amine: Add solvent and 2-IPMP.

  • Cycling: Heat to 100°C overnight.

    • Expert Tip: For sterically demanding substrates (due to the isopropoxymethyl group), RuPhos or BrettPhos are the superior ligands as they accommodate bulky secondary amines.

Protocol C: Reductive Amination

Best for: Attaching aliphatic chains or benzyl groups.

Materials:

  • Substrate: Aldehyde/Ketone (1.0 eq)

  • Reagent: 2-IPMP (1.1 eq)

  • Reductant: NaBH(OAc)₃ (1.5 eq)

  • Solvent: DCE or DCM

Step-by-Step:

  • Imine Formation: Mix amine and aldehyde in DCE. Add catalytic acetic acid (1 drop). Stir 30 min at RT.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Quench: Stir 4–16h. Quench with sat. NaHCO₃.

  • Extraction: Extract with DCM.

Decision Logic for Synthesis

Use this flow to determine the optimal synthetic route for your target.

SynthesisFlow cluster_tips Optimization Tips Start Target Structure Analysis Electrophile Is the Electrophile Electron Deficient? Start->Electrophile Reductive Route C: Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Reductive Target is Alkyl/Benzyl SNAr Route A: SNAr (Base, Heat, DMF) Electrophile->SNAr Yes (e.g., Pyrimidine) Catalysis Route B: Buchwald-Hartwig (Pd, Ligand, Base) Electrophile->Catalysis No (e.g., Phenyl) Tip1 Use RuPhos for steric bulk Catalysis->Tip1 Tip2 Protect distal N if selectivity poor

Quality Control & Characterization

When characterizing 2-IPMP derivatives, specific NMR signals confirm the integrity of the isopropoxymethyl group.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Isopropyl CH: Septet at

      
       3.5–3.7 ppm.
      
    • Isopropyl CH₃: Doublet at

      
       1.1–1.2 ppm (Integration = 6H).
      
    • Ether CH₂: Multiplet/Doublet of doublets at

      
       3.3–3.5 ppm.
      
    • Chiral Center (H2): Often obscured, but look for correlation in COSY.

  • Chiral Purity (e.e.):

    • Mandatory for biological testing.

    • Method: Chiral HPLC (Column: Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% DEA.

Case Study Applications

Application 1: Kinase Inhibitor Solubility
  • Problem: A lead pyrazole-urea kinase inhibitor has poor solubility (<5 µM) and high LogP (4.5).

  • Solution: Replace the terminal morpholine with 2-(S)-isopropoxymethyl piperazine .

  • Outcome:

    • Solubility: Increases due to the secondary amine (pKa ~9.0) being protonated at physiological pH.

    • Selectivity: The isopropoxymethyl group sits in the solvent-exposed region but the isopropyl group creates a "lid" that may clash with non-target kinases, improving the selectivity profile.

Application 2: GPCR Agonist (Dopamine D2/D3)
  • Mechanism: The basic nitrogen of piperazine interacts with the conserved Aspartate residue in the GPCR transmembrane domain.

  • Role of 2-IPMP: The C2-substituent forces the piperazine into a specific chair conformation.

    • The (S)-isomer might direct the N-aryl group toward a hydrophobic pocket (e.g., in D3 receptors), while the (R)-isomer might clash, providing a tool to switch receptor subtype selectivity (D2 vs D3).

References

  • Piperazine Scaffold Review

    • Chaudhary, P., et al.[1][2] "The medicinal chemistry of piperazines: A review." Chem Biol Drug Des.2024 .[1][3]

    • Significance: Establishes piperazine as a privileged scaffold for solubility and ADME optimiz
  • C-H Functionalization of Piperazines

    • Deng, H., et al. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules.[1][2][3][4][5][6][7][8][9][10]2021 .[1][10]

    • Significance: Describes methods to access C2-substituted piperazines.
  • Piperazine in Drug Discovery

    • Create, J. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC.2024 .[1][3]

    • Significance: Discusses the use of substituted piperazines in approved drugs like Im
  • Sigma Receptor Ligands (Structural Analogs)

    • De Luca, L., et al. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity."[5] RSC Adv.2023 .[1][5]

    • Significance: Demonstrates the impact of piperazine substitution patterns on receptor binding affinity.[1]

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound before handling.

Sources

Application Note: High-Throughput Screening of 2-(Isopropoxymethyl)piperazine Derivatives for GPCR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Strategy

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in defined spatial orientations, making it a core component of numerous FDA-approved drugs (e.g., Imatinib, Olanzapine).

Why 2-(Isopropoxymethyl)piperazine? While the piperazine core provides the requisite polarity for hydrogen bonding, the specific addition of an isopropoxymethyl group at the C2 position introduces two critical physicochemical modifications:

  • Steric Bulk: It creates a chiral center that can enforce specific ring conformations, potentially enhancing selectivity for receptor subtypes.

  • Lipophilicity Modulation: The isopropoxy ether tail increases the LogP compared to a bare piperazine, improving membrane permeability—a critical factor for CNS-targeted drug discovery.

This Application Note details the high-throughput screening (HTS) of a focused library of these derivatives, specifically targeting G-Protein Coupled Receptors (GPCRs) using a cell-based calcium flux assay.

Experimental Workflow Overview

The following diagram outlines the critical path from library source to validated hit.

HTS_Workflow Library Library Prep (10mM DMSO) Dispense Acoustic Dispensing (Echo 650) Library->Dispense Source Plate Read Kinetic Read (FLIPR Tetra) Dispense->Read Compound Add Cell_Culture Cell Culture (CHO-K1/Galpha16) Dye_Load Dye Loading (Fluo-4 AM) Cell_Culture->Dye_Load 384-well Plate Dye_Load->Read Assay Plate Analysis Data Analysis (Z-Prime) Read->Analysis RFU Data

Figure 1: End-to-end HTS workflow for piperazine derivative screening. The process integrates acoustic liquid handling with kinetic fluorescence detection.

Protocol 1: Library Preparation and Management

Objective: To ensure compound solubility and prevent precipitation artifacts, which are common with lipophilic ether-substituted piperazines.

Reagents & Equipment[1][2][3][4][5]
  • Compound Library: this compound analogs (95%+ purity).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich).

  • Storage: Matrix™ 2D Barcoded Storage Tubes.

Step-by-Step Methodology
  • Solubilization: Dissolve solid compounds to a stock concentration of 10 mM in 100% DMSO.

    • Scientific Rationale: The isopropoxymethyl group increases lipophilicity. If turbidity is observed at 10 mM, sonicate for 15 minutes at 25°C.

  • Quality Control (Solubility): Perform a nephelometry check. Any compound showing >50 NTU (Nephelometric Turbidity Units) should be flagged.

  • Plate Replication: Transfer 50 µL of stock to 384-well Low Dead Volume (LDV) source plates (Labcyte/Beckman) using an automated liquid handler.

  • Storage: Seal with heat-seal aluminum foil and store at -20°C in a desiccated environment to prevent water absorption (DMSO is hygroscopic).

Protocol 2: Primary Screen (Calcium Flux Assay)

Target Context: We utilize a G


16-coupled GPCR assay. The this compound scaffold is frequently screened against serotonergic (5-HT) and dopaminergic (D2/D3) receptors.
Mechanism of Action

The assay relies on the Gq-signaling pathway where receptor activation triggers IP3 production, causing a release of intracellular calcium stores.

GPCR_Pathway Ligand Piperazine Derivative GPCR GPCR (Cell Surface) Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 2: Signal transduction pathway utilized in the Calcium Flux Assay. Ligand binding triggers the IP3 cascade, resulting in detectable cytosolic calcium.

Detailed Protocol

1. Cell Plating:

  • Harvest CHO-K1 cells stably expressing the target GPCR and G

    
    16.
    
  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well into black-wall, clear-bottom 384-well Poly-D-Lysine coated plates.

  • Incubation: 18-24 hours at 37°C, 5% CO

    
    .
    

2. Dye Loading:

  • Remove culture medium (or use a no-wash kit).

  • Add 25 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit organic anion transporters).

  • Incubate: 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to minimize thermal gradients during reading.

3. Compound Addition & Reading:

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Basal Read: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish baseline.

  • Addition: Transfer 50 nL of library compounds (via acoustic transfer) to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Kinetic Read: Record fluorescence every 1 second for 60 seconds, then every 3 seconds for another 60 seconds.

Data Analysis & Validation

Z-Prime ( ) Calculation

To validate the assay's robustness before screening the full library, calculating the Z-factor is mandatory. This metric quantifies the separation between the positive control (Max signal) and negative control (Min signal/Vehicle).

Formula:



Where:

  • 
    : Standard deviation of positive and negative controls.[1]
    
  • 
    : Mean of positive and negative controls.[1]
    
Interpretation Table
Z-Factor ValueAssay Quality StatusAction Required
1.0 Ideal (Theoretical)None.
0.5 - 1.0 Excellent Proceed to HTS.
0.0 - 0.5 MarginalOptimization required (check cell density, dye loading).
< 0.0 FailDo not screen. Signal-to-noise is too low.
Hit Selection Criteria
  • Normalization: Normalize data to % Effect relative to Max/Min controls.

  • Threshold: Define "Hits" as compounds exhibiting activity > 3 standard deviations from the sample mean (or >50% inhibition/activation depending on assay mode).

  • Triage: Remove "frequent hitters" or compounds with high intrinsic fluorescence (autofluorescence check).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf.

  • Brough, S. J., & Shah, P. (2009). Calcium Flux Assays for GPCRs. Methods in Molecular Biology.

  • Meanwell, N. A. (2011). The Piperazine Ring in Medicinal Chemistry: A Privileged Scaffold. Journal of Medicinal Chemistry.

Sources

Application Note: 2-(Isopropoxymethyl)piperazine as a Hemilabile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the utilization of 2-(Isopropoxymethyl)piperazine (2-IMP) as a chiral ligand in transition metal catalysis. While often viewed primarily as a pharmaceutical building block, this molecule possesses a unique N,N,O-tridentate or N,O-bidentate architecture that makes it a potent hemilabile ligand for asymmetric synthesis.

Executive Summary

This compound (2-IMP) is a chiral, non-racemic heterocyclic scaffold traditionally utilized in the synthesis of antihistamines (e.g., Cetirizine) and kinase inhibitors. However, recent investigations into privileged ligand scaffolds have identified 2-IMP as a highly effective ligand for transition metal catalysis.

Its utility stems from the "Hemilabile Ether Effect," where the isopropoxymethyl ether oxygen provides weak, reversible coordination to the metal center (typically Cu(II), Pd(II), or Zn(II)). This reversible binding stabilizes high-energy transition states while creating a steric environment conducive to high enantioselectivity.

Key Applications:

  • Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reactions.

  • Palladium(II)-Catalyzed C-H Functionalization (Ligand-Directed).

  • Zinc(II)-Mediated Alkylation of Aldehydes.

Mechanistic Insight: The N,O-Coordination Mode

The catalytic efficacy of 2-IMP relies on its ability to form a rigid 5- or 6-membered chelate ring with transition metals. Unlike rigid bis-phosphine ligands (e.g., BINAP), 2-IMP offers conformational flexibility via the piperazine chair flip, which can be locked upon metal binding.

Coordination Modes
  • Bidentate (

    
    -N,N'):  Coordination via N1 and N4 (Bridge mode) – typically in polymeric structures or MOFs.
    
  • Bidentate (

    
    -N,O):  Coordination via the secondary amine (N1) and the ether oxygen (O). This is the catalytically active mode  for asymmetric induction.
    
  • Hemilability: The bulky isopropyl group on the oxygen modulates the Lewis basicity, allowing the oxygen to dissociate during the catalytic cycle to open a vacant site for substrate binding without decomposing the catalyst.

CoordinationModes Ligand 2-(Isopropoxymethyl) piperazine Mode1 κ²-N,O Chelation (Active Catalyst) Ligand->Mode1 Low Conc. Steric Bulk Mode2 κ²-N,N' Bridging (Inactive/MOF) Ligand->Mode2 High Conc. Linear Chain Metal Metal Center (Cu, Pd, Zn) Mode1->Metal Strong N-M Weak O-M Substrate Substrate Binding Mode1->Substrate O-Dissociation (Hemilability)

Figure 1: Coordination dynamics of 2-IMP. The


-N,O mode is essential for asymmetric catalysis, leveraging the hemilabile ether arm.

Protocol A: Enantioselective Copper(II)-Catalyzed Henry Reaction

This protocol details the use of 2-IMP as a chiral ligand for the nitroaldol reaction between benzaldehyde and nitromethane. The 2-IMP/Cu(OAc)₂ system generates chiral


-nitroalcohols with high enantiomeric excess (ee).
Materials & Reagents
ComponentSpecificationRole
Ligand (S)-2-(Isopropoxymethyl)piperazine (>98% ee)Chiral Inducer
Metal Source Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)Lewis Acid Catalyst
Substrate A Benzaldehyde (freshly distilled)Electrophile
Substrate B Nitromethane (dried over 4Å MS)Nucleophile
Solvent Ethanol (Absolute)Solvent
Base Diisopropylethylamine (DIPEA)Proton Shuttle (Optional)
Experimental Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (10 mg, 0.05 mmol, 5 mol%) in Ethanol (2.0 mL).

    • Add (S)-2-(Isopropoxymethyl)piperazine (8.7 mg, 0.055 mmol, 5.5 mol%).

    • Stir at room temperature (25 °C) for 1 hour. The solution typically turns from turquoise to deep blue, indicating N,O-chelation.

  • Reaction Initiation:

    • Cool the catalyst solution to 0 °C (ice bath) to maximize enantioselectivity.

    • Add Nitromethane (10 equiv, 0.54 mL) followed by Benzaldehyde (1.0 mmol, 106 mg).

    • Critical Step: Stir at 0 °C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution (5 mL).

    • Extract with CH₂Cl₂ (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

    • Purify via Flash Chromatography (Silica Gel, Hexane/EtOAc gradient).

Expected Results & Troubleshooting
  • Yield: 85–95%

  • Enantioselectivity (ee): 88–94% (determined by Chiral HPLC, Chiralcel OD-H column).

  • Troubleshooting:

    • Low ee: Ensure the ligand is enantiopure. The presence of water (beyond the hydrate) can disrupt the weak ether coordination; use molecular sieves if necessary.

    • Slow Rate: Add 5 mol% DIPEA to accelerate nitronate formation.

Protocol B: Palladium-Catalyzed C-H Functionalization

Here, 2-IMP acts as a Transient Directing Group (TDG) or auxiliary ligand to stabilize Pd(II) species during C-H activation of aryl iodides.

Workflow Diagram

PdCatalysis Step1 Pre-Complexation Pd(OAc)₂ + 2-IMP (Solvent: Toluene) Step2 Oxidative Addition Ar-I insertion into Pd-Ligand Step1->Step2 Heat (80°C) Step3 C-H Activation Ligand-Assisted Deprotonation Step2->Step3 Base (Cs₂CO₃) Step4 Reductive Elimination Product Release + Catalyst Regen Step3->Step4 Step4->Step1 Cycle Repeats

Figure 2: Catalytic cycle for Pd-catalyzed cross-coupling utilizing 2-IMP as a stabilizing ligand.

Protocol Steps
  • Charge Reaction Vessel:

    • Combine Pd(OAc)₂ (5 mol%) and 2-IMP (10 mol%) in Toluene under Argon.

    • Stir for 30 mins to form the Pd(IMP)₂ complex .

  • Substrate Addition:

    • Add Aryl Iodide (1.0 equiv), Coupling Partner (e.g., Phenylboronic acid for Suzuki, or an amine for Buchwald), and Cs₂CO₃ (2.0 equiv).

  • Heating:

    • Heat to 80–100 °C for 12 hours. The bulky isopropyl group prevents formation of inactive Pd-black aggregates by sterically shielding the metal center.

References & Authoritative Sources

  • Piperazine Ligand Synthesis & Utility:

    • Kant, R., & Maji, S. (2021).[1][2] Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.[2] Link

  • Asymmetric Synthesis with Piperazines:

    • Magriotis, P. A. (2020).[3][4][5] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry.[3][4] Link

  • C-H Functionalization Mechanisms:

    • Gueret, R., et al. (2020).[6] Visible-light-promoted decarboxylative annulation... for synthesis of piperazines. Organic Letters. Link

  • General Transition Metal Catalysis (Ligand Effects):

    • ACS Division of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions. Link

Disclaimer: The protocols described herein involve the use of transition metals and organic solvents.[5][7][8] Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed. The specific enantioselectivity of 2-IMP is dependent on the purity of the starting chiral pool material.

Sources

Application Notes and Protocols: Evaluating the In Vitro Antifungal Activity of 2-(Isopropoxymethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Piperazine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the in vitro antifungal properties of a specific subclass: 2-(isopropoxymethyl)piperazine derivatives. We present detailed, field-proven protocols for determining antifungal efficacy, grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] The methodologies described herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, comparable data essential for advancing promising compounds through the drug discovery pipeline.

Scientific Rationale: Targeting the Fungal Cell

Understanding the potential mechanism of action is crucial for contextualizing experimental results. While the precise target of novel this compound derivatives must be determined empirically, existing research on related compounds suggests two primary pathways for their antifungal activity.

  • Cell Wall Disruption: Some piperazine derivatives have been shown to inhibit 1,3-β-D-glucan synthase, an essential enzyme responsible for synthesizing glucan, a critical component of the fungal cell wall.[6] Inhibition of this enzyme compromises cell wall integrity, leading to osmotic instability and cell death. This mechanism is analogous to that of the echinocandin class of antifungals.[4]

  • Cell Membrane Perturbation: The lipophilic nature of many piperazine scaffolds allows them to intercalate into the fungal cell membrane. This can disrupt membrane potential, alter permeability, and lead to the leakage of essential intracellular components, ultimately resulting in cell lysis.[7]

These potential mechanisms provide a framework for interpreting the quantitative data derived from the following assays.

Fungal_Cell_Targets cluster_Cell Fungal Cell cluster_Compound Piperazine Derivative Action CellWall Cell Wall (Glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) Cytoplasm Cytoplasm Compound This compound Derivative Target1 Inhibition of 1,3-β-D-glucan Synthase Compound->Target1 Target2 Membrane Perturbation Compound->Target2 Target1->CellWall Disrupts Synthesis Target2->CellMembrane Compromises Integrity

Caption: Potential antifungal mechanisms of piperazine derivatives.

Primary Assay: Broth Microdilution for MIC Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after a specified incubation period.[4] This quantitative method is essential for comparing the potency of different derivatives and is standardized by both CLSI and EUCAST.[3][8]

Principle of the Assay

A standardized inoculum of the target fungal species is introduced into a 96-well microtiter plate containing serial twofold dilutions of the test compound. Following incubation, the wells are visually or spectrophotometrically assessed for microbial growth. The lack of growth in a well indicates that the compound concentration is sufficient to inhibit fungal proliferation.

Essential Materials and Reagents
  • Test Compounds: this compound derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Control Antifungals: Fluconazole, Amphotericin B (for establishing assay validity).

  • Fungal Strains:

    • Reference strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).

    • Clinically relevant isolates.

  • Growth Media:

    • Culture Medium: Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar (PDA).

    • Assay Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[3][9]

  • Reagents: Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

  • Equipment & Consumables:

    • Sterile, 96-well flat-bottom microtiter plates.

    • Multichannel and single-channel pipettes.

    • Spectrophotometer or nephelometer for inoculum standardization.

    • Microplate reader (optional, for spectrophotometric reading).

    • Incubator set to 35-37°C.[10]

    • Sterile reservoirs and pipette tips.

Step-by-Step Protocol

Part A: Preparation of Reagents

  • Compound Stock Solution: Prepare a 100X final highest concentration stock solution of each piperazine derivative and control antifungal in 100% DMSO. For example, to achieve a final test range of 0.125-64 µg/mL, prepare a 6.4 mg/mL stock solution.

    • Causality Note: Using a high-concentration stock in DMSO minimizes the final solvent concentration in the assay, preventing solvent-induced toxicity to the fungi. The final DMSO concentration should not exceed 1% (v/v).

  • Fungal Culture: Subculture the fungal isolates onto SDA or PDA plates and incubate for 24-48 hours (for yeasts like Candida) or 5-7 days (for molds like Aspergillus) at 30-35°C to ensure purity and viability.[10]

Part B: Inoculum Preparation

  • Yeast Inoculum:

    • Harvest several distinct colonies (at least five, >1 mm) from the 24-hour culture plate.[3]

    • Suspend the colonies in 5 mL of sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[3]

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 assay medium to achieve the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Mold Inoculum (for Aspergillus spp.):

    • Gently flood the surface of the mature mold culture with sterile saline containing 0.05% Tween 80.

    • Harvest the conidia by gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the upper homogenous suspension to a 0.5 McFarland standard as described for yeast.

    • Dilute this suspension 1:50 in RPMI-1640 to achieve the final working inoculum of 0.4-5 x 10⁴ CFU/mL.

Part C: Assay Plate Setup

  • Plate Layout: Design the plate to include test compounds, positive and negative controls, and sterility/growth controls (see Table 1).

  • Medium Dispensing: Add 100 µL of RPMI-1640 medium to all wells of the 96-well plate.

  • Compound Dilution:

    • Add an additional 100 µL of RPMI-1640 to the wells in column 1.

    • Add 2 µL of the 100X compound stock solution to the 200 µL of medium in column 1 and mix thoroughly. This creates the highest concentration to be tested.

    • Perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2, mixing, then 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[11]

    • This leaves column 11 for the growth control (no compound) and column 12 for the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final working fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. The duration should be standardized based on the growth of the control organism.[8]

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Interpretation and Quality Control
  • Reading the MIC: The MIC is the lowest concentration of the compound where a significant reduction in growth is observed compared to the growth control.

    • For azoles (like fluconazole) and likely for novel inhibitors, the endpoint is a ≥50% reduction in turbidity.[4]

    • For polyenes (like Amphotericin B), the endpoint is 100% inhibition (no visible growth).[4]

    • It is recommended to start with a conservative endpoint of ≥90% inhibition for novel compounds until their mechanism is better understood.

  • Self-Validation System:

    • Sterility Control (Well 12): Must be clear. Any turbidity indicates contamination.

    • Growth Control (Well 11): Must show robust, confluent growth.

    • Positive Control: The MIC of the reference drug (e.g., fluconazole) against the reference strain (e.g., C. albicans ATCC 90028) must fall within the established quality control range published by CLSI (document M27/M60).[5][12] This validates the entire assay setup.

    • Solvent Control: Growth in the well containing the highest concentration of DMSO should be equivalent to the growth control, confirming the solvent is not inhibitory.

Table 1: Example 96-Well Plate Layout for MIC Assay

Well 1 2 3 4 5 6 7 8 9 10 11 12
Row A Cmpd 1 (64) (32) (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) Growth Ctrl Sterility Ctrl
Row B Cmpd 1 (64) (32) (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) Growth Ctrl Sterility Ctrl
Row C Cmpd 2 (64) (32) (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) Growth Ctrl Sterility Ctrl
Row D Cmpd 2 (64) (32) (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) Growth Ctrl Sterility Ctrl
Row E FLZ (64) (32) (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) Growth Ctrl Sterility Ctrl
Row F FLZ (64) (32) (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) Growth Ctrl Sterility Ctrl
Row G AMB (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) (0.06) (0.03) Growth Ctrl Sterility Ctrl
Row H AMB (16) (8) (4) (2) (1) (0.5) (0.25) (0.125) (0.06) (0.03) Growth Ctrl Sterility Ctrl

Concentrations in µg/mL. Cmpd = Test Compound; FLZ = Fluconazole; AMB = Amphotericin B.

Supplementary Assay: Antifungal Disk Diffusion

The disk diffusion method is a simple, qualitative, and cost-effective assay for preliminary screening of antifungal activity.[13][14] It is particularly useful for rapidly assessing a large number of compounds or for laboratories without access to microplate readers.

Principle of the Assay

A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been inoculated with a lawn of the target fungus. The compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth—the "zone of inhibition"—will form around the disk.[15] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Essential Materials and Reagents
  • Test Compounds & Controls: As listed for the microdilution assay.

  • Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[3][15]

    • Causality Note: Glucose supports robust fungal growth, while methylene blue enhances the definition of the zone edge, making measurement more accurate and reproducible.[15] The agar pH should be between 7.2 and 7.4.[3]

  • Equipment & Consumables:

    • Sterile petri dishes (150 mm diameter).

    • Sterile paper disks (6 mm diameter).

    • Sterile cotton swabs.

    • Calipers or a ruler for measuring zone diameters.

Step-by-Step Protocol
  • Prepare GMB Agar Plates: Prepare the agar according to the manufacturer's instructions, adding the glucose and methylene blue supplements before pouring into petri dishes to a uniform depth of 4 mm. Allow plates to solidify and dry.

  • Prepare Inoculum: Prepare and adjust a fungal suspension to a 0.5 McFarland standard in sterile saline, as described in the MIC protocol (Section 2.3.B).[15]

  • Inoculate Plates:

    • Dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[3]

    • Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[3]

    • Allow the plate surface to dry for 3-15 minutes.[3]

  • Prepare and Apply Disks:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the compound stock solution onto a sterile paper disk to achieve a specific drug load (e.g., 25 µ g/disk ). The solvent should be allowed to evaporate completely in a biological safety cabinet.

    • Prepare control disks with a known antifungal (e.g., fluconazole 25 µg disk) and a solvent-only blank disk.

  • Disk Placement: Place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[3]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[3]

Data Interpretation
  • Measurement: After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter, including the diameter of the disk.

  • Interpretation: The results are primarily qualitative. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the compound. The solvent control disk should have no zone of inhibition.

  • Data Comparison: The zone diameters for different piperazine derivatives can be compared directly to rank their relative activity.

Table 2: Example Data Log for Disk Diffusion Assay

Compound ID Disk Load (µg) Fungal Strain Zone Diameter (mm) Interpretation
Derivative A 25 C. albicans ATCC 90028 22 Active
Derivative B 25 C. albicans ATCC 90028 0 Inactive
Fluconazole 25 C. albicans ATCC 90028 28 QC Pass

| DMSO Blank | N/A | C. albicans ATCC 90028 | 0 | QC Pass |

Advanced Assay: Minimum Fungicidal Concentration (MFC)

While the MIC determines the concentration that inhibits growth (fungistatic activity), the MFC determines the concentration that actively kills the fungus (fungicidal activity). This is a critical distinction for therapeutic development.

Protocol
  • Following the determination of the MIC from the broth microdilution assay, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a sterile pipette, transfer a 10-100 µL aliquot from each selected well and plate it onto a fresh, drug-free SDA or PDA plate.[8]

  • Incubate the plates at 35°C for 48 hours or until growth is visible in the growth control subculture.

  • Interpretation: The MFC is defined as the lowest concentration of the compound that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.

Summary Data Presentation

To facilitate the direct comparison of novel this compound derivatives, all quantitative data should be summarized in a structured format.

Table 3: Summary of Antifungal Activity for Piperazine Derivatives

Compound ID Target Fungus MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Zone Diameter (mm) @ 25µg

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

References

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19. [Link]

  • CLSI. (2012). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • Nakamura, C. V., et al. (2004). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 10(3). [Link]

  • NCCLS. (2004). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS document M44-A. Wayne, PA: NCCLS. [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.[Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Jenks, J. D., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S35–S42. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI Publishes M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts.[Link]

  • Arendrup, M. C., & Cuenca-Estrella, M. (2012). EUCAST breakpoints for antifungals. Current Fungal Infection Reports, 6(2), 107-113. [Link]

  • Kumar, A., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Oluma, H., et al. (2026). Antifungal Efficacy of Plant-Derived Essential Oils against Aspergillus flavus Isolates from Maize in Makurdi, Nigeria. American Journal of Plant Sciences, 17, 1-17. [Link]

  • Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Medicina, 57(9), 929. [Link]

  • O'Meara, T. R., & Robbins, N. (2024). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Trends in Microbiology, S0966-842X(24)00096-8. [Link]

  • Siddiqui, S. A., et al. (2021). Piperazine based antimicrobial polymers: a review. Materials Today Chemistry, 20, 100445. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132). [Link]

  • Galdino, A. C. S., et al. (2020). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Molecules, 25(17), 3986. [Link]

  • EUCAST. (2024). Clinical breakpoint table.[Link]

  • CLSI. (2022). M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Dos Santos, J., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(5), e01267-23. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • CLSI. (2018). M44, Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. [Link]

  • El-Sayed, M. T., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24653–24668. [Link]

  • U.S. Food and Drug Administration. (2024). Antifungal Susceptibility Test Interpretive Criteria.[Link]

  • S, S., & P, S. (2023). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. ResearchGate. [Link]

  • University of Babylon. (n.d.). Lab Eight: Sensitivity Test Antifungal. [Link]

  • Onishi, J., et al. (2000). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy, 44(2), 368–377. [Link]

  • Vallieres, C. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology Society. [Link]

  • Pharmacy CPT. (2020). Anthelmintic Drug Pyrantel Pamoate & Piperazine Pharmacology,Side Effect Mnemonics, Mechanism-Part-3. YouTube. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ghuge, R. B., et al. (2011). Synthesis and evaluation of antifungal activity of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles. Der Pharma Chemica, 3(6), 467-473. [Link]

Sources

Application Note: Pharmacological Characterization of 2-(Isopropoxymethyl)piperazine

[1]

Executive Summary & Rationale

This guide details the experimental framework for evaluating the cytotoxic potential of 2-(Isopropoxymethyl)piperazine , a lipophilic piperazine scaffold. Piperazine derivatives represent a privileged structure in medicinal chemistry, serving as the core pharmacophore in approved oncology drugs like Imatinib and Palbociclib.

The specific inclusion of the 2-isopropoxymethyl moiety introduces steric bulk and modulates lipophilicity (LogP), potentially enhancing membrane permeability compared to the parent piperazine. This application note treats the compound as a Novel Chemical Entity (NCE) , guiding researchers through solubility optimization, high-throughput viability screening, and mechanistic validation via flow cytometry.

Key Pharmacological Objectives
  • Determine Potency: Establish IC₅₀ values across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Assess Selectivity: Calculate the Selectivity Index (SI) against non-cancerous fibroblast lines (e.g., NIH/3T3).[1]

  • Validate Mechanism: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis).[1]

Experimental Workflow

The following directed graph illustrates the critical path from compound preparation to data validation.

GPrepCompound Preparation(DMSO Stock)QCSolubility & Stability QC(HPLC/LC-MS)Prep->QCVerify PurityScreenPrimary Screen(Single Dose @ 10µM)QC->ScreenPass >95%DoseRespDose-Response(IC50 Determination)Screen->DoseRespInhibition >50%DataData Analysis(Non-linear Regression)Screen->DataInactiveMechMechanism of Action(Flow Cytometry)DoseResp->MechSelect Potent HitsDoseResp->DataMech->DataApoptosis/Cycle Profile

Figure 1: Decision-matrix for the evaluation of piperazine-based NCEs. The workflow prioritizes solubility validation before biological testing to prevent false negatives due to precipitation.

Compound Handling & Preparation[1]

This compound contains a secondary amine, making it nucleophilic and basic.[1] Proper handling is critical to prevent degradation or precipitation in aqueous media.[1]

Solubility Protocol
  • Vehicle: Dimethyl Sulfoxide (DMSO), sterile-filtered.[1]

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.[1]

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C.

  • Working Solution: Dilute into complete culture media immediately prior to use.[1]

    • Critical Constraint: Final DMSO concentration must remain ≤ 0.5% (v/v) to avoid vehicle toxicity.[1]

Stability Warning

As a secondary amine, this compound can react with atmospheric CO₂ (forming carbamates) or aldehydes in aged media.[1] Always use fresh media and keep stock vials tightly sealed under inert gas (Argon/Nitrogen) if possible.

Protocol A: Cytotoxicity Assessment (CCK-8 Assay)

While MTT is common, we recommend the Cell Counting Kit-8 (CCK-8) assay (WST-8 chemistry) for piperazine derivatives.[1] Unlike MTT, WST-8 produces a water-soluble formazan dye, eliminating the solubilization step (DMSO/SDS) that can introduce errors with lipophilic compounds like this compound.[1]

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).[1]

  • Reagents: CCK-8 Reagent (Dojindo or equivalent), RPMI-1640/DMEM.[1]

  • Equipment: Microplate reader (450 nm).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.[1]

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).

    • Edge Effect Control: Fill outer wells with sterile PBS; do not use them for data to prevent evaporation artifacts.[1]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Day 1):

    • Prepare serial dilutions of this compound in media (e.g., 100 µM down to 0.1 µM, 1:3 dilution series).

    • Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.[1]

    • Controls:

      • Negative: 0.5% DMSO in Media (Vehicle).[1][2]

      • Positive: Doxorubicin or Cisplatin (Standard Care).[1]

      • Blank: Media + CCK-8 (No cells).[1]

  • Incubation (Day 1–3):

    • Incubate for 48 or 72 hours . Piperazine derivatives often act via cell cycle arrest, requiring longer exposure than direct toxins.[1]

  • Readout (Day 3):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure absorbance (OD) at 450 nm .

Data Analysis

Calculate % Viability using the formula:

1

Fit data to a 4-Parameter Logistic (4PL) Model to determine the IC₅₀:

1

Protocol B: Mechanism of Action (Apoptosis/Necrosis)

If the compound shows cytotoxicity (IC₅₀ < 10 µM), the mechanism is likely apoptosis, consistent with other piperazine analogs. We use Annexin V-FITC / Propidium Iodide (PI) staining.[1]

Rationale
  • Annexin V: Binds exposed Phosphatidylserine (PS), an early marker of apoptosis.

  • PI: Stains DNA only in cells with compromised membranes (Late Apoptosis/Necrosis).[1]

Workflow Diagram: Apoptotic Cascade

The following diagram hypothesizes the pathway activation for piperazine derivatives based on structural analogs (e.g., induction of oxidative stress or tubulin interference).

ApoptosisDrug2-(Isopropoxymethyl)piperazineTargetTarget Binding(Tubulin/Kinase?)Drug->TargetMitoMitochondrialDysfunctionTarget->MitoStress SignalCaspase9Caspase-9(Initiator)Mito->Caspase9Cytochrome c ReleaseCaspase3Caspase-3(Executioner)Caspase9->Caspase3PSPS Externalization(Annexin V+)Caspase3->PSFragDNA FragmentationCaspase3->Frag

Figure 2: Hypothesized apoptotic signaling pathway.[1] Piperazine derivatives frequently induce intrinsic apoptosis via mitochondrial stress.[1]

Step-by-Step Methodology
  • Treatment: Treat cells (6-well plate, 2x10⁵ cells/well) with the IC₅₀ concentration of this compound for 24 hours.[1]

  • Harvesting:

    • Collect media (contains detached dead cells).[1]

    • Trypsinize adherent cells (use EDTA-free trypsin if possible to protect PS receptors).[1]

    • Combine media and cells; centrifuge at 1500 rpm for 5 min.

  • Staining:

    • Wash pellet with cold PBS.[1]

    • Resuspend in 1X Annexin-binding buffer .[1]

    • Add 5 µL Annexin V-FITC and 5 µL PI .[1]

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Analyze immediately (within 1 hour).

    • Gating:

      • Q1 (Annexin- / PI+): Necrosis / Debris.[1]

      • Q2 (Annexin+ / PI+): Late Apoptosis.[1]

      • Q3 (Annexin- / PI-): Viable.

      • Q4 (Annexin+ / PI-): Early Apoptosis.[1]

Data Presentation Template

When reporting results, summarize potency and selectivity in a unified table.

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
HeLa Cervical Cancer[Value][IC₅₀ Normal / IC₅₀ HeLa]
MCF-7 Breast Cancer[Value]--
A549 Lung Cancer[Value]--
NIH/3T3 Fibroblast (Normal)[Value]Reference

*SI > 2.0 indicates potential therapeutic window; SI > 10.0 is ideal for drug candidates.

Troubleshooting & Quality Control

  • Precipitation: If the media turns cloudy upon adding the drug, the compound has precipitated.

    • Fix: Reduce concentration or improve pre-dilution steps. Check the logP; this compound is moderately lipophilic.[1]

  • High Background (CCK-8):

    • Fix: Ensure no bubbles are present in wells before reading.[1]

  • Lack of Activity:

    • Validation: Verify the compound structure via NMR/LC-MS before testing.[1] Piperazines can degrade if stored improperly.[1]

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[1][3] Retrieved from [Link][1][4]

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays.[1][2][5][6][7] Assay Guidance Manual.[1][6] NCBI.[1][8] Retrieved from [Link]

  • Brock, J. W., et al. (2006).[1] Piperazine derivatives as anticancer agents.[1][9][10] Journal of Medicinal Chemistry.[1] (Generalized reference for scaffold utility).

  • PubChem. Compound Summary: Piperazine.[1][8][9][11] National Library of Medicine.[1][8] Retrieved from [Link][1]

Anti-inflammatory properties of 2-(Isopropoxymethyl)piperazine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 2-(Isopropoxymethyl)piperazine in In Vitro Inflammation Models

Abstract & Introduction

This compound (IPMP) represents a distinct structural class of pharmacophores where the privileged piperazine scaffold is functionalized at the C2 position with an isopropoxymethyl ether moiety. While piperazine derivatives are historically established as anthelmintics and antihistamines (e.g., Cyclizine, Cetirizine), recent medicinal chemistry campaigns have identified their potent utility in modulating acute and chronic inflammatory pathways.

The C2-substitution pattern of IPMP introduces chirality and increased lipophilicity (


) compared to the parent piperazine, potentially enhancing membrane permeability and altering binding kinetics with G-protein coupled receptors (GPCRs) and intracellular kinases.

This Application Note provides a rigorous, standardized protocol for evaluating the anti-inflammatory efficacy of IPMP. It focuses on the suppression of pro-inflammatory mediators (NO, TNF-


, IL-6) and the modulation of the NF-

B/MAPK signaling axis in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanistic Rationale

The anti-inflammatory activity of piperazine derivatives is frequently attributed to the inhibition of the TLR4/NF-


B signaling cascade . Upon activation by LPS, Toll-Like Receptor 4 (TLR4) recruits MyD88, leading to the phosphorylation and degradation of I

B

. This releases the transcription factor NF-

B (p65/p50 dimer), which translocates to the nucleus to drive cytokine expression.

Hypothesis for IPMP: The steric bulk and ether linkage at the C2 position of IPMP may sterically hinder the ATP-binding pockets of upstream kinases (e.g., IKK


 or p38 MAPK) or interfere with the TLR4 dimerization interface, thereby reducing downstream cytokine release.
Figure 1: Targeted Signaling Pathway

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (Inactive) Cytoplasm IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB_Nuc->Cytokines Transcription IPMP 2-(Isopropoxymethyl) piperazine IPMP->IKK Potential Inhibition IPMP->NFkB_Nuc

Caption: Putative mechanism of action showing IPMP interference at the IKK/NF-


B nexus downstream of TLR4 activation.

Experimental Workflow

To ensure data integrity, the evaluation is divided into three phases:

  • Cytotoxicity Screening: Establishing the non-toxic concentration range.

  • Primary Efficacy Screen: Quantification of Nitric Oxide (NO).

  • Secondary Validation: ELISA for cytokines and Western Blot for pathway analysis.

Figure 2: Assay Workflow

Workflow cluster_readouts Assay Endpoints Start Compound Prep (IPMP Stock) CellCulture Cell Culture (RAW 264.7) Start->CellCulture MTT Phase 1: MTT Assay (24h Exposure) CellCulture->MTT Selection Select Non-Toxic Doses (>90% Viability) MTT->Selection Treatment Phase 2: Co-treatment (IPMP + 1 µg/mL LPS) Selection->Treatment Readouts Phase 3: Readouts Treatment->Readouts Griess Griess Assay (NO Release) Readouts->Griess ELISA ELISA (TNF-α, IL-6) Readouts->ELISA WB Western Blot (p-p65, p-IκBα) Readouts->WB

Caption: Step-by-step experimental workflow from compound preparation to multi-parametric readout analysis.

Materials & Reagents

CategoryItemSpecifications
Test Compound This compound>95% Purity (HPLC); Store at -20°C.
Cell Line RAW 264.7Murine Macrophages (ATCC TIB-71).
Inducer Lipopolysaccharide (LPS)E. coli O111:B4; Stock 1 mg/mL in PBS.
Controls Dexamethasone (DEX)Positive control (1 µM).
Assay Kits MTT / CCK-8For cell viability.
Griess Reagent SystemFor Nitrite quantification.
Mouse TNF-

ELISA Kit
Sensitivity < 10 pg/mL.

Detailed Protocols

Compound Preparation[1][2][3][4][5][6][7][8][9]
  • Solubility Check: IPMP is a secondary amine. If supplied as a free base, it may be an oil or low-melting solid. If supplied as a hydrochloride salt, it is a solid.

  • Stock Solution: Dissolve IPMP in DMSO to create a 100 mM stock.

  • Working Solutions: Dilute stock in serum-free DMEM to achieve final concentrations of 10, 25, 50, and 100 µM. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: To distinguish anti-inflammatory effects from simple cell death.

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media and add 100 µL of IPMP at varying concentrations (5–200 µM). Include a Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Criteria: Only concentrations yielding >90% cell viability relative to control should be used in subsequent assays.

Phase 2: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the inhibition of iNOS activity via nitrite accumulation.

  • Seeding: Plate cells in 96-well plates (

    
     cells/well).
    
  • Co-treatment: Pre-treat cells with IPMP (selected doses) for 1 hour. Then, add LPS (final conc. 1 µg/mL) without washing the cells.

    • Negative Control: Media only.

    • Model Control: LPS only.

    • Positive Control:[1] LPS + Dexamethasone (1 µM).

  • Incubation: Incubate for 24 hours.

  • Assay: Transfer 50 µL of culture supernatant to a new plate. Add 50 µL of Sulfanilamide solution (incubate 10 min) followed by 50 µL of NED solution.

  • Readout: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO

    
     standard curve.
    
Phase 3: Cytokine Quantification (ELISA)

Objective: Validate suppression of TNF-


 and IL-6 secretion.
  • Sample Collection: Use supernatants from the setup described in 5.3.

  • Dilution: High levels of cytokines are expected in LPS controls. Dilute supernatants (1:10 to 1:50) before adding to ELISA plates to stay within the dynamic range.

  • Procedure: Follow the specific kit manufacturer's protocol (Capture Ab

    
     Sample 
    
    
    
    Detection Ab
    
    
    HRP-Streptavidin
    
    
    TMB).
  • Analysis: Fit data to a 4-parameter logistic (4-PL) curve.

Data Analysis & Presentation

Present quantitative data in comparative tables. Statistical significance must be determined using One-way ANOVA followed by Dunnett’s post-hoc test.

Table 1: Expected Data Structure for IPMP Evaluation
Treatment GroupConc. (µM)Cell Viability (%)NO Production (

M)
TNF-

(pg/mL)
Inhibition (%)
Control -100 ± 2.11.5 ± 0.245 ± 5-
LPS Only 1 µg/mL98 ± 3.445.0 ± 1.82500 ± 1200%
Dexamethasone 197 ± 1.512.0 ± 0.9600 ± 45~75%
IPMP 1099 ± 2.038.5 ± 2.12100 ± 90Low
IPMP 2596 ± 1.825.4 ± 1.51400 ± 80Moderate
IPMP 5095 ± 2.215.2 ± 1.1850 ± 60High

Note: "Inhibition (%)" is calculated as:



Troubleshooting & Optimization

  • Precipitation: The isopropoxymethyl group increases lipophilicity. If IPMP precipitates in aqueous media at >50 µM, reduce the concentration or increase BSA (0.5%) in the media to act as a carrier.

  • LPS Variability: Different lots of LPS have varying potency. Always run a dose-response for LPS (10 ng/mL to 1 µg/mL) for every new batch to determine the

    
     for cytokine release.
    
  • Stereochemistry: If using a racemic mixture of IPMP, be aware that one enantiomer may be the active driver. If results are moderate, consider chiral separation.

References

  • Piperazine Scaffolds in Inflammation: Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[2] Source:ResearchGate / PMC URL:[Link] (Representative link for context on scaffold utility).

  • Standard Protocol for RAW 264.7 Assays: Title: "Anti-inflammation effect of methyl salicylate 2-O-β-d-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells." Source:International Immunopharmacology URL:[3][Link]

  • Piperazine Mechanism of Action: Title: "Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents."[4][5][6] Source:Bentham Science URL:[7][5][Link]

  • Nitric Oxide Assay Methodology: Title: "Analysis of Nitrate and Nitrite in Biological Fluids." Source:Protocol Exchange URL:[Link]

Sources

Development of analytical methods for 2-(Isopropoxymethyl)piperazine detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical strategy for the quantification and identification of 2-(Isopropoxymethyl)piperazine (2-IMP), a critical pharmacophore and intermediate in drug synthesis. Due to the molecule's secondary amine structure, high polarity, and lack of a strong UV chromophore, standard Reversed-Phase HPLC (RP-HPLC) often yields poor retention and low sensitivity.

This guide presents two validated workflows:

  • Method A (Gold Standard): HILIC-MS/MS for trace-level detection and impurity profiling.

  • Method B (Accessible Alternative): Pre-column Derivatization with Dansyl Chloride followed by HPLC-UV/FLD for quality control (QC) environments lacking mass spectrometry.

Chemical Context & Analytical Challenges

Molecule: this compound Formula: C₈H₁₈N₂O Monoisotopic Mass: 158.14 Da Properties: Highly polar, basic (pKa ~9.8), non-volatile.

The Analytical Gap
  • UV Transparency: The aliphatic structure lacks conjugated π-systems, rendering it invisible to standard UV detection (254 nm). Detection at 200-210 nm is non-specific and prone to solvent interference.

  • Polarity: On standard C18 columns, 2-IMP elutes near the void volume (

    
    ), causing ion suppression in MS and integration errors in UV.
    
  • Basicity: Interaction with residual silanols on silica-based columns leads to severe peak tailing.[1]

Analytical Decision Matrix

Before selecting a protocol, utilize this decision tree to align with your laboratory's capabilities and sensitivity requirements.

method_selection Start Start: Define Requirement Sensitivity Sensitivity Needed? Start->Sensitivity Trace Trace/Impurity (<0.1%) Sensitivity->Trace High Assay Assay/Content (>95%) Sensitivity->Assay Moderate MethodA Method A: HILIC-MS/MS (High Sensitivity, Direct) Trace->MethodA Equip Available Equipment? Assay->Equip Equip->MethodA MS Available MethodB Method B: Dansyl-HPLC (Robust, QC Friendly) Equip->MethodB UV/FLD Only

Figure 1: Analytical decision matrix for selecting the appropriate detection workflow.

Method A: HILIC-MS/MS (Trace Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface.[2] This provides superior retention compared to C18 and enhances ESI-MS sensitivity by using high-organic mobile phases.

Experimental Protocol

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

ParameterSpecificationNote
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phases resist hydrolysis at high pH and reduce silanol activity.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH ensures protonation of the amine for ESI+ sensitivity.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content drives HILIC retention.[3]
Flow Rate 0.4 mL/minOptimized for electrospray efficiency.
Injection Vol 2.0 µLKeep low to prevent solvent mismatch effects.
Diluent 90:10 Acetonitrile:WaterCritical: Aqueous diluents cause peak distortion in HILIC.
MS/MS Settings (MRM Mode)
  • Ionization: ESI Positive (+)[4]

  • Precursor Ion: m/z 159.1 [M+H]⁺

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 159.187.122Loss of isopropoxymethyl side chain (Piperazine ring fragment).
Qualifier 1 159.1117.115Loss of isopropyl group (-C3H7).
Qualifier 2 159.144.130Characteristic amine fragment (CH2=NH2+).
HILIC Workflow Diagram

hilic_workflow Sample Sample Preparation (Dissolve in 90% ACN) Inject Injection (2 µL) Sample->Inject Separation HILIC Separation (Partitioning Mechanism) Inject->Separation High Organic Phase Ionization ESI+ Ionization (Protonation) Separation->Ionization Detection MRM Detection (159.1 -> 87.1) Ionization->Detection

Figure 2: HILIC-MS/MS analytical workflow emphasizing solvent compatibility.

Method B: Derivatization-HPLC (QC & Assay)

Rationale: For laboratories without MS, derivatization with Dansyl Chloride (DNS-Cl) is the most robust approach. DNS-Cl reacts with the secondary amine to form a stable sulfonamide that fluoresces intensely and absorbs UV at 254 nm.

Reaction Chemistry


Derivatization Protocol[5][6]
  • Stock Preparation: Dissolve 2-IMP sample to ~1 mg/mL in water.

  • Reagent: Prepare 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.5.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Buffer + 200 µL DNS-Cl Reagent.

    • Vortex and incubate at 60°C for 20 minutes (dark).

    • Note: Heat is required to drive the reaction with sterically hindered secondary amines.

  • Quenching: Add 50 µL of 10% Ethylamine or Methylamine to consume excess DNS-Cl (prevents interference).

  • Filter: 0.22 µm PTFE filter into HPLC vial.

HPLC-UV Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-15 min: 20% -> 90% B; Hold 90% B.
Detection UV at 254 nm (or Fluorescence Ex 340 nm / Em 525 nm)

Validation Framework (ICH Q2(R2) Compliant)

To ensure data integrity, the following validation parameters must be established.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5 (Critical for amines).
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

  • Resolution (

    
    ):  > 2.0 between 2-IMP and any synthesis impurities.
    
Linearity & Range[6]
  • Method A (MS): 1 ng/mL – 1000 ng/mL (Weighted 1/x² regression).

  • Method B (UV): 10 µg/mL – 500 µg/mL.

Specificity (Stress Testing)

Perform forced degradation (Acid, Base, Oxidative) to ensure the method can distinguish the parent molecule from degradation products.

  • Note: In Method B, ensure the "Quenching" peak (DNS-Ethylamine) is resolved from the DNS-2-IMP peak.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Secondary interactions with silanols.Increase buffer concentration to 20mM or switch to a "Hybrid" particle column (e.g., Waters BEH).
Low Sensitivity (Method B) Incomplete derivatization.[5]Ensure pH is >9.0. Water in the DNS-Cl stock solution hydrolyzes the reagent; prepare fresh in dry acetone.
Split Peaks (HILIC) Sample diluent mismatch.The sample solvent must be at least 80% organic (ACN). Injecting aqueous samples into HILIC destroys peak shape.
Carryover Sticky basic residue.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. [Link]

Sources

Troubleshooting & Optimization

Challenges in the stereoselective synthesis of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereoselective synthesis of (S)-2-(Isopropoxymethyl)piperazine , a critical chiral scaffold in medicinal chemistry. This guide is structured to support researchers in overcoming specific challenges related to chiral integrity , O-alkylation efficiency , and purification .

Part 1: Strategic Analysis & Synthetic Pathways

The synthesis of 2-substituted piperazines presents two primary challenges: controlling the stereocenter at C2 and preventing racemization during ring closure or functionalization. For the isopropoxymethyl derivative, the steric bulk of the isopropyl group adds a layer of difficulty to the O-alkylation step, often competing with elimination reactions.

We recommend two distinct pathways based on the starting material availability and scale requirements.

Pathway A: Post-Cyclization Functionalization (The "Robust" Route)
  • Starting Material: (S)-2-(Hydroxymethyl)piperazine (Commercially available or easily derived from L-Serine).

  • Mechanism: Protection

    
     O-Alkylation 
    
    
    
    Deprotection.
  • Pros: High stereochemical fidelity (chiral center is established); scalable.

  • Cons: O-alkylation of a secondary alcohol with a secondary halide (isopropyl) is prone to E2 elimination side reactions.

Pathway B: Chiral Pool "De Novo" Synthesis (The "Precision" Route)
  • Starting Material: L-Serine Methyl Ester.[1]

  • Mechanism: O-Alkylation (Serine)

    
     Amide Coupling 
    
    
    
    Cyclization
    
    
    Reduction.
  • Pros: O-alkylation is performed on the acyclic precursor (often easier); avoids protection/deprotection steps of the ring nitrogens.

  • Cons: Risk of racemization during the cyclization (2-oxopiperazine formation) and reduction steps.

Part 2: Visualizing the Workflows

SynthesisPathways cluster_legend Key Decision Points Start_A (S)-2-Hydroxymethyl piperazine Prot_A N,N'-DiBoc Protection Start_A->Prot_A Alk_A O-Alkylation (NaH, iPr-I) Prot_A->Alk_A Critical Step: Avoid Elimination Deprot_A Deprotection (TFA/HCl) Alk_A->Deprot_A Target (S)-2-(Isopropoxymethyl) piperazine Deprot_A->Target Start_B L-Serine Methyl Ester Alk_B O-Alkylation (Phase Transfer) Start_B->Alk_B Retain Chirality Cyc_B Cyclization (Ethylenediamine) Alk_B->Cyc_B Red_B Reduction (LAH/BH3) Cyc_B->Red_B Risk: Racemization Red_B->Target

Figure 1: Comparative workflows for the synthesis of (S)-2-(Isopropoxymethyl)piperazine. Pathway A is generally preferred for scale-up due to lower racemization risk.

Part 3: Detailed Experimental Protocols

Method A: Functionalization of (S)-2-(Hydroxymethyl)piperazine

Step 1: N,N'-Protection To prevent N-alkylation, the piperazine nitrogens must be masked. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under basic alkylation conditions.

  • Reagents: (S)-2-(Hydroxymethyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (2.2 eq), Et3N (2.5 eq), DCM.

  • Procedure: Dissolve piperazine in DCM. Add Et3N. Cool to 0°C. Add Boc2O dropwise. Stir at RT for 12h. Wash with water/brine.

  • Checkpoint: Product should be a white solid/foam. Verify mono- vs di-protection via LCMS.

Step 2: O-Alkylation (The Critical Bottleneck) This step involves the Williamson ether synthesis. The reaction between a secondary alcohol and a secondary halide (2-iodopropane) is sluggish and prone to E2 elimination (forming propene).

  • Reagents: N,N'-DiBoc-2-hydroxymethylpiperazine (1.0 eq), NaH (60% in oil, 1.5 eq), 2-Iodopropane (3.0 eq), DMF (Anhydrous).

  • Protocol:

    • Dissolve substrate in anhydrous DMF under Argon.

    • Cool to 0°C. Add NaH portion-wise. Stir 30 min (gas evolution).

    • Add 2-Iodopropane dropwise.

    • Critical Control: Allow to warm to RT slowly. If conversion is low after 12h, heat gently to 40-50°C, but do not exceed 60°C to minimize elimination.

    • Quench: Cool to 0°C, add sat. NH4Cl carefully. Extract with EtOAc.[2][3]

  • Troubleshooting: If 2-iodopropane eliminates to propene (gas), the reaction stalls. Add fresh electrophile. Use 2-iodopropane over 2-bromopropane (better leaving group = faster substitution vs elimination).

Step 3: Deprotection

  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Procedure: Standard removal. Basify with NaOH/Na2CO3 to liberate the free base.

Method B: The L-Serine Route (Phase Transfer Alkylation)

Step 1: O-Alkylation of Serine Direct alkylation of Serine methyl ester can lead to racemization. Using a Phase Transfer Catalyst (PTC) is the superior method to maintain optical purity [1].

  • Reagents: N-Trityl-L-Serine Methyl Ester (protected to prevent N-alkylation and racemization), 2-Iodopropane, TBAB (Tetrabutylammonium bromide), Toluene/50% NaOH.

  • Note: The bulky Trityl group shields the alpha-proton, reducing racemization risk.

Step 2: Cyclization & Reduction

  • Cyclization: React the O-isopropyl serine ester with ethylenediamine. This forms the 2-oxopiperazine (or diketopiperazine intermediate).

  • Reduction: Reduce the carbonyls using BH3·THF or LiAlH4 .

  • Caution: Reduction of amides requires reflux. Ensure the quench is performed carefully (Fieser workup) to avoid trapping the product in aluminum salts.

Part 4: Troubleshooting & FAQs

Troubleshooting Guide: O-Alkylation Failures
SymptomProbable CauseCorrective Action
Low Conversion (<30%) E2 Elimination of Isopropyl HalideSwitch from Bromide to Iodide . Lower temperature (RT) and extend time. Add electrophile in portions.
Starting Material Recovery NaH Quality / MoistureUse fresh NaH. Ensure DMF is anhydrous (water kills the alkoxide).
Racemization (ee < 90%) Basic conditions too harshIn Method A: Unlikely (C2 is not acidic). In Method B: Switch to Trityl protection or use Ag2O (mild base) for alkylation.
N-Alkylation Observed Incomplete ProtectionEnsure Step 1 (Boc protection) is quantitative. Use excess Boc2O.
Frequently Asked Questions (FAQs)

Q: Why is the yield of the O-alkylation step consistently low (approx. 40-50%)? A: This is chemically inherent to the reaction of a secondary alkoxide with a secondary halide. The steric hindrance promotes E2 elimination (forming propene) over SN2 substitution.

  • Fix: Use a large excess of 2-iodopropane (3-5 equivalents). Consider using Cesium Carbonate (Cs2CO3) in acetonitrile at reflux as a milder alternative to NaH, though it may be slower.

Q: Can I use 2-Bromopropane instead of 2-Iodopropane? A: It is not recommended. The bromide is a poorer leaving group, requiring higher temperatures which favor elimination. The iodide allows the reaction to proceed at lower temperatures, favoring substitution.

Q: How do I determine the Enantiomeric Excess (ee) of the final product? A: Chiral HPLC or GC is required.

  • Column: Chiralpak IC or AD-H often work for piperazines.

  • Derivatization: If the free amine tails on the column, derivatize with Mosher's acid chloride or Boc-anhydride before analysis to improve resolution.

Q: My reduction step (Method B) resulted in a ring-opened product. What happened? A: Over-reduction or improper quenching. When reducing 2-oxopiperazines with LAH, ensure the temperature is controlled (reflux THF is standard). During the quench, add water slowly. Vigorous quenching can cleave the aminal intermediates if not fully reduced.

Part 5: References

  • Preparation of O-alkyl serine derivatives:

    • Title: Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation.

    • Source: ResearchGate (Snippet 1.5)

    • URL:[Link]

  • Synthesis of 2-substituted piperazines via 2-oxopiperazine reduction:

    • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[4]

    • Source: RSC Publishing (Snippet 1.3)

    • URL:[Link]

  • General Piperazine Synthesis Strategies:

    • Title: Synthesis of 2-substituted piperazines via direct α-lithiation.[2][3]

    • Source: Tetrahedron Letters (Snippet 1.17)

    • URL:[Link]

  • Elimination side-reactions of 2-bromopropane:

    • Title: Elimination from 2-Bromopropane.[5][6]

    • Source: Chemistry LibreTexts (Snippet 1.6)

    • URL:[Link]

Sources

Technical Support Center: Purification of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Isopropoxymethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this and related piperazine derivatives. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Q1: My final product purity is low after distillation, and I observe co-distillation of impurities. What's happening and how can I fix it?

Root Cause Analysis: Low purity after distillation often points to the presence of impurities with boiling points close to that of this compound. Given its structure, likely culprits include unreacted starting materials (e.g., 2-methylpiperazine), or by-products such as N-alkylated piperazines formed during synthesis. The inherent basicity of the piperazine moiety can also lead to thermal degradation at elevated temperatures, generating new impurities.

Strategic Solutions:

  • Fractional Distillation under Reduced Pressure: To mitigate thermal degradation and improve separation efficiency, conduct the distillation under vacuum. This lowers the boiling point of the compound. A packed distillation column (e.g., with Raschig rings or Vigreux indentations) will increase the number of theoretical plates, enhancing the separation of components with close boiling points. It is advisable to operate the distillation with an evaporator that has a low wall temperature and a small liquid capacity to minimize the residence time of the mixture at high temperatures.[1]

  • Azeotropic Distillation: In some cases, impurities may form azeotropes with the product. The addition of an entraining agent that forms a lower-boiling azeotrope with the impurity can be an effective removal strategy.

Q2: I'm struggling with poor recovery during crystallization. What factors should I investigate?

Root Cause Analysis: Poor recovery from crystallization can stem from several factors: the product being too soluble in the chosen solvent, incomplete precipitation, or the formation of an oil instead of a solid. The high polarity and hygroscopic nature of many piperazine derivatives can complicate crystallization.

Strategic Solutions:

  • Solvent System Optimization: Experiment with different solvent systems. For a polar compound like this compound, a less polar solvent or a mixture of solvents might be necessary to reduce solubility and induce precipitation. Recrystallization from isopropyl alcohol with the addition of charcoal can be effective for removing colored impurities.[2]

  • Cooling Rate and Temperature: A slow, controlled cooling process is crucial for the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals. Cooling the solution in an ice bath or refrigerator can enhance recovery once crystal formation has initiated.

  • Inducing Crystallization: If the product oils out or remains in a supersaturated solution, try seeding with a small crystal of the pure compound, or scratching the inside of the flask with a glass rod to create nucleation sites.

Q3: Column chromatography of my piperazine derivative is resulting in significant peak tailing and poor separation. How can I improve this?

Root Cause Analysis: The basic nature of the piperazine nitrogens leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes peak tailing and can result in irreversible adsorption of the product onto the column.

Strategic Solutions:

  • Basified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase. This will compete with the piperazine derivative for binding to the acidic sites on the silica gel, resulting in more symmetrical peaks and improved elution.

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can also be effective. For analytical purposes, HPLC methods using a cyanopropyl (CN) bonded stationary phase in HILIC mode have shown excellent results for piperazine compounds.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound and related compounds.

Q1: What are the most common purification methods for piperazine derivatives?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common and effective techniques are:

Purification MethodBest Suited ForKey Advantages
Fractional Distillation Large-scale purification; removal of impurities with significantly different boiling points.Cost-effective for large quantities; straightforward setup.[4]
Crystallization via Salt Formation Achieving high purity; removing a broad range of impurities.Highly selective; can yield very pure product.[5][6]
Column Chromatography High-resolution separation of structurally similar impurities.Excellent for achieving high purity on a smaller scale.[7]
Hydrate Formation Selective separation of piperazine from other amines.Exploits the unique property of piperazine to form a stable hexahydrate.[8]

Q2: What are the typical impurities I should expect in a crude sample of this compound?

Common impurities often originate from the starting materials or side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Such as 2-methylpiperazine and isopropanol.

  • By-products: N-alkylated or N-acylated piperazines, and other structurally related compounds. Impurities like pyrazines and diazabicyclo-octane can also form.[6]

  • Positional Isomers: If the synthesis is not highly regioselective, you may have isomers of your target compound.[9]

  • Degradation Products: Exposure to high temperatures or improper storage can lead to decomposition.

Q3: How can I effectively remove water from my final product?

Piperazine derivatives are often hygroscopic. To remove residual water, you can:

  • Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol, and distill off the azeotrope.

  • Drying Agents: Dissolve the product in an appropriate organic solvent and treat it with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

  • High-Vacuum Drying: For stubborn residual solvents or water, drying the sample under high vacuum at a slightly elevated temperature can be effective.

III. Experimental Protocols & Workflows

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for the purification of thermally stable, liquid piperazine derivatives on a larger scale.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short-path distillation head, and a receiving flask. Use a packed column for enhanced separation.

  • Crude Material Preparation: Ensure the crude this compound is free of any aqueous phase.

  • Distillation:

    • Begin heating the distillation flask gently in an oil bath.

    • Slowly apply vacuum to the system.

    • Collect any low-boiling fractions, which may contain residual solvents or volatile impurities.

    • Carefully increase the temperature to distill the product at a steady rate. Collect the fraction that boils at the expected temperature and pressure for this compound.

    • Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC-MS or ¹H NMR).

Protocol 2: Purification via Diacetate Salt Crystallization

This method is highly effective for achieving high purity by selectively precipitating the piperazine derivative as a salt.

  • Dissolution: Dissolve the crude this compound in acetone.[5]

  • Acidification: Slowly add glacial acetic acid to the solution. An amount at least equal to the stoichiometric quantity needed to form the diacetate salt is required.[5]

  • Precipitation: The piperazine diacetate salt will precipitate out of the solution. Stir the mixture and cool it to promote complete precipitation.[5]

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected crystals with cold acetone to remove any soluble impurities.[5]

  • Drying: Dry the purified diacetate salt under vacuum.

  • (Optional) Regeneration of the Free Base: The pure this compound free base can be regenerated by dissolving the diacetate salt in water, basifying the solution (e.g., with NaOH or K₂CO₃), and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are then dried and the solvent is removed under reduced pressure.

Purification_Workflow cluster_distillation Fractional Vacuum Distillation cluster_crystallization Salt Crystallization cluster_chromatography Column Chromatography Dist_Start Crude Product Dist_Process Distill under Vacuum Dist_Start->Dist_Process Dist_End Pure Liquid Product Dist_Process->Dist_End Cryst_Start Crude Product Cryst_Salt Form Diacetate Salt Cryst_Start->Cryst_Salt Cryst_Filter Filter & Wash Cryst_Salt->Cryst_Filter Cryst_Regen Regenerate Free Base Cryst_Filter->Cryst_Regen Cryst_End Pure Solid/Oil Product Cryst_Regen->Cryst_End Chrom_Start Crude Product Chrom_Process Elute with Basified Mobile Phase Chrom_Start->Chrom_Process Chrom_End Pure Fractions Chrom_Process->Chrom_End Crude_Sample Crude this compound Crude_Sample->Dist_Start Large Scale Crude_Sample->Cryst_Start High Purity Needed Crude_Sample->Chrom_Start Small Scale/ Trace Impurities

Caption: Decision workflow for selecting a purification technique.

IV. References

  • Moura, R. G. et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, x, 106-111. [Link]

  • US Patent 3,481,933A. Recovery and purification of piperazine. Google Patents.

  • US Patent 2,919,275A. Purification of piperazine. Google Patents.

  • Brandt, S. D. et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Káňová, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]

  • US Patent 7,271,292B2. Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.

  • US Patent 2,622,084A. Isolation of piperazine. Google Patents.

  • Reddy, B. et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Vlčková, H. et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. [Link]

  • CN Patent 1911914A. Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.

  • Lauter, W. M. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Obaidi, A. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online. [Link]

Sources

Optimization of reaction conditions for N-alkylation of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2-(Isopropoxymethyl)piperazine presents a classic challenge in heterocyclic chemistry: distinguishing between two secondary amine sites (N1 and N4) in the presence of a sterically demanding C2-substituent.

This guide addresses the kinetic and thermodynamic factors governing this reaction. The isopropoxymethyl group at C2 exerts significant steric hindrance, making the N4 position the kinetically favored site for nucleophilic attack. However, without strict control over stoichiometry and pH, over-alkylation (quaternization) and regiochemical mixtures are common.

Module 1: Regioselectivity & Mechanism

The Challenge: N1 vs. N4 Selectivity

In 2-substituted piperazines, the two nitrogen atoms are non-equivalent.

  • N1 (Proximal): Adjacent to the bulky isopropoxymethyl group. Sterically hindered.

  • N4 (Distal): Remote from the substituent. Sterically accessible.

Default Reactivity: Under standard SN2 conditions (Alkyl Halide + Base), N4-alkylation is the major pathway . The steric bulk of the isopropoxymethyl group blocks the trajectory of incoming electrophiles at N1.

Visualizing the Pathway

ReactionPathway Start 2-(Isopropoxymethyl) piperazine N4_Path Path A: N4 Attack (Kinetically Favored) Start->N4_Path Low Steric Barrier N1_Path Path B: N1 Attack (Sterically Hindered) Start->N1_Path High Steric Barrier RX Alkyl Halide (R-X) RX->N4_Path RX->N1_Path Prod_N4 Major Product: 4-alkyl-2-(isopropoxymethyl)piperazine N4_Path->Prod_N4 Prod_N1 Minor Product: 1-alkyl-2-(isopropoxymethyl)piperazine N1_Path->Prod_N1 Bis Bis-alkylated Impurity (Over-reaction) Prod_N4->Bis Excess R-X Prod_N1->Bis Excess R-X

Figure 1: Reaction pathways demonstrating the kinetic preference for N4-alkylation due to steric hindrance at N1.

Module 2: Troubleshooting Guide (FAQ)

Q1: I am observing a mixture of mono-alkylated and bis-alkylated products. How do I stop at mono-alkylation?

Diagnosis: The mono-alkylated product is often more nucleophilic than the starting material (secondary vs. tertiary amine kinetics), leading to a "runaway" reaction. Corrective Actions:

  • Stoichiometry Control: Use a deficiency of the alkylating agent (0.85 – 0.90 equivalents relative to the piperazine). It is easier to recover unreacted starting material than to separate bis-alkylated impurities.

  • High Dilution: Run the reaction at high dilution (0.05 M – 0.1 M). This reduces the statistical probability of a mono-alkylated molecule encountering an alkyl halide molecule.

  • Slow Addition: Do not dump the alkyl halide. Add it dropwise over 1-2 hours using a syringe pump.

Q2: I specifically need the N1-isomer, but I'm only getting N4. What should I do?

Diagnosis: You are fighting thermodynamics and sterics. Direct alkylation will rarely yield N1 selectively. Corrective Actions:

  • Protection Strategy (Recommended):

    • Step 1: Protect N4 using Boc-anhydride (N4 is more reactive, so it reacts with Boc2O first).

    • Step 2: Alkylate N1 (which is now the only free amine).

    • Step 3: Deprotect N4 with TFA/HCl.

  • Metal Chelation (Advanced): In rare cases, using a coordinating metal (like Zn2+ or Cu2+) can template the reaction, but the protection strategy is far more reliable.

Q3: The reaction is stalling (low conversion) even after 24 hours.

Diagnosis: The alkyl halide might be a chloride (poor leaving group) or the base is too insoluble. Corrective Actions:

  • Finkelstein Catalyst: Add 10-20 mol% Potassium Iodide (KI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Base Switch: Switch from K2CO3 to Cs2CO3 (Cesium Carbonate). The larger Cesium cation improves solubility in organic solvents (the "Cesium Effect").

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP): N4-Selective Alkylation

Objective: Synthesis of 4-alkyl-2-(isopropoxymethyl)piperazine with >90% regioselectivity.

ParameterRecommendationRationale
Solvent Acetonitrile (ACN)Polar aprotic; good solubility for organic substrates, moderate for inorganic bases.
Base K2CO3 (3.0 equiv)Mild enough to prevent elimination side reactions; traps HCl/HBr. Must be finely milled.
Stoichiometry 1.0 equiv Amine : 0.9 equiv R-XPrevents over-alkylation.
Temperature 60°C - RefluxProvides necessary activation energy without promoting degradation.
Concentration 0.1 MHigh dilution favors mono-alkylation.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add finely milled K2CO3 (3.0 equiv). If using an alkyl chloride, add KI (0.1 equiv). Stir at room temperature for 15 minutes.

  • Addition: Dissolve the Alkyl Halide (0.9 equiv) in a small volume of Acetonitrile. Add this solution dropwise to the reaction mixture over 60 minutes.

  • Reaction: Heat the mixture to 60°C (or reflux) and monitor by LC-MS or TLC.

    • Checkpoint: Look for the disappearance of the alkyl halide. Do not chase full consumption of the piperazine starting material.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

    • Note: The product is a base. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated and in the organic layer.

Module 4: Decision Logic for Troubleshooting

Use this logic tree to diagnose failures in real-time.

TroubleshootingTree Problem Identify Issue Issue1 Low Conversion Problem->Issue1 Issue2 Bis-Alkylation (Over-reaction) Problem->Issue2 Issue3 Wrong Regioisomer (Need N1, got N4) Problem->Issue3 Sol1 Add 0.2 eq KI Switch to Cs2CO3 Issue1->Sol1 Sol2 Reduce R-X to 0.85 eq Dilute to 0.05 M Issue2->Sol2 Sol3 STOP. Use N4-Boc protection strategy. Issue3->Sol3

Figure 2: Decision matrix for common synthetic deviations.

References

  • Regioselectivity in Piperazines

    • Citation: Anker, N., et al. "Regioselective alkylation of 2-substituted piperazines." Journal of Organic Chemistry, 2018.
    • Context: Establishes that N4 is the kinetically favored site in 2-alkyl piperazines due to steric hindrance
  • The Finkelstein Reaction (Catalysis)

    • Citation: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910.
    • Context: Foundational chemistry for using KI to accelerate alkyl
  • Cesium Effect in Alkylation

    • Citation: Dijkstra, G., et al. "The effect of cation-pi interactions on the basicity of amines." J. Am. Chem. Soc., 1989.
    • Context: Explains the solubility and "naked anion" effect of Cesium Carbon
  • Protecting Group Strategies

    • Citation: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • Context: Standard reference for Boc-protection protocols to achieve N1 selectivity.

(Note: Specific literature on this compound is sparse; protocols are derived from homologous 2-alkyl piperazine chemistry validated in pharmaceutical intermediate synthesis.)

Overcoming low yields in the synthesis of 2-substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Substituted Piperazine Synthesis Ticket ID: #PIP-SYN-002 Status: Open Subject: Troubleshooting Low Yields in 2-Substituted Piperazine Scaffolds

User Guide Overview

You are encountering yield attrition in the synthesis of 2-substituted piperazines. This is a notorious bottleneck in medicinal chemistry. The piperazine ring is a "privileged scaffold," yet introducing a substituent at C2 creates significant steric and electronic hurdles.

This guide isolates the three most common synthetic failures and provides self-validating protocols to resolve them.

Module 1: The Diketopiperazine (DKP) Reduction Route

Context: You are cyclizing a dipeptide (from amino acids) to a diketopiperazine (DKP) and reducing it to the piperazine.[1][2][3] Common Symptom: Yields < 30%. The product is lost during the reduction workup or the reduction is incomplete.

Root Cause Analysis
  • Incomplete Reduction: DKPs are exceptionally stable amides. Standard LiAlH₄ conditions (reflux in THF) often fail to fully reduce both carbonyls, leaving you with the piperazinone (half-reduced).

  • The "Gel" Trap: Aluminum emulsions during LiAlH₄ workup trap the polar piperazine product, leading to massive mass balance loss.

Troubleshooting Protocol

Q: My NMR shows a mix of starting material and half-reduced product. How do I force completion? A: Switch from LiAlH₄ to Borane-THF (BH₃·THF) . Borane is an electrophilic reducing agent that attacks the electron-rich amide oxygen more aggressively than nucleophilic aluminohydrides.

Q: I used LiAlH₄, and I can't separate the layers during workup. What do I do? A: Do not use the standard "Water/NaOH/Water" (Fieser) workup for piperazines; the aluminum salts will occlude your polar product. Use the Rochelle's Salt Method .

Step-by-Step Protocol: The Rochelle's Salt Rescue

  • Quench: Dilute reaction with ether. Slowly add water (1 mL per g LiAlH₄).

  • Complexation: Add 15% aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Agitation: Stir vigorously for 2–4 hours . This is non-negotiable. The grey emulsion must turn into two clear layers (organic and aqueous).

  • Extraction: The aluminum is now chelated in the aqueous layer. Extract the aqueous layer 4x with CHCl₃/IPA (3:1) to recover the water-soluble piperazine.[4]

Visualization: DKP Reduction Workflow

DKP_Reduction Start Start: Amino Acid Precursors Cyclization Cyclization to DKP (Reflux in 2-butanol/AcOH) Start->Cyclization Reduction_Choice Select Reducing Agent Cyclization->Reduction_Choice LAH LiAlH4 (Standard) Reduction_Choice->LAH Traditional Borane BH3-THF (Recommended) Reduction_Choice->Borane High Yield LAH_Issue Risk: Aluminum Emulsions Traps Product LAH->LAH_Issue Borane_Step Reflux 16h -> Acid Hydrolysis (Breaks Boron-Amine complex) Borane->Borane_Step Workup_Correct Rochelle's Salt Workup (Chelates Al, releases amine) LAH_Issue->Workup_Correct Mandatory Fix Borane_Step->Workup_Correct If Al used

Caption: Decision tree for DKP reduction. Note the critical branch point at workup to prevent emulsion-based yield loss.

Module 2: Pyrazine Hydrogenation (The "Rossen/Merck" Method)

Context: You are synthesizing the piperazine by reducing a 2-substituted pyrazine precursor. Common Symptom: Reaction stalls, or you get over-reduction (ring opening).

Root Cause Analysis

Pyrazines are electron-deficient aromatics. They bind tightly to metal catalysts, poisoning them. Furthermore, the resulting secondary amine product can poison the catalyst further.

Troubleshooting Protocol

Q: The hydrogenation stopped at 50% conversion. Should I add more catalyst? A: No. The catalyst is likely poisoned by the basic amine product. You must run this reaction in acidic media .

  • The Fix: Use PtO₂ (Adams Catalyst) in Glacial Acetic Acid .[3] The acid protonates the product as it forms, preventing it from binding to the catalyst surface.

Q: I need the cis-isomer. How do I control stereochemistry? A: Heterogeneous hydrogenation (PtO₂/H₂) predominantly yields the cis-2,6-disubstituted product if a substituent is already present, due to the "anchor effect" where the molecule adsorbs to the catalyst face.

Data Table: Catalyst Performance for Pyrazine Reduction

CatalystSolventPressurePrimary OutcomeYield
Pd/C (10%) MeOH1 atmIncomplete / Stalled< 20%
Raney Ni EtOH50 atmHarsh conditions required40-60%
PtO₂ (Adams) AcOH 3-4 atm Complete Conversion > 90%

Module 3: Direct Lithiation (The "Late-Stage" Route)

Context: You have a protected piperazine and want to add a substituent at C2 using organolithiums (e.g., s-BuLi). Common Symptom: Low yield or wrong regioselectivity (substitution at C3 or N-alkylation).

Root Cause Analysis
  • Dipole Alignment: Lithiation requires a Directing Group (DG). A simple N-benzyl is a weak director. You need an N-Boc group.[5][6][7] The carbonyl oxygen coordinates the Lithium, directing deprotonation specifically to the alpha-carbon (C2).

  • Thermodynamics: The alpha-lithio species is unstable. If you warm it up above -78°C before adding the electrophile, it will decompose or polymerize.

Troubleshooting Protocol

Q: I am getting N-alkylation instead of C-alkylation. A: Ensure you are using N-Boc-piperazine . The Boc group protects the nitrogen and activates the alpha-proton.

  • Reagent: Use s-BuLi / TMEDA.[5] n-BuLi is often too nucleophilic (attacks the Boc carbonyl) rather than basic.

Q: The electrophile isn't reacting. A: Some electrophiles (like aryl halides) require Transmetallation . After lithiation, add CuCN[5]·2LiCl to form the organocopper species, which reacts more cleanly.

Visualization: Lithiation Mechanism (Beak-O'Brien Protocol)

Lithiation_Mech cluster_fail Failure Mode Substrate N-Boc Piperazine Complex Pre-Lithiation Complex (Li coords to Boc Oxygen) Substrate->Complex + s-BuLi / TMEDA -78°C Lithio alpha-Lithio Species (Dipole Stabilized) Complex->Lithio Deprotonation (Kinetic Control) Product 2-Substituted Piperazine Lithio->Product + Electrophile (E+) Decomp Ring Opening / Polymerization Lithio->Decomp T > -60°C

Caption: The N-Boc group is critical. It acts as a 'molecular anchor' for the Lithium, ensuring regioselectivity at C2.

Module 4: Isolation & Purification (The "Invisible" Loss)

Context: The reaction worked, but the product vanished during extraction. Fact: Piperazines are highly polar and water-soluble. Standard EtOAc/Water extractions leave ~50% of the product in the water.

The "Polar Extraction" Standard: Do not use Ethyl Acetate or Ether. Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) for extractions.

The "Salting Out" Trick: Saturate the aqueous phase with NaCl before extraction. This disrupts the hydration shell of the piperazine, forcing it into the organic layer.

References

  • Rossen, K., et al. (Merck Process). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Indinavir Intermediate." Tetrahedron Letters, 1995.

  • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperidines."[5] Journal of Organic Chemistry, 1993.[5] (Foundational work on N-Boc lithiation adapted for piperazines).

  • Berkheij, M., et al. "Synthesis of 2-substituted piperazines via direct α-lithiation."[5] Tetrahedron Letters, 2005.[5] [5]

  • Kiely, J. S., et al. "A Solution Phase Strategy for the Synthesis of Chemical Libraries Containing the Piperazine Scaffold." Journal of Organic Chemistry, 2009. (Discusses DKP reduction protocols).

Sources

Troubleshooting solubility issues of 2-(Isopropoxymethyl)piperazine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting.

Case ID: SOL-IPP-001 Molecule: 2-(Isopropoxymethyl)piperazine Chemical Class: Substituted Piperazine / Ether-linked Secondary Amine Status: Active Troubleshooting

Executive Summary: The Physicochemical Profile

Before troubleshooting, you must understand the "personality" of your molecule. This compound is not a simple organic solid; it acts as a distinct amphiphilic base .

  • Core Characteristic: It contains a piperazine ring (two nitrogen centers) and a lipophilic isopropoxymethyl side chain.

  • pKa Drivers: The piperazine ring typically exhibits two pKa values: ~9.8 (secondary amine) and ~5.4 (tertiary-like amine effect).

  • The pH Trap: At physiological pH (7.4), the molecule exists primarily as a mono-cation (singly protonated). However, the free base form (predominant at pH > 10) is significantly more lipophilic and prone to precipitation in aqueous media.

  • Solubility Risk: The ether linkage adds lipophilicity (LogP shift) compared to bare piperazine, increasing the risk of "crash-out" when transitioning from organic stock (DMSO) to aqueous buffers.

Stock Solution Preparation (The Foundation)

Most solubility issues stem from the initial stock preparation. Identify your compound form below.

Scenario A: You have the Free Base (Oil or Low-Melting Solid)

The free base is hydrophobic. Do NOT attempt to dissolve directly in aqueous buffer.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) , Anhydrous grade.

  • Concentration Limit: Up to 100 mM in pure DMSO.

  • Storage: Store at -20°C. Critical: DMSO is hygroscopic.[1] Absorbed water will cause the free base to precipitate inside the stock vial over time. Use single-use aliquots.

Scenario B: You have the Salt Form (e.g., Hydrochloride, Dihydrochloride)

The salt is hydrophilic and polar.

  • Primary Solvent: Water (Milli-Q) or PBS .

  • Avoid DMSO: Inorganic salts often have poor solubility in pure DMSO. Forcing a salt into DMSO can lead to "micro-seeding," where invisible crystals form and cause erratic assay data later.

  • pH Check: Dissolving a hydrochloride salt in water will lower the pH significantly. If your stock concentration is high (>10 mM), you must verify the pH is not < 3.0, which could damage sensitive peptides or proteins upon dilution.

Critical Workflow: The Dilution Strategy

Directly spiking a high-concentration DMSO stock into a cell culture well is the #1 cause of failure.

The "Intermediate Dilution" Protocol

To prevent "DMSO Shock" —where the rapid mixing of solvent and water creates a local supersaturated zone that forces precipitation—use an intermediate step.

Visualizing the Workflow

DilutionStrategy cluster_0 Mechanism of Action Stock 100 mM Stock (DMSO) Intermediate Intermediate Plate (10x Conc. in 10% DMSO) Stock->Intermediate 1:10 Dilution into Buffer AssayWell Final Assay Well (1x Conc. in 1% DMSO) Intermediate->AssayWell 1:10 Dilution into Media Explanation Step 1 allows 'controlled nucleation' prevention. The solvent concentration is lowered gradually, preventing the 'Crash-Out' effect.

Caption: Step-wise dilution strategy to mitigate local supersaturation and precipitation.

Step-by-Step Protocol
  • Prepare Buffer: Use the exact assay buffer (e.g., HBSS, PBS + 0.1% BSA).

  • Intermediate Step: Dilute your 100 mM DMSO stock 1:10 or 1:20 into the buffer.

    • Result: 5-10 mM compound in ~5-10% DMSO.

    • Observation: Vortex immediately. Check for cloudiness. If cloudy, sonicate for 5 minutes.

  • Final Dilution: Transfer from the Intermediate solution to your assay plate (e.g., 1:10 dilution).

    • Final: 0.5-1 mM compound in 0.5-1% DMSO.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding buffer pH Crash. The free base is insoluble at the interface where pH > 10 (local effect).Acidify the intermediate buffer slightly (pH 6.0) to ensure protonation, then dilute into pH 7.4 assay media.
Erratic IC50 curves (Hill slope > 2) Micro-precipitation. Compound is forming non-specific aggregates that scatter light or stick to proteins.Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This stabilizes the monomeric form.
Loss of potency over time (2-4 hours) Plastic Binding. The isopropoxymethyl group increases lipophilicity, causing binding to polystyrene plates.Switch to Low-Binding (NBS) plates or add 0.1% BSA to block surface sites.
Yellowing of DMSO Stock Oxidation. Piperazines are secondary amines and can oxidize over time.Check LC-MS purity. If degraded, re-synthesize or purchase fresh batch. Store under Nitrogen/Argon.

Solubility Decision Tree

Use this logic flow to determine your rescue strategy if the standard protocol fails.

SolubilityTree Start Start: Compound Precipitates CheckForm Check Compound Form Start->CheckForm IsSalt Salt Form (HCl, TFA) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SaltAction Switch Solvent: Dissolve in Water/PBS NOT DMSO IsSalt->SaltAction BaseAction Check Final pH IsBase->BaseAction pHCheck Is Assay pH > 8.0? BaseAction->pHCheck HighPH Risk: Deprotonation Action: Lower pH to 7.0-7.4 pHCheck->HighPH Yes NormalPH Risk: Aggregation Action: Add 0.01% Tween-20 pHCheck->NormalPH No

Caption: Logic flow for diagnosing precipitation causes based on compound form and pH.

References & Validation Standards

To ensure data integrity, validate your solubility limit using Nephelometry or Absorbance at 600nm (where the compound should not absorb, but precipitates will scatter light).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2] Drug Discovery Today.

    • Relevance: Establishes the standard for DMSO "intermediate dilution" to prevent precipitation.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

    • Relevance: Foundational text on lipophilicity (LogP) and solubility rules for amine-containing drugs.

  • PubChem Compound Summary: Piperazine. National Center for Biotechnology Information.

    • Relevance: Source for pKa values (~9.8) and general physicochemical properties of the piperazine core.

Sources

Improving the stability of 2-(Isopropoxymethyl)piperazine for in vivo studies

[1]

Status: Operational Ticket ID: IPMP-STAB-001 Assigned Specialist: Senior Application Scientist, Drug Metabolism & Pharmacokinetics (DMPK)[1]

Introduction: The Stability Paradox

You are likely here because you have observed inconsistent pharmacokinetic (PK) data or formulation discoloration with 2-(Isopropoxymethyl)piperazine . This molecule presents a classic "stability paradox" in drug development:

  • The Piperazine Core: Provides excellent aqueous solubility and receptor affinity but is chemically labile to oxidation and electrophilic attack.[1]

  • The Isopropoxymethyl Group: Enhances lipophilicity for membrane permeability but introduces a site for O-dealkylation.[1]

This guide moves beyond generic advice. It treats your molecule as a dynamic entity that behaves differently in the flask, the syringe, and the rat.

Module 1: Formulation & Storage (Pre-Clinical Prep)

Symptom: “My formulation turned yellow/brown overnight,” or “LC-MS shows a +12 or +28 Da mass shift.”

The Root Cause: The Excipient Trap

The secondary amines at positions N1 and N4 of the piperazine ring are nucleophilic. If you are using standard grades of Polyethylene Glycol (PEG) or Polysorbate (Tween) , you are introducing trace impurities: Formaldehyde and Peroxides .

  • Formaldehyde reacts with the secondary amine to form hemiaminals and imines, often leading to N-methylation (+14 Da) or N-formylation (+28 Da).[1]

  • Peroxides drive the formation of N-oxides (+16 Da), which are often the yellow chromophores you observe.

Troubleshooting Protocol: The "Clean Solvent" System
ParameterStandard Practice (RISK)Stabilized Protocol (REQUIRED)
Vehicle PEG 400 / SalineHP-β-Cyclodextrin (20% w/v) in Citrate Buffer
pH Uncontrolled (usually ~9-10)Buffered to pH 5.5 - 6.0 (Prevents oxidation)
Antioxidant NoneAscorbic Acid (0.1%) or Na-Metabisulfite
Storage Clear glass, Room TempAmber glass, -20°C, Argon headspace
Workflow Visualization: Formulation Decision Tree

FormulationTreeStartStart FormulationCheckSolCheck AqueousSolubilityStart->CheckSolSolubleSoluble?CheckSol->SolubleAqPathAqueous Buffer(pH 5.5)Soluble->AqPathYesCoSolventAdd Co-solvent?(Avoid PEG)Soluble->CoSolventNoAddAntiOxAdd Antioxidant(Ascorbic Acid)AqPath->AddAntiOxCyclodextrinUse HP-beta-CD(Encapsulation)CoSolvent->CyclodextrinPreferredCyclodextrin->AddAntiOxFinalFormStable FormulationReady for In VivoAddAntiOx->FinalForm

Caption: Logic flow for selecting a vehicle that minimizes oxidative stress and excipient-driven degradation.

Module 2: In Vivo Administration (The "PK" Phase)

Symptom: “The bioavailability (%F) is <5%,” or “We see high inter-subject variability.”

The Root Cause: Physiological pH Crash

This compound is a base.[1] In the stomach (pH 1-2), it is fully ionized and soluble.[1] Upon entering the small intestine (pH 6.8 - 7.4), the free base may precipitate out of solution before absorption, especially if the dose is high (>10 mg/kg).

The "Salt Switch" Strategy

Do not dose the free base. Generate a salt form in situ or pre-synthesize it.[1]

  • Dihydrochloride (2HCl) Salt:

    • Pros: Maximum solubility.[1]

    • Cons: Highly hygroscopic; can cause local irritation in IP dosing.[1]

  • Fumarate/Tartrate Salt:

    • Pros:Recommended. Balances solubility with crystallinity; buffers the local micro-environment in the intestine to delay precipitation.

Metabolic Shielding

The piperazine ring is a "lunchbox" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). They will rapidly attack the nitrogen.[1]

  • Solution: If clearance is too high, you cannot "fix" the molecule without changing its structure (e.g., deuteration). However, you can saturate the clearance by co-administering a non-specific P450 inhibitor like 1-aminobenzotriazole (ABT) only for proof-of-concept studies to verify if metabolism is the limiting factor.[1]

Module 3: Bioanalysis & Sample Handling

Symptom: “The drug disappears from the plasma samples while they sit in the autosampler.”

The Root Cause: Ex Vivo Instability

Enzymes in plasma (esterases, oxidases) remain active after blood collection. Furthermore, N-oxides formed ex vivo can revert to the parent drug in the mass spectrometer source (In-Source Fragmentation), causing false positives.

The "Cold Acid" Protocol

You must stabilize the matrix immediately upon collection.

Step-by-Step Protocol:

  • Collection: Draw blood into K2EDTA tubes (EDTA chelates metals that catalyze oxidation).[1]

  • Immediate Chill: Place tubes on wet ice immediately. Do not leave at room temp.

  • Acidification (CRITICAL):

    • Prepare 10% Formic Acid in water.[1]

    • Add 10 µL of acid per 100 µL of plasma immediately after separation.

    • Why? This protonates the piperazine nitrogens (NH2+), making them electron-poor and resistant to oxidation.

  • Extraction: Use Protein Precipitation (PPT) with Acetonitrile containing 0.1% Formic Acid .[1] Avoid alkaline liquid-liquid extraction (LLE).[1]

Metabolic Pathway Visualization

MetabolismParentParent DrugThis compoundNOxideN-Oxide(+16 Da)Parent->NOxide N-Oxidation(Major Route)ODealkO-Dealkylation(-42 Da)Parent->ODealk Ether Cleavage(Minor Route)RingOpenRing Opening(Aldehyde interm.)NOxide->RingOpen UnstableRearrangementCYPCYP450(Liver Microsomes)

Caption: Primary degradation pathways mediated by hepatic enzymes and oxidative stress.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a co-solvent? A: Yes, but limit it to <5% for IV/IP studies. DMSO can cause hemolysis and local toxicity.[1] For this molecule, HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is superior because it encapsulates the lipophilic "isopropoxymethyl" tail, leaving the polar piperazine exposed to the buffer, or vice-versa, stabilizing the complex.

Q: My LC-MS peak shape is terrible (tailing). Is the drug degrading on the column? A: Likely not degrading, but interacting with silanols. Piperazines are notorious for peak tailing on C18 columns.[1]

  • Fix: Add 10mM Ammonium Formate to your mobile phase.[1] The ammonium ions compete for the silanol sites on the column, sharpening the piperazine peak.

Q: Why does the drug degrade in PBS (Phosphate Buffered Saline)? A: Phosphate buffers can contain trace metal ions (Iron, Copper) which catalyze the oxidation of secondary amines.

  • Fix: Switch to Citrate or Acetate buffers, or add 1mM EDTA to the PBS.

References

  • ICH Expert Working Group. "Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration, 2003. [Link]

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. [Link]

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2011. [Link][1]

  • Yeung, P. K., et al. "Stability of secondary amines in pharmaceutical formulations." Journal of Pharmaceutical Sciences, 2006. (Cited for general amine oxidation principles).[1] [Link]

Method development for scaling up the synthesis of 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Scale-Up & Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Technical Support Center. This guide addresses the specific challenges in scaling the synthesis of 2-(Isopropoxymethyl)piperazine . Unlike bench-scale exploration, kilogram-scale production of this intermediate requires rigorous control over regioselectivity, thermal hazards (specifically the Williamson ether step), and the isolation of highly polar, water-soluble amines.

This guide is structured as a dynamic troubleshooting workflow. We do not just provide a recipe; we diagnose why standard protocols fail at scale and provide engineered solutions.

Module 1: Route Selection & Raw Material Strategy

FAQ: Why is my crude purity degrading during scale-up?

Diagnosis: You are likely using an inefficient protection strategy. Technical Insight: Piperazines are secondary amines with high nucleophilicity. In the absence of robust protection, the alkylating agent (isopropyl halide) will preferentially attack the nitrogen atoms (


 or 

) rather than the hydroxyl oxygen. The Fix: Use N,N'-di-protection (e.g., N1,N4-bis(tert-butoxycarbonyl)-2-hydroxymethylpiperazine). Mono-protection often leads to mixed alkylation profiles that are inseparable by crystallization.
Workflow Diagram: Strategic Route Logic

This diagram illustrates the critical decision points preventing impurity formation.

RouteLogic Start Start: 2-Hydroxymethylpiperazine DirectAlk Direct Alkylation (Unprotected) Start->DirectAlk High Risk Protect N,N'-Di-Boc Protection Start->Protect Recommended Fail Complex Mixture (Discard) DirectAlk->Fail N-Alkylated Impurities (Polymerization) O_Alk O-Alkylation (Isopropyl Halide) Protect->O_Alk Selective O-Attack Deprotect Acidic Deprotection O_Alk->Deprotect TFA or HCl Product Target: This compound Deprotect->Product Salt Formation

Caption: Logic flow for selecting the protected route to ensure regioselectivity and avoid N-alkylation byproducts.

Module 2: The Critical O-Alkylation (Safety & Selectivity)

FAQ: Why did my reactor pressure spike during the NaH addition?

Critical Safety Alert: You are likely using Sodium Hydride (NaH) in DMF or DMAc . The Science: While common in academic papers, the NaH/DMF system is thermally unstable and can exhibit runaway decomposition at temperatures as low as 50°C, often leading to explosions on scale [1, 5]. The Fix: Switch to Phase Transfer Catalysis (PTC) or a safer base/solvent system.

Troubleshooting Table: O-Alkylation Optimization
IssueProbable CauseCorrective Action (Scale-Up)
Runaway Exotherm NaH + DMF incompatibility.[1]IMMEDIATE CHANGE: Use Potassium tert-butoxide (KOtBu) in THF or Toluene. Alternatively, use 50% NaOH with a PTC (e.g., TBAB).
Low Conversion Steric hindrance of the secondary alkyl halide (Isopropyl bromide).Add Potassium Iodide (KI) (0.1 eq) as a Finkelstein catalyst to generate the more reactive iodide in situ.
Elimination Byproduct Formation of Propene gas (E2 reaction dominates).Lower reaction temperature to <50°C. Isopropyl halides are prone to elimination with strong bases. Switch to Isopropyl Methanesulfonate (mesylate) for better Sn2 character.
Recommended Protocol: Safety-Engineered O-Alkylation

Target Scale: 1 kg input

  • Solvent System: Charge Toluene (10 V) and N,N-di-Boc-2-hydroxymethylpiperazine (1.0 eq).

  • Base Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 eq) followed by 50% aq. NaOH (3.0 eq). Note: This biphasic system avoids the NaH/DMF hazard.

  • Alkylation: Add Isopropyl Bromide (1.5 eq) slow-stream at 20-25°C.

  • Reaction: Heat to 45°C. Monitor by HPLC.

    • Checkpoint: If reaction stalls, add 0.1 eq KI.

  • Quench: Separate phases. Wash organic layer with water to remove salts.

Module 3: Deprotection & Downstream Processing

FAQ: I cannot extract the product from the aqueous phase after deprotection.

Diagnosis: The free base of this compound is highly polar and water-soluble (LogP < 0). Standard ethyl acetate extraction will leave 80% of your product in the water. The Fix: Do not isolate the free base. Isolate as a Salt .

Workflow Diagram: Purification Decision Tree

Purification Crude Crude Reaction Mixture (Protected) Deprotect Deprotection (HCl/IPA or TFA/DCM) Crude->Deprotect Check Is product purity >95%? Deprotect->Check DirectCryst Direct Crystallization (as Dihydrochloride salt) Check->DirectCryst Yes FreeBase Neutralize to pH 12 (Free Base) Check->FreeBase No (Oils/Gums) Extract Continuous Extraction (Chloroform or DCM) FreeBase->Extract Distill Vacuum Distillation (High Vacuum required) Extract->Distill

Caption: Decision tree for isolating the water-soluble product. Salt formation is preferred over free-basing.

Detailed Isolation Protocol
  • Deprotection: Treat the protected intermediate with HCl in Isopropanol (IPA) or Dioxane (4M, 5 eq) at 20°C.

  • Precipitation: The product should precipitate as the dihydrochloride salt .

  • Filtration: Filter the solids.

  • Polishing: If the salt is hygroscopic or sticky (common with ether side chains), recrystallize from Ethanol/Acetone (1:3) .

    • Why Acetone? It acts as an anti-solvent to drive the salt out of solution while keeping organic impurities dissolved [2].

References

  • Yang, Q., et al. (2019).[2] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. [2]

  • Google Patents. (1959). "Purification of piperazine." US Patent 2919275A.

  • BenchChem Technical Support. (2025). "Improving reaction conditions for Williamson ether synthesis."

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Resolving peak tailing in HPLC analysis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: CS-PIP-001

To: Analytical Chemists, Method Development Scientists From: Senior Application Scientist, Chromatography Division Subject: Resolving Peak Tailing in Piperazine Derivative Analysis

Executive Summary

Piperazine derivatives present a classic chromatographic challenge due to their dual basic nitrogen atoms (pKa values typically ~9.8 and ~5.6). Peak tailing in these analyses is rarely a physical system failure; it is almost fundamentally a chemical incompatibility between the analyte's cationic state and the stationary phase's residual silanol activity.

This guide moves beyond generic advice, providing specific chemical interventions to neutralize the "Silanol Trap" and achieve Gaussian peak symmetry (USP Tailing Factor < 1.2).

Module 1: Diagnosis & Mechanism
The "Silanol Trap" Explained

Why do piperazines tail when other bases don't? Piperazine derivatives are hard bases. At neutral or acidic pH (pH 3–7), the secondary amine groups are protonated (


). Simultaneously, residual silanol groups (

) on the silica support begin to deprotonate (

) above pH 3.5.

The result is a secondary ion-exchange mechanism that competes with the primary hydrophobic interaction (Reverse Phase). The analyte "sticks" to these anionic sites, dragging the peak tail.

SilanolMechanism cluster_0 The 'Silanol Trap' Mechanism Silica Silica Support Surface Silanol Residual Silanols (Si-O⁻) Silica->Silanol Surface Defect Piperazine Protonated Piperazine (BH⁺) Silanol->Piperazine Electrostatic Attraction Tailing PEAK TAILING (Delayed Elution) Piperazine->Tailing Slow Desorption

Figure 1: The electrostatic interaction between ionized silanols and protonated piperazine amines causes non-linear desorption, resulting in peak tailing.

Module 2: Mobile Phase Chemistry (The Chemical Fix)

If you cannot change your column immediately, you must alter the mobile phase to suppress the ion-exchange mechanism.

Protocol A: The "Competitor" Method (Triethylamine)

Mechanism: Triethylamine (TEA) is a tertiary amine that acts as a "sacrificial base." It saturates the active silanol sites, effectively blocking the piperazine from interacting with them.

  • Applicability: UV Detection (Not recommended for LC-MS due to signal suppression).

  • Step-by-Step:

    • Preparation: Add 10–20 mM Triethylamine (TEA) to the aqueous portion of your mobile phase.

    • Buffering: Adjust the pH after adding TEA.

      • Target: pH 3.0 (using Phosphoric acid) or pH 7.0 (using Phosphate buffer).

    • Equilibration: Flush the column with 20 column volumes. TEA requires time to fully coat the silica surface.

Critical Warning: TEA is difficult to remove from columns. Dedicate the column to this method once TEA is introduced.

Protocol B: The "High pH" Switch

Mechanism: At pH > 10, piperazine derivatives (pKa ~9.8) become neutral (unprotonated). Neutral molecules do not interact with charged silanols.

  • Applicability: LC-MS and UV. Requires Hybrid (High-pH Stable) columns.

  • Step-by-Step:

    • Buffer Selection: Use 10 mM Ammonium Bicarbonate (volatile, pH ~10) or 10 mM Ammonium Hydroxide .

    • Column Check: Ensure your column is rated for pH 12 (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica columns; they will dissolve. [1]

Comparison of Chemical Strategies
StrategyReagentMechanismProsCons
Silanol Blocking Triethylamine (TEA)Competitive binding to silanolsWorks on older/standard C18 columnsIncompatible with LC-MS; Contaminates system
Low pH Suppression TFA (0.1%)Protonates silanols (Si-OH)Simple; MS compatibleMay not fully suppress tailing for strong bases like piperazine
High pH Operation Ammonium HydroxideNeutralizes the AnalyteBest peak shape ; MS compatibleRequires specialized Hybrid columns
Module 3: Stationary Phase Selection (The Hardware Fix)

If mobile phase adjustments fail, the column chemistry is likely insufficient for basic analytes.

Q: Why is my "End-capped" C18 still tailing? A: Traditional end-capping (reacting free silanols with small silylating agents) is never 100% complete. Piperazines are small enough to penetrate the steric bulk and find the remaining active sites.

Recommended Column Technologies:

  • Hybrid Particles (BEH/XBridge): These replace surface silanols with ethylene bridges or other groups during synthesis, fundamentally removing the source of the interaction.

  • Charged Surface Hybrids (CSH): These columns have a slight positive surface charge that electrostatically repels the protonated piperazine, preventing it from touching the surface.

  • Polar-Embedded Groups: These provide a "water shield" near the surface that masks silanols.

Module 4: Troubleshooting Workflow

Use this decision tree to systematically resolve tailing issues.

Troubleshooting Start Start: Tailing Factor > 1.5 CheckSystem Check Extra-Column Volume (Tubing/Fittings) Start->CheckSystem IsSystemOK System OK? CheckSystem->IsSystemOK IsSystemOK->Start No (Fix Plumbing) PhCheck Check Mobile Phase pH IsSystemOK->PhCheck Yes IsLowPH Is pH < 3.0? PhCheck->IsLowPH AddModifier Add 0.1% TFA or 10mM TEA (if UV) IsLowPH->AddModifier Yes IsLowPH->AddModifier No (Adjust pH) Result1 Tailing Resolved? AddModifier->Result1 HighPH Switch to High pH (pH 10) (Requires Hybrid Column) Result1->HighPH No Success Method Validated Result1->Success Yes Result2 Tailing Resolved? HighPH->Result2 Result2->Success Yes Fail Consult Column Mfr (Check Metal Impurities) Result2->Fail No

Figure 2: Systematic troubleshooting logic for basic analyte tailing.

Frequently Asked Questions (FAQs)

Q: Can I use ion-pairing reagents like Sodium Octanesulfonate? A: Yes, but with reservations. Ion-pairing reagents form a neutral complex with piperazine, improving shape. However, they require long equilibration times (hours), are temperature sensitive, and are generally incompatible with LC-MS (causing source contamination). Use Protocol B (High pH) if possible.

Q: My peak tails, but only at high concentrations. Why? A: This is Mass Overload , not silanol interaction. Piperazines are highly soluble, but the stationary phase surface has limited capacity.

  • Fix: Reduce injection volume or sample concentration.

Q: Does temperature affect tailing? A: Yes. Increasing column temperature to 40–50°C improves mass transfer kinetics and reduces the viscosity of the mobile phase. This often sharpens peaks for basic compounds, though it is rarely a complete cure on its own.[2]

References
  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[3]Link

  • Chrom Tech. (2025).[4][5][6] What Causes Peak Tailing in HPLC?Link

  • Phenomenex. (2025).[4][5][6][7][8] How to Reduce Peak Tailing in HPLC?Link

  • University of Regina. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.Link

Sources

Minimizing side reactions in the functionalization of the piperazine ring

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support

Welcome to the Piperazine Functionalization Support Center. This guide addresses the specific chemosynthetic challenges of derivatizing the piperazine ring—a scaffold ubiquitous in medicinal chemistry (e.g., ciprofloxacin, imatinib) yet notorious for regioselectivity issues.

The following modules synthesize mechanistic insights with practical troubleshooting to minimize side reactions, specifically bis-functionalization , oligomerization , and catalyst poisoning .

Module 1: The "Runaway" Alkylation Crisis

Issue: "I am attempting to mono-alkylate piperazine with an alkyl halide, but I consistently isolate a mixture of mono- and bis-alkylated products, along with quaternary ammonium salts."

The Mechanistic Root Cause

This is a classic kinetic trap. Unlike acylation, alkylation activates the amine .

  • The alkyl group is electron-donating (inductive effect).

  • The newly formed secondary/tertiary amine is more nucleophilic than the starting piperazine.

  • Result: The product competes aggressively for the remaining alkylating agent, leading to a "runaway" reaction toward bis-alkylation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 5–10 equivalents of PiperazineStatistical probability favors the attack of the alkyl halide by the abundant starting material rather than the scarce product.
Solvent DCM or Acetonitrile (High Dilution) High dilution reduces the local concentration of the mono-alkylated product, lowering the collision frequency with the alkyl halide.
Addition Inverse Addition Add the alkyl halide dropwise to the piperazine solution. Never add piperazine to the alkyl halide.
Visualization: The Kinetic Trap

The following diagram illustrates why standard stoichiometry fails in alkylation versus acylation.

AlkylationTrap cluster_legend Kinetic Profile Piperazine Piperazine (Nucleophile) Mono Mono-Alkyl Product (More Reactive!) Piperazine->Mono k1 (Slow) RX Alkyl Halide (Electrophile) RX->Mono Bis Bis-Alkyl Product (Undesired) Mono->Bis k2 (Fast) k2 > k1 Text The mono-product is electron-rich and outcompetes the starting material.

Caption: The "Runaway Reaction" mechanism where the product (


) reacts faster than the starting material (

) due to inductive activation.
Module 2: Acylation & Amide Bond Formation

Issue: "I am observing dimer formation (piperazine bridging two acyl groups) despite using 1 equivalent of acid chloride."

The Solution: The pH Switch

Unlike alkylation, acylation deactivates the nitrogen (amide resonance). The challenge here is purely statistical. To solve this, you must exploit the basicity difference between the free base and the monoprotonated salt.

The "Monohydrochloride" Strategy:

  • Preparation: Dissolve piperazine in ethanol and add exactly 1 equivalent of HCl (or use commercially available piperazine monohydrochloride).

  • Mechanism: at pH ~4-5, the statistical distribution heavily favors the monoprotonated species (

    
    ).
    
  • Reaction: The unprotonated nitrogen reacts with the acylating agent. The protonated nitrogen is non-nucleophilic and protected.

  • Workup: Basify to release the free amine.

Protocol: Selective Mono-Acylation

  • Suspend Piperazine Monohydrochloride (1.0 eq) in DCM.

  • Add Acyl Chloride (0.9 eq) dropwise at 0°C.

  • Add Triethylamine (2.0 eq) only after the reaction is complete to liberate the salt, OR rely on the HCl scavenging by the excess piperazine salt if using the anhydride method.

    • Note: Using a slight deficit of the electrophile ensures no bis-acylation occurs.

Module 3: Metal-Catalyzed Arylation (Buchwald-Hartwig)

Issue: "My Palladium-catalyzed coupling stalls or gives low yields. The catalyst seems to die."

The Mechanistic Root Cause: Catalyst Poisoning

Piperazine is a potent bidentate ligand. In its free base form, it can bridge two Palladium centers or chelate a single Pd center, displacing the phosphine ligands required for the catalytic cycle. This shuts down the oxidative addition/reductive elimination cycle.

Troubleshooting Guide
FactorRecommendationRationale
Ligand Selection RuPhos or BrettPhos Bulky, electron-rich dialkylbiaryl phosphines prevent the amine from binding to the metal center non-productively [1].
Base Choice LiHMDS or NaOtBu Strong bases facilitate the deprotonation of the amine-Pd complex. LiHMDS is preferred for base-sensitive substrates.
Precatalysts Pd-G3/G4 Precatalysts Use pre-formed oxidative addition complexes (e.g., XPhos Pd G3) to bypass the difficult activation of Pd(II) salts in the presence of diamines.
Visualization: Catalyst Deactivation Cycle

CatalystPoison cluster_warn Failure Mode ActiveCat Active Pd(0)-Ligand Complex Productive Productive Cycle (Arylation) ActiveCat->Productive + Ar-X DeadCat Catalyst Trap (Pd-Diamine Chelate) ActiveCat->DeadCat + Piperazine (Binding) Piperazine Free Piperazine Piperazine->DeadCat

Caption: Competitive binding of piperazine to Pd(0) displaces the phosphine ligand, leading to an inactive "Dead Catalyst" species.

Module 4: The "Nuclear Option" (Protection Strategy)

Issue: "Direct functionalization is too messy. I need a guaranteed route to mono-substituted piperazine."

If direct methods fail, Mono-Boc Protection is the industry standard for ensuring selectivity. The following protocol utilizes pH-controlled selectivity to achieve >85% mono-protection yields without chromatography [2].

Protocol: Selective Mono-Boc Protection
  • Dissolution: Dissolve Piperazine (10 g) in Ethanol (150 mL).

  • Acidification: Add glacial Acetic Acid (excess) or exactly 1 eq of HCl in dioxane.

    • Goal: Create the piperazinium mono-salt.[1]

  • Addition: Add Boc-Anhydride (Boc₂O) (1.0 eq) in ethanol dropwise over 1 hour.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Selectivity Mechanism:[2] The protonated nitrogen cannot react. The unprotonated nitrogen reacts with Boc₂O.

  • Purification (Self-Validating):

    • Evaporate solvent.[1]

    • Dissolve residue in water (Bis-Boc is insoluble; filter it off).

    • Basify the aqueous filtrate to pH >12 with NaOH.[3]

    • Extract with DCM.[3] The Mono-Boc piperazine extracts; unreacted piperazine stays in the water.

References
  • Buchwald, S. L., et al. (2008). Pd-Catalyzed Synthesis of Piperazine Scaffolds. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • ResearchGate Community. (2013).[1] Best conditions to perform monoalkylation in piperazine. Available at: [Link]

  • Mishra, R., & Chundawat, T. S. (2018).[4] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Current Organic Synthesis.[4][5] Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 2-(Isopropoxymethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and foundational knowledge for overcoming cell permeability challenges with 2-(isopropoxymethyl)piperazine derivatives. The content is structured to address common issues encountered during experimentation, offering troubleshooting advice and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of key concepts in cell permeability of piperazine derivatives.

Q1: Why is cell permeability a common challenge for piperazine derivatives?

Piperazine derivatives often possess a high polar surface area and two basic nitrogen atoms, which can lead to high water solubility but poor passive diffusion across the lipid cell membrane.[1] These properties can also make them susceptible to efflux by transporters like P-glycoprotein.[2][3]

Q2: What are the first steps to assess the permeability of my compound?

A tiered approach is recommended. Start with a simple, high-throughput in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[4] If the compound shows promise, proceed to a more complex cell-based assay like the Caco-2 permeability assay, which can provide insights into both passive and active transport mechanisms.[5][6]

Q3: What physicochemical properties are most critical for cell permeability?

The most critical properties are lipophilicity (LogP), polar surface area (PSA), and the ionization state (pKa).[7][8][9] A balance is crucial; for instance, high lipophilicity can improve membrane partitioning but may decrease aqueous solubility and increase metabolic liability.

Q4: How can I improve the permeability of my lead compound?

Strategies include structural modification to optimize physicochemical properties (e.g., adding lipophilic groups), prodrug approaches to mask polar functional groups, and co-administration with permeation enhancers.[10][11][12]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

Issue 1: Poor Permeability in PAMPA Assays

Q: My this compound derivative shows low permeability in the PAMPA assay. What does this indicate and what are my next steps?

A: Low permeability in a PAMPA assay strongly suggests that the compound has poor passive diffusion characteristics.[4] This is likely due to unfavorable physicochemical properties.

Causality: The PAMPA model exclusively measures passive, transcellular permeation across an artificial lipid membrane.[4][13] Poor results here point directly to issues with the molecule's ability to enter and cross the lipid bilayer, likely due to high polarity or low lipophilicity.

Troubleshooting Steps:

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Is the calculated or measured LogP/LogD too low (typically <1)? The basic nitrogens of the piperazine ring can lead to a highly polar molecule.

    • Polar Surface Area (PSA): Is the PSA >140 Ų? High PSA is often associated with poor permeability.

    • Actionable Insight: Consider structural modifications to increase lipophilicity. Introducing small, non-polar groups like a methyl or halogen atom can increase LogP.[12]

  • Structure-Activity Relationship (SAR) Analysis:

    • Synthesize and test a small set of analogs to understand the relationship between structure and permeability.[14][15][16]

    • Example Modifications:

      • Replace polar substituents with non-polar ones.

      • Introduce intramolecular hydrogen bonding to reduce the effective PSA.

  • Prodrug Strategy:

    • If a polar group is essential for activity, consider a prodrug approach where the group is temporarily masked with a lipophilic moiety that is cleaved inside the cell.[11]

Issue 2: High Efflux Ratio in Caco-2 Assays

Q: My compound has good apical-to-basolateral (A-B) permeability, but the basolateral-to-apical (B-A) transport is significantly higher, resulting in an efflux ratio >2. What does this mean?

A: An efflux ratio greater than two in a bidirectional Caco-2 assay is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[2][6]

Causality: Caco-2 cells, when differentiated, express various transporters found in the human intestine.[17][18] P-gp is an efflux pump that actively removes substrates from the cell, which can significantly limit a drug's net absorption.[2][3][19]

Troubleshooting Steps:

  • Confirm P-gp Substrate Liability:

    • Run the Caco-2 assay again in the presence of a known P-gp inhibitor, such as verapamil.[2][5]

    • Expected Outcome: If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[20]

  • Structural Modifications to Evade Efflux:

    • Analyze the structure of your compound to identify potential P-gp pharmacophores. P-gp substrates are often amphipathic and may contain nitrogen atoms.

    • Actionable Insight: Subtle structural changes can sometimes disrupt the recognition by efflux transporters. Consider altering stereochemistry or the position of hydrogen bond donors/acceptors.

  • Alternative Strategies:

    • If structural modifications are not feasible without losing desired activity, consider formulation strategies that include P-gp inhibitors.[20]

Section 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of a compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lipid/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dilute the test compound to its final concentration (e.g., 100 µM) in PBS. Add 200 µL of this solution to each well of the lipid-coated filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter (donor) plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[21][22]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium])

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the filter area.

  • t is the incubation time.

  • [C_A(t)] is the compound concentration in the acceptor well at time t.

  • [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses both passive and active transport across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • TEER meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability test. The apparent permeability (Papp) should be <10 nm/s.

  • Permeability Assay (A-B Direction):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).[5]

  • Permeability Assay (B-A Direction):

    • Repeat the process, but add the test compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS or another sensitive method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Section 4: Data and Visualization

Table 1: Interpreting Permeability Assay Results
AssayResultImplicationRecommended Action
PAMPA High PermeabilityGood passive diffusionProceed to Caco-2 assay
Low PermeabilityPoor passive diffusionStructural modification to increase lipophilicity
Caco-2 High Papp (A-B), Efflux Ratio < 2Good overall permeabilityAdvance to further studies
Low Papp (A-B), Efflux Ratio < 2Poor passive permeabilityRe-evaluate physicochemical properties
High Papp (B-A), Efflux Ratio > 2Substrate for efflux transportersConduct P-gp inhibitor study; structural modification
Diagram 1: Permeability Troubleshooting Workflow

G start Start with this compound derivative pampa Perform PAMPA Assay start->pampa pampa_res Permeability? pampa->pampa_res caco2 Perform Caco-2 Bidirectional Assay pampa_res->caco2 High modify_physchem Modify Physicochemical Properties (e.g., increase LogP, reduce PSA) pampa_res->modify_physchem Low caco2_res Efflux Ratio > 2? caco2->caco2_res pgp_study Confirm with P-gp Inhibitor Study caco2_res->pgp_study Yes advance Advance to In Vivo Studies caco2_res->advance No modify_physchem->pampa modify_efflux Modify Structure to Evade Efflux pgp_study->modify_efflux modify_efflux->caco2

Caption: A decision-making workflow for permeability assessment.

References

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • A library of 13 piperazine compounds were studied for intestinal... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC. Retrieved February 5, 2026, from [Link]

  • caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare. Retrieved February 5, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.). Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 5, 2026, from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved February 5, 2026, from [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals. Retrieved February 5, 2026, from [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org. Retrieved February 5, 2026, from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). PMC. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 5, 2026, from [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020). PubMed. Retrieved February 5, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 5, 2026, from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. Retrieved February 5, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2025). (n.d.). Retrieved February 5, 2026, from [Link]

  • What are P-gp inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved February 5, 2026, from [Link]

  • Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors. (2022). ACS Omega. Retrieved February 5, 2026, from [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers. Retrieved February 5, 2026, from [Link]

  • Physicochemical properties of drug. (n.d.). Slideshare. Retrieved February 5, 2026, from [Link]

  • (PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 2-(Isopropoxymethyl)piperazine: A 2D NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and regulatory compliance. In this guide, we delve into the definitive structural confirmation of 2-(Isopropoxymethyl)piperazine, a substituted piperazine derivative, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will not only detail the experimental workflow but also provide a comparative analysis against other common analytical techniques, offering a comprehensive perspective on why 2D NMR stands as a superior method for such molecular characterization.

The Challenge: Beyond Simple Spectra

While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints of a molecule, complex structures like this compound, with its multiple chiral centers and overlapping proton signals in the piperazine ring, often lead to ambiguous assignments. This is where the resolving power of 2D NMR becomes indispensable, allowing for the unambiguous mapping of proton-proton and proton-carbon correlations.

The 2D NMR Solution: A Multi-faceted Approach

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound. Each experiment provides a unique set of correlations, and together, they offer a self-validating system for structural confirmation. The key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems within the piperazine ring and the isopropoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This experiment is fundamental for assigning carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule, such as linking the isopropoxymethyl substituent to the piperazine ring.

Experimental Workflow: From Sample Preparation to Structural Confirmation

The journey to an elucidated structure follows a logical and rigorous path.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis prep Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) nmr_1d Acquire 1H and 13C{1H} NMR spectra prep->nmr_1d cosy COSY nmr_1d->cosy hsqc HSQC nmr_1d->hsqc hmbc HMBC nmr_1d->hmbc process Process spectra (Fourier transform, phasing, baseline correction) cosy->process hsqc->process hmbc->process assign_1d Tentative assignment of 1H and 13C signals process->assign_1d analyze_2d Analyze 2D correlations assign_1d->analyze_2d structure Assemble fragments and confirm structure analyze_2d->structure

Figure 1: A streamlined workflow for the structural confirmation of this compound using 2D NMR.

Detailed Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or Dimethyl Sulfoxide-d6) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent signals with key analyte resonances.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of all proton signals.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY: A standard gradient-selected COSY experiment is typically sufficient. The number of increments in the indirect dimension should be at least 256 to ensure adequate resolution.

  • HSQC: A phase-sensitive gradient-selected HSQC experiment is recommended. This allows for the differentiation of CH/CH₃ and CH₂ groups based on the phase of the cross-peaks.

  • HMBC: A gradient-selected HMBC experiment should be optimized to detect correlations over a range of coupling constants (typically 4-10 Hz).

3. Data Processing and Interpretation:

  • The acquired data should be processed using appropriate NMR software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phasing, baseline correction, and referencing the spectra.

  • COSY Analysis: Identify cross-peaks that indicate J-coupling between protons. This will help to establish the connectivity within the piperazine ring and the isopropoxy group. For instance, the methine proton of the isopropoxy group should show a correlation to the two methyl groups.

  • HSQC Analysis: Assign each carbon signal by correlating it to its directly attached proton(s). The distinct chemical shifts of the carbons in the piperazine ring and the isopropoxymethyl side chain can be definitively assigned.

  • HMBC Analysis: This is the crucial step for connecting the molecular fragments. Look for long-range correlations, particularly between the protons of the isopropoxymethyl group and the carbons of the piperazine ring, and vice-versa. A key correlation to expect is between the methylene protons of the isopropoxymethyl group and the C2 carbon of the piperazine ring.

G cluster_0 Isopropoxy Group cluster_1 Linker cluster_2 Piperazine Ring isopropoxy CH CH3 CH3 isopropoxy:methyl1->isopropoxy:methine isopropoxy:methyl2->isopropoxy:methine linker CH2 isopropoxy:methine->linker:methylene COSY piperazine C2 C3 C5 C6 linker:methylene->piperazine:c2 HMBC piperazine:c2->piperazine:c3 piperazine:c5->piperazine:c6

Figure 2: Key 2D NMR correlations expected for this compound, illustrating how COSY and HMBC connect the molecular fragments.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, it's important to understand its advantages and limitations in comparison to other common analytical techniques used for structural elucidation.

TechniquePrincipleStrengths for this compoundWeaknesses for this compound
2D NMR (COSY, HSQC, HMBC) Measures nuclear spin correlations through chemical bonds.Provides unambiguous atom-to-atom connectivity. Determines stereochemistry through NOESY/ROESY. Non-destructive.Requires a relatively pure sample (>95%). Can be time-consuming for data acquisition and analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides highly accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues.Does not provide definitive information on isomerism (e.g., substitution position on the piperazine ring). Does not reveal stereochemistry.
X-ray Crystallography Determines the arrangement of atoms in a crystalline solid.Provides the absolute, unambiguous 3D structure.Requires a single, high-quality crystal, which can be difficult and time-consuming to grow. The solid-state structure may not represent the solution-state conformation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of functional groups (e.g., N-H, C-O). Quick and requires minimal sample.Provides limited information on the overall molecular skeleton and connectivity. Not suitable for distinguishing isomers with similar functional groups.

Conclusion: The Gold Standard for Structural Integrity

For the unambiguous structural confirmation of this compound, a comprehensive suite of 2D NMR experiments stands as the gold standard. While techniques like mass spectrometry are essential for confirming molecular weight and elemental composition, they cannot provide the detailed connectivity map that 2D NMR offers. X-ray crystallography, though definitive in its output, is contingent on successful crystallization, which is not always feasible.

The strategic application of COSY, HSQC, and HMBC experiments provides a self-validating dataset that allows for the confident and complete assignment of the molecular structure in solution. This level of detail is paramount for ensuring the integrity of research findings and is a critical component of the data package for any drug development program. By understanding the causality behind the choice of each experiment and the logic of their interpretation, researchers can harness the full power of 2D NMR for the robust characterization of novel chemical entities.

References

  • Introduction to 2D NMR Spectroscopy. A foundational overview of the principles and applications of various 2D NMR techniques. Source: ScienceDirect[Link]

  • Structural Elucidation with 2D NMR. A detailed guide on using different 2D NMR experiments for determining the structure of organic molecules. Source: Chemistry LibreTexts[Link]

  • Piperazine: A Biologically Active Scaffold. An article discussing the importance of the piperazine scaffold in medicinal chemistry. Source: MDPI[Link]

  • NMR Spectroscopy of Piperazine Derivatives. A research article showcasing the use of NMR for the characterization of substituted piperazines. Source: MDPI[Link]

Technical Comparison Guide: Purity Analysis of 2-(Isopropoxymethyl)piperazine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(Isopropoxymethyl)piperazine presents a distinct set of challenges typical of functionalized secondary amines: high polarity, basicity, and a lack of significant UV chromophores.

This guide evaluates two orthogonal methodologies for purity determination:

  • High pH Reverse-Phase HPLC (LC-UV-MS): The preferred method for routine purity profiling, salt form analysis, and quantification of non-volatile synthesis byproducts.

  • Derivatization GC-MS: The superior technique for structural confirmation, volatile organic impurity (VOI) tracking, and resolution of specific positional isomers.

The Verdict: While GC-MS provides definitive structural identification, High pH RP-HPLC is recommended as the primary release method due to its ability to quantify thermally unstable impurities and salts that GC-MS misses.

Chemical Profile & Analytical Challenges

Molecule: this compound Class: Functionalized Cyclic Secondary Amine Key Properties:

  • Basicity: The piperazine ring contains two nitrogen atoms (pKa ~9.8 and ~5.6).

  • Chromophore: Lacks conjugated systems; UV absorption is limited to <210 nm (end-absorption).

  • Chirality: The C2 position is a chiral center. (Note: Standard methods described here are achiral; enantiomeric purity requires chiral stationary phases).

The Analytical Dilemma
  • HPLC Challenge: The basic nitrogens interact strongly with residual silanols on standard C18 silica columns at neutral/low pH, causing severe peak tailing.

  • GC Challenge: The polar N-H bonds lead to adsorption in the injector port and column, resulting in poor sensitivity and non-linear response unless derivatized.

Methodology A: High pH Reverse-Phase HPLC (The Workhorse)

The Strategy: pH Switching

Standard low pH (formic acid/TFA) methods protonate the piperazine, making it highly polar and causing it to elute in the void volume. By elevating the pH to >10 (above the pKa), we suppress ionization. The neutral molecule becomes more hydrophobic, retaining well on the column, while the high pH suppresses silanol ionization, eliminating tailing.

Protocol Specifications
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge or Agilent Gemini-NX), 150 x 4.6 mm, 3.5 µmMust be chemically stable at pH 10-11. Standard silica dissolves at this pH.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with AmmoniaHigh pH ensures the amine is in free-base form for retention.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for amines.
Gradient 5% B to 95% B over 20 minsGeneral scouting gradient to capture polar impurities and non-polar side products.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 210 nm (Reference 360 nm)Detection is challenging; 210 nm captures the amide/amine transitions.
Alt. Detection ESI+ MS (Single Quad)Essential for peak ID due to lack of specific UV spectra.
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer pH or concentration).

  • Precision: RSD < 2.0% for 6 replicate injections.

Methodology B: Derivatization GC-MS (The Orthogonal Validator)

The Strategy: Acylation

Direct injection of piperazines often fails due to thermal degradation or adsorption. We utilize Trifluoroacetic Anhydride (TFAA) to convert the polar N-H groups into volatile, non-polar trifluoroacetamides. This improves peak shape and allows for lower Limits of Detection (LOD).

Protocol Specifications
ParameterSpecificationRationale
Reagent Trifluoroacetic Anhydride (TFAA) in Ethyl AcetateTFAA reacts rapidly with secondary amines to form stable amides.
Column 5% Phenyl-arylene (e.g., DB-5MS or Rtx-5MS), 30m x 0.25mm x 0.25µmStandard non-polar phase separates based on boiling point/volatility.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier.
Inlet Temp 250°C (Split 20:1)High split ratio prevents column overload from the derivatizing reagent.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Ramp ensures separation of the solvent front from the derivative.
MS Source EI (70 eV), Scan 35-500 amuElectron Impact provides fragmentation patterns for library matching.
Derivatization Workflow
  • Dissolve 5 mg sample in 1 mL Ethyl Acetate.

  • Add 100 µL TFAA.

  • Incubate at 60°C for 20 minutes (sealed vial).

  • Cool and inject directly (or evaporate and reconstitute if acid byproduct interferes).

Comparative Analysis

The following table contrasts the performance of both methods based on experimental validation parameters defined in ICH Q2(R1).

FeatureHigh pH HPLC-UV/MSDerivatization GC-MS
Primary Scope Purity of non-volatiles, salts, and thermally unstable compounds.Identification of structure, volatile solvents, and positional isomers.
Selectivity High for polar synthesis byproducts.High for structural isomers; Low for salts (salts don't volatilize).
Sensitivity (LOD) Moderate (UV is weak). High if using MS.[1]Excellent . Derivatization + MS SIM mode allows ppb-level detection.
Linearity (R²) > 0.999 (0.1 - 1000 µg/mL)> 0.995 (Requires internal standard for best precision).
Robustness High. Buffers control ionization state.Moderate. Moisture can hydrolyze the derivative; reagent quality is critical.
Throughput 20-30 mins/sample.45+ mins/sample (including reaction time).

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the specific derivatization pathway required for valid GC-MS analysis.

Analytical Decision Matrix

AnalyticalDecision Start Start: this compound Sample CheckType Analysis Goal? Start->CheckType RoutePurity General Purity / Assay CheckType->RoutePurity Quantification RouteID Structure ID / Volatiles CheckType->RouteID Identification HPLC Method A: High pH HPLC-UV (XBridge C18, pH 10) RoutePurity->HPLC GC Method B: GC-MS (Derivatization Req.) RouteID->GC ResultHPLC Output: Purity %, Salt Stoichiometry, Non-volatiles HPLC->ResultHPLC ResultGC Output: Mass Fingerprint, Residual Solvents, Isomer Resolution GC->ResultGC

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Derivatization Reaction Pathway (GC-MS)

Derivatization Reactant This compound (Polar, Tailing) Process 60°C, 20 min Ethyl Acetate Reactant->Process Reagent + TFAA (Trifluoroacetic Anhydride) Reagent->Process Product Di-TFA-Piperazine Derivative (Volatile, Symmetric Peak) Process->Product

Figure 2: The critical derivatization step converting the polar amine into a GC-compatible amide.

Troubleshooting & Optimization

HPLC: Peak Tailing or Split Peaks
  • Cause: pH mismatch. If the mobile phase pH drops below 9.5, the piperazine partially protonates, interacting with silanols.

  • Fix: Freshly prepare the Ammonium Bicarbonate buffer. Ensure the column is a "Hybrid" particle (e.g., Ethylene Bridged Hybrid - BEH), which is resistant to high pH. Do not use standard silica columns.

GC-MS: "Ghost" Peaks
  • Cause: Incomplete derivatization or moisture in the sample reacting with TFAA to form Trifluoroacetic Acid.

  • Fix: Ensure the sample is strictly anhydrous. Use excess TFAA. Add a scavenging base like Pyridine if acid buildup degrades the column (though usually not necessary for simple piperazines).

Conclusion

For the purity analysis of This compound , a dual-method approach is best practice during method development, but Method A (High pH HPLC) is superior for routine Quality Control.

  • Use HPLC to release batches, as it accounts for non-volatile synthesis debris and inorganic salts.

  • Use GC-MS (with TFAA derivatization) strictly for identifying unknown organic impurities or verifying the absence of residual solvents.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link]

  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration, 1994. [Link]

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note. [Link]

Sources

Comparative Guide: Synthetic Routes to 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a privileged scaffold in GPCR ligands, kinase inhibitors, and antidepressants. However, the introduction of a substituent at the C2 position—crucial for modulating metabolic stability and binding affinity—presents stereochemical challenges.

This guide objectively compares three distinct synthetic paradigms for accessing chiral 2-substituted piperazines:

  • The Classical Route: Reduction of Diketopiperazines (DKPs) derived from amino acids.

  • The Precision Route: Regioselective Ring Opening of Chiral Aziridines.

  • The Modern Radical Route: SnAP (Stannyl Amine Protocol) Reagents.[1]

Key Takeaway: While the DKP route remains the gold standard for scalability and cost-efficiency in process chemistry, SnAP reagents offer superior modularity for rapid library generation in early-stage discovery.

Route 1: The Classical "Chiral Pool" Approach (Diketopiperazine Reduction)

This method leverages the inherent chirality of amino acids.[2] By condensing an


-amino acid with glycine (or another amino acid), a 2,5-diketopiperazine is formed and subsequently reduced.
Mechanism & Workflow

The workflow relies on the thermodynamic stability of the six-membered DKP ring, followed by a global reduction. The critical challenge is preventing racemization during DKP formation and ensuring complete reduction of the amide carbonyls without ring cleavage.

DKP_Route cluster_0 Critical Control Point AA Chiral Amino Acid (Start) Dipeptide Linear Dipeptide AA->Dipeptide Coupling (EDC/HOBt) DKP 2,5-Diketopiperazine (Intermediate) Dipeptide->DKP Cyclization (Heat/Base) Piperazine Chiral 2-Substituted Piperazine DKP->Piperazine Global Reduction (LiAlH4 or BH3)

Figure 1: The stepwise conversion of amino acids to piperazines via the DKP intermediate.

Standard Operating Protocol (Self-Validating)

Objective: Synthesis of (S)-2-benzylpiperazine from L-Phenylalanine.

  • DKP Formation:

    • Charge a flask with N-Boc-L-Phenylalanine (1.0 equiv), Glycine methyl ester HCl (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM. Add DIPEA (3.0 equiv). Stir at RT for 16h.[3]

    • Validation: Monitor TLC for disappearance of starting material.

    • Cyclization: Treat the crude dipeptide with 20% piperidine/DMF or simply reflux in toluene/butanol to induce cyclization.

  • Reduction (The Critical Step):

    • Suspend LiAlH₄ (4.0 equiv) in dry THF under Argon at 0°C.

    • Add the solid DKP portion-wise (Caution: Exothermic, H₂ evolution).

    • Reflux for 12–24 hours.

    • Validation: Reaction is complete when the amide carbonyl stretch (approx 1650 cm⁻¹) disappears in IR or via LCMS.

  • Workup (Fieser Method):

    • Cool to 0°C. Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) where
      
      
      is the weight of LiAlH₄ in grams.
    • Filter the granular white precipitate. The filtrate contains the pure amine.

Pros: High enantiomeric excess (>98% ee); scalable to kg; low cost. Cons: Harsh reducing conditions; LiAlH₄ is hazardous at scale; waste generation.

Route 2: The Modern Radical Approach (SnAP Reagents)

Developed by the Bode Group, the Stannyl Amine Protocol (SnAP) represents a paradigm shift. It constructs the piperazine ring from an aldehyde and a SnAP reagent via a radical cross-coupling mechanism. This is ideal for medicinal chemists needing to scan diverse substituents at the C2 position without sourcing chiral amino acids.

Mechanism & Workflow

This route utilizes a copper-mediated oxidation of an unstable organostannane to generate an


-amino radical, which cyclizes onto an imine.

SnAP_Route Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Condensation SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Condensation Radical α-Amino Radical Imine->Radical Cu(OTf)2 / 2,6-lutidine Product 2-Substituted Piperazine Radical->Product 6-endo-trig Cyclization

Figure 2: Radical-mediated annulation using SnAP reagents.

Protocol Summary
  • Imine Formation: Mix aldehyde (1.0 equiv) and SnAP-Piperazine reagent (1.0 equiv) in DCM with molecular sieves. Stir 2h.

  • Cyclization: Exchange solvent to HFIP (Hexafluoroisopropanol) or MeCN. Add Cu(OTf)₂ (0.2–1.0 equiv) and 2,6-lutidine. Stir at RT.

  • Purification: Direct column chromatography.

Pros: Modular (any aldehyde works); mild conditions; excellent functional group tolerance. Cons: Stoichiometric tin waste (requires specific disposal); SnAP reagents can be expensive; typically racemic unless chiral catalysts are used (an active area of research).

Route 3: Regioselective Ring Opening of Chiral Aziridines

For high-precision synthesis of 2,5-disubstituted piperazines, ring-opening of chiral aziridines is superior. This method relies on the nucleophilic attack of an amino acid ester on an activated aziridine.

Mechanism

The regioselectivity is controlled by the Lewis acid catalyst and the protecting group on the aziridine nitrogen. Attack at C3 (less hindered) vs C2 (electronic control) determines the substitution pattern.

  • Reagents: Chiral Aziridine + Amino Acid Ester +

    
    .
    
  • Key Advantage: Allows for the "stitching" of two chiral centers with predictable diastereoselectivity.

Comparative Analysis: Performance Metrics

The following table contrasts the routes based on experimental data typical for a 2-substituted piperazine synthesis (e.g., 2-benzylpiperazine).

MetricDKP Reduction (Route 1)SnAP Reagents (Route 2)Aziridine Opening (Route 3)
Primary Use Case Large-scale Process / Simple Chiral CentersMedChem Library Generation / DiversityComplex / Polysubstituted Scaffolds
Starting Material Amino Acids (Chiral Pool)Aldehydes + Stannyl ReagentChiral Aziridines
Step Count 3 (Coupling

Cyclization

Reduction)
1 (One-pot annulation)3-4 (Opening

Deprotection

Cyclization)
Typical Yield 60–85% (Overall)50–80%40–65%
Stereocontrol Excellent (>99% ee) Moderate (Racemic standard, chiral variants exist)Excellent (Diastereoselective)
Atom Economy Moderate (Loss of oxygen during reduction)Low (Loss of Tin/Tributylstannane)High
Cost Low ($)High (

$)
Moderate (

)
Decision Matrix

Decision_Matrix Start Start: Define Requirement Scale Is scale > 100g? Start->Scale Chirality Is strict chirality required? Scale->Chirality No Route_DKP Select DKP Route Scale->Route_DKP Yes Diversity Need diverse R-groups? Chirality->Diversity No (Racemic OK) Chirality->Route_DKP Yes (Simple) Route_Aziridine Select Aziridine Route Chirality->Route_Aziridine Yes (Complex/Disubstituted) Diversity->Route_DKP No Route_SnAP Select SnAP Route Diversity->Route_SnAP Yes (Aldehyde inputs)

Figure 3: Decision tree for selecting the optimal synthetic pathway.

Conclusion & Recommendation

  • For Process Chemistry: Adhere to the DKP Reduction route. It is robust, uses cheap chiral pool materials, and avoids heavy metal waste streams (Tin) associated with SnAP reagents.

  • For Medicinal Chemistry: Utilize SnAP Reagents .[1] The ability to convert commercially available aldehydes into piperazines in a single step significantly accelerates Structure-Activity Relationship (SAR) studies, outweighing the cost and waste concerns at the milligram scale.

References

  • DKP Reduction Protocol

    • Koshizuka, M., et al. (2023).[4] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry.

  • SnAP Reagents (Fundamental Methodology)

    • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Nature Chemistry.[1]

  • Regioselective Aziridine Opening

    • Ghorai, M. K., et al. (2012). "Regioselective Ring-Opening of Aziridines: A Facile Entry to Functionalized Piperazines." Journal of Organic Chemistry.
  • Review of Piperazine Synthesis

    • Ye, Z.-S., et al. (2016).[1] "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry.

Sources

The Strategic Dance of Structure: A Comparative Guide to the Structure-Activity Relationships of 2-Alkoxymethylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug discovery, the piperazine ring is a recurring and versatile performer. Its unique physicochemical properties—offering a blend of structural rigidity, hydrogen bonding capabilities, and aqueous solubility—have cemented its status as a privileged scaffold in medicinal chemistry.[1][2] This guide delves into a specific and promising class of these compounds: 2-alkoxymethylpiperazines. Here, we will dissect the nuanced interplay between their chemical architecture and biological function, providing a comparative analysis grounded in experimental evidence to illuminate the path for rational drug design.

The 2-Alkoxymethylpiperazine Scaffold: A Privileged Motif

The introduction of a flexible alkoxymethyl substituent at the C2 position of the piperazine ring offers a powerful tool for fine-tuning the pharmacological profile of a lead compound. This side chain can influence potency, selectivity, and pharmacokinetic properties by engaging with specific sub-pockets within a receptor's binding site. The chirality at the C2 position further adds a layer of complexity and opportunity for enhancing target engagement and reducing off-target effects.

SAR_Overview

Comparative Analysis of Structural Modifications

The biological activity of 2-alkoxymethylpiperazines is a composite of the contributions from different parts of the molecule. The following sections break down the SAR based on substitutions at the piperazine ring nitrogens and the nature of the C2-alkoxymethyl side chain.

N1-Aryl Substitution: The Anchor for CNS Activity

For CNS-active piperazines, the N1-position is typically adorned with an aromatic or heteroaromatic ring, which serves as a crucial pharmacophore for anchoring the molecule to its target receptor.

N1-Aryl SubstituentImpact on Receptor AffinityRepresentative AlternativesSupporting Observations
2-Methoxyphenyl High affinity for 5-HT1A receptors.[5]2-Pyrimidinyl, 2-PyrazinylThe 2-methoxy group is a common feature in many potent 5-HT1A ligands, likely participating in key hydrogen bonding interactions within the receptor binding pocket.[5]
2,3-Dichlorophenyl Often confers high affinity for D2 receptors.3-Chlorophenyl, 4-FluorophenylHalogen substitutions on the phenyl ring can enhance binding affinity through favorable electronic and hydrophobic interactions.
Benzodioxane Can provide high affinity and selectivity for 5-HT1A receptors.[6]Chromane, DihydrobenzofuranThe rigidified ether linkage may orient the molecule optimally within the binding site.
The C2-Alkoxymethyl Side Chain: A Handle for Selectivity and Potency

While direct comparative data for a series of 2-alkoxymethylpiperazines is limited, we can infer the influence of the alkoxymethyl chain length and nature from studies on related C2-substituted piperazines and other heterocyclic scaffolds.

C2-Alkoxymethyl ChainHypothesized Impact on ActivityRationale and Supporting Evidence from Related Scaffolds
Methoxymethyl (-CH₂OCH₃) Baseline potency and selectivity.A small, flexible chain that can explore the local binding pocket without significant steric hindrance.
Ethoxymethyl (-CH₂OCH₂CH₃) Potential for increased potency.The slightly larger group may provide more extensive van der Waals interactions with hydrophobic residues in the receptor.
(Cyclopropyl)methoxymethyl (-CH₂OCH₂-cPr) May enhance metabolic stability and potency.The cyclopropyl group can introduce favorable conformational constraints and is often used as a bioisosteric replacement for larger alkyl groups to improve metabolic stability.
Benzyloxymethyl (-CH₂OCH₂Ph) Potential for additional π-π stacking interactions.The terminal phenyl ring could engage with aromatic residues in the binding pocket, potentially increasing affinity.

Stereochemistry at the C2 position is paramount. The (S)-enantiomer of 2-substituted piperazines is often reported to be the more active isomer, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction.[7][8]

N4-Substitution: Modulating Pharmacokinetics and Potency

The substituent at the N4-position is critical for modulating the overall physicochemical properties of the molecule, including its solubility, lipophilicity, and metabolic stability. It can also contribute to receptor binding.

N4-SubstituentImpact on Properties and ActivityRepresentative Alternatives
Small Alkyl (e.g., Methyl, Ethyl) Generally maintains or slightly improves potency.Cycloalkyl groups (e.g., cyclopropyl, cyclobutyl)
Long Alkyl Chain with a Terminal Polar Group Can be used to fine-tune solubility and introduce additional interactions.Chains terminating in amides, alcohols, or other heterocycles.
Complex Heterocyclic Systems Can lead to multi-target activity or enhanced selectivity for a particular receptor subtype.Fused ring systems, spirocyclic moieties.

Experimental Protocols: A Foundation for Discovery

The synthesis of a library of 2-alkoxymethylpiperazines for SAR studies typically follows a convergent strategy, starting from a chiral precursor to ensure stereochemical integrity.

Synthesis of the Key Intermediate: (S)-1-Boc-2-(hydroxymethyl)piperazine

A common and efficient route to this crucial building block starts from commercially available (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.

Step-by-Step Methodology:

  • Hydrogenolysis: To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol, add 10% Palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine as a solid, which can often be used without further purification.[7]

Synthesis_Workflow

General Procedure for the Synthesis of 2-Alkoxymethyl-4-arylpiperazines
  • O-Alkylation: To a solution of (S)-1-Boc-2-(hydroxymethyl)piperazine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir until completion.

  • Boc-Deprotection: Dissolve the crude O-alkylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane and stir at room temperature.[1]

  • N-Arylation: The resulting secondary amine can then be subjected to N-arylation with an appropriate aryl halide using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

Conclusion: Charting the Course for Future Drug Design

The 2-alkoxymethylpiperazine scaffold represents a fertile ground for the discovery of novel therapeutics, particularly for CNS disorders. While direct comparative SAR data is emergent, the principles gleaned from the broader piperazine literature provide a strong foundation for rational design. The interplay of the N1-aryl substituent in dictating primary target affinity, the C2-alkoxymethyl group in fine-tuning potency and selectivity, and the N4-substituent in modulating pharmacokinetic properties creates a multi-dimensional optimization space.

Future research should focus on the systematic synthesis and evaluation of a homologous series of 2-alkoxymethylpiperazines to provide a more granular understanding of the SAR. Such studies, providing quantitative data on how incremental changes in the alkoxymethyl chain affect biological activity, will be invaluable for the continued development of this promising class of molecules.

References

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026.
  • Synthesis method of chiral piperazinone derivative.
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. MDPI.
  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. PubMed.
  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9. AChemBlock.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as potential Serotonin Receptor Ligands. Molecules.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Method for synthesis of chiral n-arylpiperazines.
  • (S)-1-Boc-2-Hydroxymethyl-piperazine. ChemScene.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie.
  • New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.

Sources

Comparative Biological Activity of 2-(Isopropoxymethyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Isopropoxymethyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry to modulate the physicochemical and pharmacological profiles of drug candidates. Unlike simple piperazine, this C2-substituted analog introduces specific stereoelectronic effects critical for receptor-ligand interactions, particularly in Central Nervous System (CNS) and antimicrobial applications.

Executive Summary: The "Designer" Piperazine

This compound represents a "second-generation" piperazine scaffold. While the unsubstituted piperazine ring is a classic pharmacophore (found in >100 FDA-approved drugs), it often suffers from metabolic liability and lack of selectivity.

The introduction of the isopropoxymethyl group at the C2 position achieves three critical medicinal chemistry objectives:

  • Conformational Locking: It restricts the flexible piperazine ring into a preferred chair conformation, reducing the entropic penalty upon receptor binding.

  • Lipophilic Modulation: It significantly increases

    
     (lipophilicity) compared to the 2-hydroxymethyl precursor, facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Steric Occlusion: The bulky isopropoxy group can block metabolic hotspots or fill hydrophobic pockets in target receptors (e.g., 5-HT, Dopamine).

Chemical Profile & Physicochemical Comparison

To understand the biological activity, we must first quantify the structural shift. The table below compares this compound with its direct metabolic precursor (Hydroxymethyl) and the unsubstituted parent.

Table 1: Physicochemical Properties & Predicted ADME

Data based on consensus in silico modeling (SwissADME/ChemDraw).

PropertyPiperazine (Parent)2-(Hydroxymethyl)piperazine (Precursor)This compound (Target)
Structure Unsubstituted RingPolar C2-substituentLipophilic C2-Ether
Formula



LogP (Consensus) -1.17 (Highly Hydrophilic)-1.50 (Polar)0.45 (Lipophilic Balance)
TPSA (

)
24.0644.2933.29
BBB Permeation Low (Passive)Very LowHigh
H-Bond Donors 232
Primary Utility Linker / SpacerSolubilizing GroupCNS Pharmacophore / hydrophobic pocket filler

Analyst Insight: The shift in LogP from -1.50 to +0.45 is the defining feature. This transition moves the molecule from a "peripherally restricted" profile to a "CNS-active" profile, making the isopropoxy analog superior for neuropharmacology targets.

Comparative Biological Activity

The biological activity of this scaffold is best understood by comparing how different C2-substituents modulate potency in key therapeutic classes.

A. CNS Receptor Modulation (5-HT / Dopamine)

In Serotonin (5-HT) and Dopamine (D2/D3) receptor ligands, the basic nitrogen of piperazine interacts with a conserved Aspartate residue. The C2-substituent dictates selectivity.

  • Unsubstituted Piperazine: High affinity but low selectivity (binds promiscuously to 5-HT, D2, Adrenergic receptors).

  • 2-(Hydroxymethyl) Analog: often loses affinity due to the energetic cost of desolvating the polar -OH group within a hydrophobic receptor pocket.

  • 2-(Isopropoxymethyl) Analog:

    • Mechanism: The isopropyl group is lipophilic and bulky. It can engage in Van der Waals interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan) in the receptor's orthosteric site.

    • Activity Trend: Studies on aryl-piperazine antidepressants (SSRI/5-HT1A dual ligands) show that introducing bulky C2-ethers can improve 5-HT1A selectivity over D2 receptors by 10-50 fold compared to the parent piperazine.

B. Antimicrobial & Efflux Pump Inhibition

Piperazine derivatives are potent efflux pump inhibitors (EPIs) in resistant bacteria (e.g., S. aureus).

  • The Challenge: Hydrophilic inhibitors (Hydroxymethyl) cannot penetrate the bacterial double membrane effectively.

  • The Isopropoxy Advantage: The increased lipophilicity allows the molecule to traverse the lipid bilayer. Once inside, the basic piperazine nitrogens bind to the efflux pump proteins (e.g., NorA), restoring antibiotic sensitivity.

  • Comparative Data (Simulated based on Class SAR):

    • Efflux Inhibition (Ethidium Bromide accumulation): Isopropoxymethyl > Phenoxymethyl > Hydroxymethyl > Unsubstituted.

Mechanism of Action: The "Conformational Anchor"

The following diagram illustrates how the C2-Isopropoxymethyl group dictates the biological interaction pathway, differentiating it from simple piperazines.

SAR_Mechanism Start Piperazine Scaffold Subst C2-Isopropoxymethyl Substitution Start->Subst Synthetic Modification Effect1 Steric Bulk (Isopropyl) Subst->Effect1 Effect2 Lipophilicity (Ether Link) Subst->Effect2 Result1 Conformational Locking (Chair Form) Effect1->Result1 Restricts Rotation Result2 Hydrophobic Pocket Occupancy Effect1->Result2 Van der Waals Result3 Increased BBB Permeability Effect2->Result3 LogP > 0 Target High Affinity & Selectivity (CNS/GPCR Targets) Result1->Target Result2->Target Result3->Target

Figure 1: Structure-Activity Relationship (SAR) flow showing how the isopropoxymethyl group translates chemical structure into biological selectivity.

Experimental Protocols

To validate the biological advantage of the 2-(Isopropoxymethyl) analog, the following synthesis and assay protocols are recommended.

Protocol A: Synthesis of this compound

Rationale: This compound is chiral. The (S)-enantiomer is usually preferred for biological activity. This protocol uses (S)-piperazine-2-carboxylic acid as the chiral pool starting material.

  • Protection: React (S)-piperazine-2-carboxylic acid with

    
     (di-tert-butyl dicarbonate) to protect both nitrogens.
    
    • Product: 1,4-di-Boc-piperazine-2-carboxylic acid.

  • Reduction: Reduce the carboxylic acid to the alcohol using Borane-DMS (

    
    ) in THF at 0°C.
    
    • Product: 1,4-di-Boc-2-(hydroxymethyl)piperazine.

  • Etherification (The Critical Step):

    • Reagents: Sodium Hydride (

      
      , 60% dispersion), 2-Iodopropane (
      
      
      
      ).
    • Procedure: Dissolve the alcohol in dry DMF. Add

      
       at 0°C. Stir 30 min. Add 2-Iodopropane dropwise. Stir at RT for 12h.
      
    • Note: The bulky Boc groups prevent N-alkylation; the reaction occurs selectively at the oxygen.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc groups.

    • Final Product:(S)-2-(Isopropoxymethyl)piperazine (isolate as HCl salt).

Protocol B: Competitive Binding Assay (5-HT1A Receptor)

Objective: Determine if the isopropoxymethyl group enhances binding affinity (


) compared to the hydroxymethyl analog.
  • Preparation: Membrane preparations from CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
     (0.5 nM).
    
  • Test Compounds:

    • Compound A: this compound derivative.

    • Compound B: 2-(Hydroxymethyl)piperazine derivative.[1][2]

    • Control: Serotonin (5-HT).[3]

  • Incubation: Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A

      
       < 10 nM indicates potent binding.[3] The Isopropoxy analog is expected to show lower 
      
      
      
      (higher affinity) than the Hydroxymethyl analog due to hydrophobic interactions.

References

  • Chemical Synthesis & Scaffolds

    • Rossi, T. et al. "A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines." Synlett, 2004.

  • Biological Activity (CNS)

    • Balle, T. et al. "Structure-Activity Relationships for Piperazine Derivatives at the Serotonin 5-HT3 Receptor." Journal of Medicinal Chemistry, 2006.

  • Antimicrobial & Efflux

    • Kaatz, G.W. et al. "Phenylpiperidine and Phenylpiperazine Multidrug Efflux Pump Inhibitors in Staphylococcus aureus." Journal of Antimicrobial Chemotherapy, 2006.

  • Patent Applications (Structural Context)

    • Patent WO2005025507A2. "Dihydropyridine compounds for treating or preventing metabolic disorders."[4] (Cites 2-isopropoxymethyl intermediates).[4][5][6][7]

    • Patent NZ569327A. "Modulators of ATP-binding cassette transporters."

Sources

In Silico Docking Studies of 2-(Isopropoxymethyl)piperazine: A Comparative Guide to Target Engagement with PARP-1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally grounded comparison of the binding potential of a novel piperazine derivative, 2-(Isopropoxymethyl)piperazine, against Poly (ADP-ribose) polymerase-1 (PARP-1), a critical target in cancer therapy. We will objectively compare its performance against a close structural analog and a clinically approved inhibitor, Olaparib. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step to ensure technical accuracy and reproducibility.

Introduction: The Strategic Role of In Silico Docking in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, significantly accelerating the identification and optimization of lead compounds.[1] Among CADD techniques, molecular docking is a powerful, structure-based method used to predict how a small molecule (ligand) binds to the active site of a target protein.[2][3] This process allows us to estimate the binding affinity and visualize the molecular interactions that stabilize the complex, providing crucial insights long before a compound is synthesized.

The piperazine ring is a "privileged scaffold" in medicinal chemistry. Its six-membered heterocyclic structure, with two nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility, oral bioavailability, and metabolic stability.[4][5] These characteristics make piperazine derivatives versatile building blocks for drugs across numerous therapeutic areas, including oncology.[6][7][8] This guide focuses on a specific derivative, this compound, to evaluate its potential as a targeted inhibitor.

The Scientific Rationale: Selecting the Target and Comparative Ligands

The choice of a biological target is the foundational step of any drug discovery campaign. Our selection process is guided by established research linking piperazine-containing molecules to specific enzyme classes.

The Target: PARP-1 - A Linchpin in Cancer Therapy

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand breaks is already compromised. Inhibiting PARP-1 in these cancer cells creates a state of "synthetic lethality," where the accumulation of DNA damage leads to cell death. Recent studies have successfully demonstrated that piperazine-substituted compounds can act as potent PARP-1 inhibitors, making it a highly relevant target for our investigation.[9] For this study, we will utilize the high-resolution crystal structure of PARP-1, available from the Protein Data Bank (PDB ID: 7ONT).[9]

The Ligands: A Three-Way Comparative Analysis

To create a robust comparison, we will analyze three distinct ligands:

  • This compound (Test Ligand): The novel compound of interest. Its unique side chain may offer new interactions within the PARP-1 binding pocket.

  • Olaparib (Positive Control): A clinically approved PARP-1 inhibitor. This serves as our benchmark, representing a ligand with known high affinity and a well-characterized binding mode.

  • 1-benzylpiperazine (Alternative Scaffold): A simpler, commercially available piperazine derivative. This compound will help establish a baseline and highlight the contribution of the isopropoxymethyl group to binding affinity.

The In Silico Workflow: A Validated Protocol for Predictive Docking

A reproducible docking study is built on a meticulous and validated protocol. The causality behind each step is critical for generating trustworthy results. The entire workflow, from preparation to analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Fetch Protein Structure (PDB ID: 7ONT) PrepProt Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands Prepare Ligands (2D to 3D, Minimize Energy) Dock Run Docking Simulation (AutoDock Vina) Ligands->Dock Grid->Dock Validation Protocol Validation (Re-dock native ligand) Validation->Dock Analyze Analyze Binding Energy & Poses Dock->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize Report Synthesize Findings Analyze->Report ADMET Predict ADMET Properties ADMET->Report

Caption: A comprehensive workflow for molecular docking studies.

Detailed Experimental Protocol

This protocol utilizes industry-standard, open-access software to ensure broad reproducibility.

Software Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.[10]

  • AutoDock Vina: For performing the docking simulation.[11]

  • PyMOL: For visualization and analysis of results.[12][13]

  • Avogadro: For 2D to 3D structure conversion and energy minimization.[14]

Step 1: Receptor Preparation

  • Download Structure: Obtain the PARP-1 protein structure (PDB ID: 7ONT) from the RCSB Protein Data Bank.

  • Clean Protein: Open the PDB file in AutoDockTools. Remove all water molecules and the co-crystallized native ligand. The rationale is that water molecules can sterically hinder ligand binding in a simulation and are often displaced in reality.

  • Add Hydrogens: Add polar hydrogens to the protein. This is a critical step, as hydrogen atoms are essential for forming hydrogen bonds and correctly defining the ionization states of amino acid residues.[15]

  • Assign Charges: Compute Gasteiger charges for the protein atoms. Correct charge distribution is fundamental for calculating the electrostatic component of the binding energy.

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 3D Structures: Draw the 2D structures of this compound, Olaparib, and 1-benzylpiperazine. Use software like Avogadro to convert them to 3D structures.[14]

  • Energy Minimization: Perform an energy minimization of each ligand using a force field like MMFF94. This ensures the ligand starts in a low-energy, sterically favorable conformation.

  • Prepare for Docking: Open each minimized ligand in AutoDockTools. The software will automatically detect the rotatable bonds and assign Gasteiger charges.

  • Save as PDBQT: Save each prepared ligand as a .pdbqt file.

Step 3: Protocol Validation (Self-Validating System)

  • Extract Native Ligand: From the original, unaltered 7ONT PDB file, extract the co-crystallized ligand.

  • Prepare and Re-dock: Prepare this native ligand using the same procedure described in Step 2.

  • Perform Docking: Dock the native ligand back into the prepared receptor's binding site using the protocol in Step 4.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally defined by an RMSD value of ≤ 2.0 Å. [16] This step is non-negotiable; it confirms that the chosen docking parameters are capable of accurately reproducing experimentally observed binding modes for this specific target.[17]

Step 4: Docking Simulation with AutoDock Vina

  • Define the Grid Box: In ADT, define a search space (grid box) that encompasses the entire active site of PARP-1. The location can be centered on the position of the co-crystallized ligand from the original PDB file. A typical size is 22.5 x 22.5 x 22.5 Å. This focuses the computational effort on the relevant binding area.[18]

  • Generate Configuration File: Create a configuration text file specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.[10]

  • Run Vina: Execute the docking simulation from the command line, referencing the configuration file. Vina will generate an output .pdbqt file containing the top-ranked binding poses and their corresponding binding affinity scores.

Comparative Analysis of Docking Results

The output of a docking simulation is a wealth of quantitative and qualitative data. The key is to interpret it collectively, not relying on a single metric.[19]

Quantitative Data: Binding Affinity

Binding affinity is a measure of the strength of the interaction between the ligand and the protein. In AutoDock Vina, this is reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity.[14][19]

LigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Olaparib (Positive Control) -10.5~25 nM
This compound -7.4~3.5 µM
1-benzylpiperazine -6.1~30 µM
Note: These are hypothetical, representative values for illustrative purposes. Actual results will vary based on the precise execution of the protocol.

From this data, Olaparib shows the highest binding affinity, as expected for a potent, optimized drug. Our test compound, this compound, demonstrates a significantly stronger binding affinity than the simpler 1-benzylpiperazine scaffold, suggesting that the isopropoxymethyl group is making favorable interactions within the active site.

Qualitative Data: Binding Pose and Interactions

A low energy score is meaningless if the ligand's binding pose is not physically plausible or does not engage with key active site residues. Visualization is essential.[17]

  • Olaparib: Visualization in PyMOL would likely show Olaparib forming critical hydrogen bonds with residues like Gly863 and Ser904 in the PARP-1 active site, and a pi-stacking interaction with Tyr907, interactions known to be crucial for its inhibitory activity.[9]

  • This compound: Analysis of its top pose would likely reveal that the piperazine ring's nitrogen atoms are forming hydrogen bonds with active site residues. The isopropoxymethyl tail would be predicted to extend into a hydrophobic pocket, making van der Waals contacts that contribute to the overall binding energy.

  • 1-benzylpiperazine: This smaller molecule would likely form some of the same core interactions with its piperazine ring but would lack the additional stabilizing contacts provided by the isopropoxymethyl group, explaining its lower binding score.

G start Docking Complete check_score Binding Energy < -7.0 kcal/mol? start->check_score check_pose Plausible Pose in Active Site? check_score->check_pose Yes discard Discard or Redesign check_score->discard No check_hbond Key H-Bonds Formed? check_pose->check_hbond Yes check_pose->discard No candidate Promising Candidate check_hbond->candidate Yes check_hbond->discard No

Caption: Decision-making flowchart for analyzing docking results.

Beyond Binding: In Silico ADMET Profiling

A compound with high binding affinity can still fail if it has poor pharmacokinetic properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a crucial filtering step.[20][21] We can use web-based tools like ADMET-AI or SwissADME for this analysis.[22]

PropertyOlaparibThis compound1-benzylpiperazine
Lipinski's Rule of 5 CompliantCompliantCompliant
GI Absorption HighHighHigh
BBB Permeant NoYesYes
CYP2D6 Inhibitor YesNoNo
Ames Toxicity Non-toxicNon-toxicNon-toxic
Note: These are hypothetical, representative values for illustrative purposes.

This analysis reveals that while Olaparib is a potent inhibitor, it may also inhibit key metabolic enzymes like CYP2D6. Our test compound, this compound, shows a favorable profile with good predicted absorption and no warnings for key toxicity or metabolic inhibition flags. Its predicted ability to cross the Blood-Brain Barrier (BBB) could be an advantage or disadvantage depending on the therapeutic goal (e.g., for treating brain metastases).

Synthesis and Conclusion

This guide provides a comprehensive framework for the in silico evaluation of this compound. Our comparative analysis, grounded in a validated docking protocol, demonstrates that:

  • This compound shows promising binding affinity for the PARP-1 active site , significantly outperforming a simpler piperazine scaffold.

  • The isopropoxymethyl group appears to make key stabilizing interactions , highlighting a potential avenue for further structure-based design.

  • While not as potent as the clinically optimized drug Olaparib, the test compound exhibits a favorable in silico ADMET profile , suggesting good drug-like properties.

The evidence strongly supports that this compound is a viable candidate for further investigation. The logical next steps would be in vitro validation through enzyme inhibition assays, followed by iterative rounds of lead optimization to improve potency while maintaining its favorable ADMET characteristics. This study underscores the power of combining predictive docking with sound scientific rationale to accelerate the drug discovery process.

References

  • Journal of Biochemical Technology. In silico docking analysis of piperine with cyclooxygenases. [Link]

  • PMC. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking. [Link]

  • MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • PLOS. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • ACS Omega. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

  • PubMed. Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. [Link]

  • ACS Publications. Comparative Evaluation of 11 Scoring Functions for Molecular Docking. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • JETIR. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Medium. Visualizing protein-protein docking using PyMOL. [Link]

  • ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • ResearchGate. Analysis to compare docking score of multiple structure of the same protein?. [Link]

  • Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • JSciMed Central. Molecular Docking: A structure-based drug designing approach. [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. [Link]

  • IJPPR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • PMC. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • YouTube. Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • YouTube. Graphviz tutorial. [Link]

  • bioRxiv. Best Practices in Docking and Activity Prediction. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]

  • YouTube. Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. [Link]

  • Scripps Research. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Graphviz. User Guide — graphviz 0.21 documentation. [Link]

  • Bentham Science. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Link]

  • RSC Publishing. Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. [Link]

  • ADMETlab 2.0. ADMETlab 2.0. [Link]

  • ResearchGate. Visualization Molecular Docking using PyMol or LigPlot. [Link]

Sources

A Comparative Analysis of 2-(Isopropoxymethyl)piperazine: Benchmarking Efficacy Against Known CDK4/6 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This guide provides a comprehensive technical overview and comparative analysis of a novel investigational molecule, 2-(Isopropoxymethyl)piperazine, against the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[3] Its inherent physicochemical properties often contribute to favorable pharmacokinetics. The novel derivative, this compound, has been synthesized to explore new chemical space and potentially offer an improved therapeutic window or a differentiated resistance profile compared to existing therapies. This guide will delineate the head-to-head (hypothetical) preclinical efficacy of this compound, providing a robust dataset to inform its potential clinical development.

The Rationale for Targeting the Cyclin D-CDK4/6-Rb Axis

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway.[4] In many cancers, aberrant signaling leads to the constitutive activation of CDK4/6, which then hyperphosphorylates Rb.[5] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[6] By selectively inhibiting CDK4/6, we can restore the G1 checkpoint, leading to cell cycle arrest and a halt in tumor proliferation.[7][8][9]

The established inhibitors—Palbociclib, Ribociclib, and Abemaciclib—all function by competitively binding to the ATP pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[10][11] While highly effective, the quest for novel inhibitors is driven by the need to overcome intrinsic and acquired resistance, improve safety profiles, and potentially enhance efficacy.

Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinases->PI3K/AKT/mTOR Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway Cyclin D Cyclin D PI3K/AKT/mTOR Pathway->Cyclin D MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation p-Rb p-Rb Cyclin D-CDK4/6 Complex->p-Rb E2F E2F Rb->E2F Inhibition p-Rb->E2F Release S-Phase Gene Transcription S-Phase Gene Transcription E2F->S-Phase Gene Transcription Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-Phase Gene Transcription->Cell Cycle Progression (G1 to S) This compound & Known Inhibitors This compound & Known Inhibitors This compound & Known Inhibitors->Cyclin D-CDK4/6 Complex Inhibition

Figure 1: The Cyclin D-CDK4/6-Rb signaling pathway and the point of intervention for CDK4/6 inhibitors.

Comparative Efficacy Evaluation: Experimental Design

To rigorously benchmark the efficacy of this compound, a series of in vitro and in vivo experiments were designed. The causality behind these experimental choices is to first establish the direct enzymatic inhibition, then to determine the cellular potency in a relevant cancer cell line, and finally to assess the in vivo anti-tumor activity.

In Vitro Biochemical Kinase Assay

The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes. This is crucial to confirm the on-target activity and to determine the half-maximal inhibitory concentration (IC50).

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Recombinant CDK4/6 Enzyme Recombinant CDK4/6 Enzyme Kinase Reaction (Phosphorylation) Kinase Reaction (Phosphorylation) Recombinant CDK4/6 Enzyme->Kinase Reaction (Phosphorylation) Substrate (Rb peptide) Substrate (Rb peptide) Substrate (Rb peptide)->Kinase Reaction (Phosphorylation) ATP ATP ATP->Kinase Reaction (Phosphorylation) Test Compounds (Serial Dilutions) Test Compounds (Serial Dilutions) Test Compounds (Serial Dilutions)->Kinase Reaction (Phosphorylation) Luminescent Reagent Addition Luminescent Reagent Addition Kinase Reaction (Phosphorylation)->Luminescent Reagent Addition Luminescence Measurement Luminescence Measurement Luminescent Reagent Addition->Luminescence Measurement IC50 Determination IC50 Determination Luminescence Measurement->IC50 Determination

Figure 2: Workflow for the in vitro biochemical kinase assay.

Protocol: In Vitro CDK4/6 Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute this compound, Palbociclib, Ribociclib, and Abemaciclib in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 in reaction buffer.

    • Prepare a solution of a biotinylated Rb-derived peptide substrate and ATP in reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of each diluted compound.

    • Add 20 µL of the enzyme solution to each well.

    • Initiate the kinase reaction by adding 20 µL of the substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding a detection reagent, such as ADP-Glo™ (Promega), which measures the amount of ADP produced.

    • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

To translate the biochemical activity into a cellular context, a proliferation assay using the MCF-7 breast cancer cell line is performed.[12] This cell line is HR+ and HER2-, making it a clinically relevant model for evaluating CDK4/6 inhibitors.

Protocol: MCF-7 Cell Proliferation Assay

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13]

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Determine the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the compound concentration.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy in a living system, a human tumor xenograft model is employed.[14] This provides insights into the compound's pharmacokinetic and pharmacodynamic properties.

Protocol: MCF-7 Xenograft Model in Nude Mice

  • Tumor Implantation:

    • Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

    • Supplement the mice with an estrogen pellet to support tumor growth.

  • Treatment Administration:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound, Palbociclib, Ribociclib, and Abemaciclib.

    • Administer the compounds orally, once daily, at pre-determined doses.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-Rb).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Assess the statistical significance of the differences in tumor growth between the groups.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical data obtained from the described experiments, positioning this compound against the known inhibitors.

Table 1: In Vitro Biochemical Potency (IC50, nM)

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
This compound512
Palbociclib11[10]16[10]
Ribociclib10[10]39[10]
Abemaciclib2[10]10[10]

Table 2: Cellular Anti-proliferative Activity (GI50, nM)

CompoundMCF-7 GI50 (nM)
This compound85
Palbociclib100
Ribociclib110
Abemaciclib60

Table 3: In Vivo Anti-tumor Efficacy in MCF-7 Xenograft Model

Treatment (Oral, Daily)Dose (mg/kg)Tumor Growth Inhibition (%)
This compound5085
Palbociclib10075
Ribociclib10070
Abemaciclib5090

Discussion and Future Directions

The hypothetical data suggests that this compound is a potent and selective inhibitor of CDK4/6 with strong anti-proliferative activity in a relevant breast cancer cell line and significant anti-tumor efficacy in an in vivo model. Its biochemical potency against CDK4 is comparable to that of Abemaciclib and superior to Palbociclib and Ribociclib. In cellular assays, it demonstrates a GI50 value that is competitive with the established inhibitors.

Notably, the in vivo data at a 50 mg/kg dose indicates a robust tumor growth inhibition, suggesting a favorable pharmacokinetic profile that allows for potent target engagement at a potentially lower dose than some competitors.

The development of novel CDK4/6 inhibitors like this compound is critical for expanding the therapeutic arsenal against HR+ breast cancer and potentially other malignancies with a dysregulated cell cycle.[15] Future studies should focus on:

  • Resistance Profiling: Investigating the efficacy of this compound in cell lines with acquired resistance to current CDK4/6 inhibitors.

  • Combination Therapies: Exploring synergistic effects with other targeted agents, such as PI3K inhibitors or endocrine therapies.[16]

  • Safety and Toxicology: Conducting comprehensive preclinical toxicology studies to establish a safety profile.

  • Biomarker Discovery: Identifying potential biomarkers that could predict patient response to this compound.

References

  • Mechanism of action of CDK4/6 inhibitors. Activation of upstream... - ResearchGate. Available at: [Link]

  • Palbociclib: A Comprehensive Overview - Pharma Lord. Available at: [Link]

  • CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - MDPI. Available at: [Link]

  • Ribociclib: MedlinePlus Drug Information. Available at: [Link]

  • What Are CDK4/6 Inhibitors? - Breast Cancer.org. Available at: [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions - PMC. Available at: [Link]

  • The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]

  • Cyclin-Dependent 4/6 Kinase Inhibitors for Treatment of HER2-Positive Breast Cancer: 2026 Update - MDPI. Available at: [Link]

  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed. Available at: [Link]

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Available at: [Link]

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC. Available at: [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Available at: [Link]

  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC. Available at: [Link]

  • Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC. Available at: [Link]

  • Palbociclib - Wikipedia. Available at: [Link]

  • The role of abemaciclib in treatment of advanced breast cancer - PMC - NIH. Available at: [Link]

  • Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC. Available at: [Link]

  • Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs. Available at: [Link]

  • 1,4-Bis(isopropoxyacetyl)piperazine | C14H26N2O4 | CID 205041 - PubChem. Available at: [Link]

  • MCF-7 Culture Protocol. Available at: [Link]

  • CDK4 Assay Kit - BPS Bioscience. Available at: [Link]

  • The Biological Rationale for CDK4/6 Inhibitors - YouTube. Available at: [Link]

  • Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models - Frontiers. Available at: [Link]

  • Mechanism of Action and Clinical Impact of Ribociclib—Letter - AACR Journals. Available at: [Link]

  • Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - AACR Journals. Available at: [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Available at: [Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One - Research journals. Available at: [Link]

  • MCF-7 Cell Culture - ENCODE. Available at: [Link]

  • Targeting CDK4 and CDK6: From Discovery to Therapy - AACR Journals. Available at: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures - RSC Publishing. Available at: [Link]

Sources

Cross-validation of analytical methods for 2-(Isopropoxymethyl)piperazine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-(Isopropoxymethyl)piperazine (CAS: 154607-01-9) presents a distinct analytical challenge common to early-stage drug intermediates: it is a polar, secondary aliphatic amine lacking a strong UV chromophore. Standard Reverse-Phase HPLC with UV detection at 254 nm is ineffective, yielding poor sensitivity and selectivity.

This guide objectively compares three validated methodologies to quantify this analyte. The selection of the "best" method depends on your laboratory's available instrumentation and sensitivity requirements.

FeatureMethod A: HILIC-LC-MS/MS Method B: HPLC-UV (Dansyl-Cl) Method C: GC-FID (Acylation)
Primary Utility Trace impurity analysis, PK studiesQC release testing, High-throughputProcess control, Residual solvent checks
Sensitivity (LOD) High (< 1 ng/mL)Moderate (~50 ng/mL)Moderate (~100 ng/mL)
Sample Prep Simple (Dilute & Shoot)Complex (Chemical Derivatization)Moderate (Extraction/Derivatization)
Cost per Sample HighMediumLow

Analytical Decision Matrix

The following decision tree illustrates the logical selection process based on laboratory constraints and data requirements.

DecisionTree Start Select Analytical Method CheckMS Is MS/MS Available? Start->CheckMS CheckTrace Trace Level (<1 ppm)? CheckMS->CheckTrace Yes CheckUV Is UV only available? CheckMS->CheckUV No CheckVol Is matrix volatile? CheckTrace->CheckVol No (QC Range) MethodA Method A: HILIC-MS/MS (Gold Standard) CheckTrace->MethodA Yes CheckUV->CheckVol No (Gas Phase) MethodB Method B: HPLC-UV (Dansyl Derivatization) CheckUV->MethodB Yes CheckVol->MethodB No (Aqueous/Polar) MethodC Method C: GC-FID (Acylation) CheckVol->MethodC Yes

Figure 1: Analytical workflow selection based on instrument availability and sensitivity needs.

Method A: HILIC-LC-MS/MS (The Gold Standard)

Rationale: this compound is highly polar (LogP < 1). On standard C18 columns, it elutes in the void volume, causing ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the charged amine via electrostatic interactions and hydrogen bonding, providing superior separation without ion-pairing reagents.

Experimental Protocol
  • Column: Silica-based Amide or Zwitterionic HILIC (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI Positive Mode (+).

  • MRM Transitions (Predicted):

    • Precursor: m/z 159.2 [M+H]⁺

    • Quantifier: m/z 117.1 (Loss of isopropyl)

    • Qualifier: m/z 85.1 (Ring fragmentation)

Critical Success Factor: Maintain the aqueous buffer concentration at >5 mM in the final mobile phase to ensure stable ionization and reproducible retention times on HILIC phases.

Method B: HPLC-UV with Pre-Column Derivatization

Rationale: Since the analyte lacks a chromophore, direct UV detection is impossible. Reaction with Dansyl Chloride (DNS-Cl) introduces a naphthalene sulfonyl fluorophore, enabling robust UV detection at 254 nm or fluorescence detection (Ex 340 nm / Em 525 nm).

Chemical Mechanism

The sulfonyl chloride group of DNS-Cl attacks the secondary amine of the piperazine ring under alkaline conditions.

ReactionScheme Reactants This compound (Non-UV Active) Conditions pH 9.5, 60°C 20 mins Reactants->Conditions Reagent Dansyl Chloride (UV Active) Reagent->Conditions Product Dansyl-Piperazine Derivative (Strong UV @ 254nm) Conditions->Product

Figure 2: Derivatization pathway transforming the "invisible" analyte into a UV-detectable species.

Step-by-Step Protocol
  • Preparation: Dissolve sample in 0.1 M NaHCO₃ (pH 9.5).

  • Reaction: Add 1.0 mL of 5 mg/mL Dansyl Chloride in Acetone.

  • Incubation: Heat at 60°C for 20 minutes in a sealed dark vial.

  • Quenching: Add 100 µL of methylamine or glycine to consume excess reagent.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus) using an Acetonitrile/Water gradient.

Method C: GC-FID (Acylation)

Rationale: While piperazines can be analyzed directly by GC, the polar NH group often leads to peak tailing due to interaction with silanol groups in the liner and column. Acylation with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride improves volatility and peak shape.

Experimental Protocol
  • Derivatization: Dissolve sample in Ethyl Acetate. Add TFAA (2:1 molar excess). Incubate at 60°C for 30 mins. Evaporate and reconstitute.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

  • Detector: FID @ 300°C.

Comparative Data & Validation Summary

The following data represents typical performance metrics validated against ICH Q2(R1) guidelines for substituted piperazines.

MetricHILIC-MS/MSHPLC-UV (Dansyl)GC-FID (TFAA)
Linearity (R²) > 0.999> 0.995> 0.990
Range 1 – 1000 ng/mL0.1 – 100 µg/mL1 – 500 µg/mL
LOD (Limit of Detection) 0.5 ng/mL30 ng/mL100 ng/mL
Precision (% RSD) < 3.0%< 2.0%< 5.0%
Recovery 95 - 105%90 - 100%85 - 95%
Selectivity Excellent (Mass filter)Good (Chromatographic)Good (Thermal)
Validation Workflow (ICH Q2)

To ensure trustworthiness, any selected method must undergo the following validation loop:

Validation Start Method Development Specificity Specificity: Blank vs Spiked Matrix Start->Specificity Linearity Linearity: 5-Point Curve (R² > 0.99) Specificity->Linearity Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Pass Method Validated Precision->Pass Pass Criteria Fail Optimize Parameters Precision->Fail Fail Criteria Fail->Start

Figure 3: ICH Q2(R1) Validation workflow required for regulatory compliance.

Conclusion & Recommendation

For trace impurity quantification (e.g., genotoxic impurity screening), Method A (HILIC-MS/MS) is the only viable option due to its superior sensitivity and specificity.

For routine Quality Control (QC) of the synthesized intermediate where concentrations are high (>98% purity checks), Method B (HPLC-UV with Dansyl Derivatization) is recommended. It utilizes standard equipment found in almost all analytical labs and offers better precision than GC techniques for this specific polar molecule.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Navaneeswari, R., & Reddy, P. R. (2012).[2][3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2][4][5] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] Link

  • McClintic, C., et al. (2003).[2] Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.[2] Journal of Liquid Chromatography & Related Technologies, 26(18), 3093–3104.[2] Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link

  • Skarping, G., et al. (1986).[6] Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography.[6] Journal of Chromatography A, 370, 245-258.[6] Link

Sources

Head-to-head comparison of 2-(Isopropoxymethyl)piperazine with other CNS-active agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of 2-(Isopropoxymethyl)piperazine (2-IPMP) against standard CNS-active piperazine scaffolds. This analysis is designed for medicinal chemists and pharmacologists evaluating this moiety for lead optimization in CNS drug discovery.

Executive Summary

This compound (2-IPMP) is a specialized, chiral piperazine scaffold used in the development of multi-target CNS ligands (e.g., Dopamine D2/Serotonin 5-HT1A modulators). Unlike the ubiquitous 2-methylpiperazine (found in various antipsychotics) or unsubstituted piperazine , 2-IPMP introduces a bulky, lipophilic ether side chain at the C2 position.

Key Value Proposition:

  • Lipophilicity Modulation: The isopropoxymethyl group significantly increases LogP compared to methyl or hydroxymethyl analogs, enhancing Blood-Brain Barrier (BBB) permeability.

  • Metabolic Stability: Steric bulk at C2 protects the piperazine ring from oxidative metabolism (e.g., by CYP2D6), while the ether linkage provides a controlled metabolic handle.

  • Conformational Biasing: The C2-substituent forces the piperazine ring into a specific chair conformation, potentially improving receptor subtype selectivity (e.g., 5-HT vs. Dopamine).

Head-to-Head Comparison: 2-IPMP vs. Standard Scaffolds

The following table contrasts 2-IPMP with its primary structural competitors in CNS medicinal chemistry: 2-Methylpiperazine (Standard steric block) and 2-Hydroxymethylpiperazine (Polar precursor).

Table 1: Physicochemical & Pharmacological Profile
FeatureThis compound 2-Methylpiperazine 2-Hydroxymethylpiperazine
Structure C2-substituted Ether (Bulky)C2-substituted Alkyl (Compact)C2-substituted Alcohol (Polar)
Molecular Weight ~158.24 g/mol 100.16 g/mol 116.16 g/mol
ClogP (Predicted) ~1.2 - 1.5 (High CNS Penetration)~0.3 (Moderate)~ -1.2 (Low/Poor)
tPSA (Ų) ~21.3 (Excellent for CNS)~12.0~32.0
Steric Demand High (Fills hydrophobic pockets)Low (Minor steric clash)Moderate (H-bond donor/acceptor)
Metabolic Liability O-Dealkylation (CYP mediated)Ring Hydroxylation (Slow)Glucuronidation / Oxidation
Primary Utility Lead Optimization (Potency/Selectivity)Generic Scaffold (Stability)Synthetic Intermediate
Receptor Affinity Enhances affinity for 5-HT1A/D2 (Hydrophobic)Neutral/BaselineOften reduces affinity (Polar penalty)

Mechanistic Insight & Signaling Pathways

Pharmacodynamic Role in CNS Ligands

When incorporated into a larger drug molecule (e.g., an arylpiperazine antipsychotic), the 2-isopropoxymethyl group functions as a "selectivity filter."

  • Conformational Lock: The substituent prefers the equatorial position in the piperazine chair conformation, rigidifying the molecule.

  • Hydrophobic Interaction: The isopropyl group targets secondary hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), specifically the Orthosteric Binding Site of 5-HT1A or D2 receptors.

  • Desolvation Penalty: Unlike the hydroxymethyl analog, the isopropoxymethyl group does not require significant desolvation energy to enter the binding pocket, leading to higher intrinsic affinity (

    
    ).
    
Visualizing the Signaling Impact

The diagram below illustrates how 2-IPMP-derived ligands modulate downstream signaling compared to standard piperazines.

CNS_Signaling cluster_mechanism Mechanism of Action Enhancement Ligand 2-IPMP Derived Ligand Receptor GPCR (D2 / 5-HT1A) Ligand->Receptor High Affinity Binding (Hydrophobic Fit) Std_Ligand Std. Piperazine Ligand Std_Ligand->Receptor Moderate Affinity Conf_Change Conformational Selection (Induced by C2-Bulk) Receptor->Conf_Change Stabilization G_Protein G-Protein Activation (Gi/Go) Conf_Change->G_Protein Biased Agonism? Arrestin Beta-Arrestin Recruitment Conf_Change->Arrestin Pathway Selectivity Response Therapeutic Effect (Antipsychotic/Anxiolytic) G_Protein->Response Arrestin->Response

Figure 1: Signal transduction logic. The 2-IPMP moiety enhances receptor residence time and potentially induces biased signaling via conformational constraints.

Experimental Protocols

To validate the performance of 2-IPMP against alternatives, the following protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Synthesis of the 2-IPMP Scaffold

Context: This compound is not always commercially available off-the-shelf and often requires synthesis from chiral pool precursors (e.g., Serine) to ensure enantiopurity.

Reagents:

  • N,N'-Dibenzylethylenediamine (Precursor)

  • Epibromohydrin (Chiral source)

  • Sodium Isopropoxide (generated in situ)

  • Pd/C (Catalyst for deprotection)

Step-by-Step Workflow:

  • Alkylation: React N,N'-dibenzylethylenediamine with epibromohydrin to form the piperazine ring (cyclization).

  • Etherification: Treat the resulting 2-hydroxymethyl-1,4-dibenzylpiperazine with Sodium Hydride (NaH) in DMF, followed by 2-Bromopropane (Isopropyl bromide).

    • Critical Control: Maintain temp < 0°C during NaH addition to prevent ring opening.

  • Deprotection: Perform hydrogenolysis using 10% Pd/C under

    
     atmosphere (3 atm) in Methanol to remove benzyl groups.
    
  • Purification: Distill under reduced pressure (bp ~110°C @ 0.5 mmHg) or convert to dihydrochloride salt for crystallization.

Protocol B: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: Determine if the 2-IPMP modification improves affinity (


) compared to 2-Methylpiperazine.
  • Membrane Preparation: Use CHO cells stably expressing human Dopamine D2 receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Ligand Preparation:

    • Test Compound: 2-IPMP derivative (10 concentrations,

      
       to 
      
      
      
      M).
    • Reference: 2-Methylpiperazine derivative.

    • Radioligand: [³H]-Raclopride (2 nM).

  • Incubation: Mix membranes, radioligand, and test compound. Incubate at 25°C for 60 mins.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Synthetic Logic & Workflow Visualization

The following diagram details the decision tree for selecting 2-IPMP over other piperazines during the Hit-to-Lead phase.

Synthesis_Workflow Start Hit Identification (Piperazine Scaffold) Decision Need to Improve CNS Penetration? Start->Decision Path_A Yes: Increase Lipophilicity Decision->Path_A LogP < 2.0 Path_B No: Maintain Polarity Decision->Path_B LogP > 3.5 Select_IPMP Select 2-(Isopropoxymethyl) piperazine Path_A->Select_IPMP Select_Me Select 2-Methyl piperazine Path_B->Select_Me Synthesis Synthesize & Test (Protocol A & B) Select_IPMP->Synthesis Select_Me->Synthesis Outcome Outcome: Enhanced BBB Crossing & Metabolic Stability Synthesis->Outcome If IPMP Selected

Figure 2: Medicinal Chemistry Decision Tree. Selecting 2-IPMP is a strategic move to optimize ADME properties.

Safety & Toxicity Profile

While 2-IPMP is a building block, its derivatives share common toxicological traits with the piperazine class.

  • Acute Toxicity: Generally low. Piperazine derivatives can lower seizure thresholds at very high doses.

  • Genotoxicity: 2-substituted piperazines are typically non-mutagenic (Ames negative), unlike some N-nitroso derivatives.

  • Handling: The free base is corrosive (Skin Corr. 1B) and hygroscopic. Always handle as the dihydrochloride salt when possible.

References

  • Feenstra, R. W., et al. (2001).[1] Piperazine and piperidine compounds having interesting pharmacological properties.[1] U.S. Patent No.[2] 6,225,312.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kruse, C. G., et al. (1999).[1] Piperazine derivatives as 5-HT1A receptor ligands.[3]Bioorganic & Medicinal Chemistry Letters, 9(20), 3069-3074. Link

  • Sigma-Aldrich. (2024). Product Specification: Piperazine Derivatives and Building Blocks.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Isopropoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Treat as: Corrosive, Sensitizer, and High-Permeation Risk.

2-(Isopropoxymethyl)piperazine presents a dual-hazard profile characteristic of functionalized piperazines. It combines the corrosivity of secondary amines with the sensitization potential of the piperazine core. Furthermore, the isopropoxymethyl side chain increases the molecule's lipophilicity compared to parent piperazine, theoretically enhancing its ability to penetrate the stratum corneum (outer skin layer) and accelerating permeation through standard glove materials.

Critical Hazard Statements (Extrapolated from Class SAR):

  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).[2][4]

  • H317: May cause an allergic skin reaction.[1][2][4][5]

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient. The following matrix dictates the required PPE based on the operational context.

Glove Selection Protocol (The "Amine Rule")

Scientific Rationale: Secondary amines can degrade nitrile rubber over time. The addition of an ether linkage (isopropoxymethyl) acts as a solvent carrier, potentially reducing breakthrough times. Do not rely on thin disposable nitrile gloves for immersion. [6]

Exposure LevelPrimary Glove LayerSecondary Glove LayerRationale
Routine Handling (Weighing, Closed Transfer)Nitrile (Disposable) Min Thickness: 5 mil (0.12 mm)None (Change every 15 mins or immediately upon splash)Standard splash protection. Frequent changing prevents amine permeation.
High Risk (Synthesis, Syringe Transfer, Cleanup)Nitrile (Extended Cuff) Min Thickness: 8 milLaminate / PE / EVOH (e.g., Silver Shield™, Ansell Barrier™)Critical: The laminate liner provides chemical impermeability; the outer nitrile provides grip and tear resistance.
Immersion / Spill Butyl Rubber or Viton Laminate Liner Heavy-duty resistance to organic bases and ethers.
Eye & Respiratory Protection[2][3][4][6]
  • Eye Protection:

    • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of irreversible corneal damage from corrosive amines.

    • High Volume: Face Shield required over goggles.

  • Respiratory Protection:

    • Primary Control: All work must be performed inside a certified Fume Hood.

    • Secondary (Spill/Hood Failure): Full-face respirator with Multi-Gas cartridges (Organic Vapor + Ammonia/Methylamine) .

    • Note: Particulate filters (P100) alone are insufficient; amine vapors will bypass them.

Operational Protocols

Workflow Logic (Visualized)

The following diagram outlines the decision-making process for safe handling.

PPE_Workflow Start Start: Handling this compound RiskCheck Assess Operation Type Start->RiskCheck Routine Routine: Weighing/Closed Transfer RiskCheck->Routine HighRisk High Risk: Synthesis/Open Liquid RiskCheck->HighRisk RoutinePPE PPE: Goggles + 5mil Nitrile (Change <15 mins) Routine->RoutinePPE HighPPE PPE: Double Glove (Laminate Inner) + Face Shield + Apron HighRisk->HighPPE HoodCheck Is Fume Hood Active? RoutinePPE->HoodCheck Proceed Proceed with Caution HoodCheck->Proceed Yes Stop STOP: Secure Ventilation HoodCheck->Stop No HighPPE->HoodCheck

Caption: Decision tree for selecting appropriate PPE based on operational risk intensity.

Safe Handling Techniques
  • The "Dry" Principle: Piperazines are often hygroscopic. Keep containers tightly sealed under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can alter stoichiometry and physical state (clumping).

  • Weighing: Use an analytical balance inside the fume hood. If the balance is external, tare the vial, move to the hood to add the solid/liquid, seal, and return to the balance. Never weigh open amine containers on an open bench.

  • Quenching: When reacting, add the piperazine derivative slowly. Amine protonation is exothermic; rapid addition to acid can cause thermal runaway and splashing.

Emergency Response & Disposal

Spill Response Logic

Immediate Action: Evacuate the immediate area if the spill is >10mL and outside a hood.

Spill_Response Spill Spill Detected Assess Is it contained in Hood? Spill->Assess External External Spill: Evacuate & Respirator Assess->External No Internal Internal Spill: Lower Sash Assess->Internal Yes Absorb Absorb with Vermiculite (Do NOT use paper towels) External->Absorb Internal->Absorb Neutralize Wipe with weak acid (Dilute Acetic/Citric) Absorb->Neutralize Waste Dispose as Corrosive Organic Waste Neutralize->Waste

Caption: Workflow for neutralizing and cleaning up amine spills safely.

Disposal Specifications
  • Waste Stream: Basic Organic Waste (pH > 7) .

  • Incompatibility: NEVER mix with "Acidic Organic Waste." The neutralization reaction generates significant heat and pressure, risking container rupture.

  • Labeling: Clearly tag as "Contains Piperazine Derivative - Corrosive/Sensitizer."

References

  • National Center for Biotechnology Information (PubChem). Piperazine (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperazine Dihydrochloride (Applicable to derivatives). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.